molecular formula C12H14O4 B1334972 Ethyl 3-oxo-4-phenoxybutanoate CAS No. 41051-18-7

Ethyl 3-oxo-4-phenoxybutanoate

Cat. No.: B1334972
CAS No.: 41051-18-7
M. Wt: 222.24 g/mol
InChI Key: SEZPICVFXSJZBS-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-phenoxybutanoate (CAS 41051-18-7) is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. It is characterized by a density of approximately 1.1 g/cm³ and a boiling point of around 315.2 °C at 760 mmHg . This compound serves as a versatile synthetic intermediate in organic chemistry research and development. Its structure, featuring both keto and ester functional groups, makes it a valuable building block for the synthesis of more complex molecules. Exclusive research data for this compound is available, including detailed synthetic routes from published literature . This product is intended for research and further manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-oxo-4-phenoxybutanoate
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InChI

InChI=1S/C12H14O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SEZPICVFXSJZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00194019
Record name Ethyl 3-oxo-4-phenoxybutyrate
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Molecular Weight

222.24 g/mol
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CAS No.

41051-18-7
Record name Butanoic acid, 3-oxo-4-phenoxy-, ethyl ester
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Record name Ethyl 3-oxo-4-phenoxybutyrate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-4-phenylbutanoate (CAS No. 718-08-1): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-oxo-4-phenylbutanoate, a pivotal β-keto ester intermediate in modern medicinal chemistry. We delve into its fundamental physicochemical properties, explore detailed synthetic methodologies with mechanistic insights, and illuminate its critical role as a precursor in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Key applications, including the synthesis of potent pyrazolone-based antiprion agents and aminopyrimidine analogues for controlling gene expression, are discussed in detail, supported by experimental workflows and quantitative data.

Introduction and Compound Identification

Ethyl 3-oxo-4-phenylbutanoate, registered under CAS number 718-08-1, is a valuable organic compound frequently utilized as a building block in complex molecular synthesis.[1] It is structurally characterized by an ethyl ester functional group and a phenyl ring attached to a butyric acid chain, with a ketone at the beta position (C3).[2]

It is crucial to clarify a point of potential confusion regarding its nomenclature. While the topic specifies "Ethyl 3-oxo-4-phenoxybutanoate," extensive database searches and literature reviews confirm that the widely synthesized and utilized compound with CAS number 718-08-1 is Ethyl 3-oxo-4-phenylbutanoate . The latter features a phenyl group directly bonded to the C4 position, whereas a "phenoxy" group would involve an ether linkage (C6H5O-). This guide will focus on the well-documented phenyl derivative.

This ketoester's utility stems from its reactive 1,3-dicarbonyl moiety, which serves as a versatile handle for constructing a variety of heterocyclic systems that are central to many biologically active molecules.[3] Its applications are particularly notable in pharmaceutical research for synthesizing compounds aimed at treating neurodegenerative diseases and inflammatory conditions.[1][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research.

Table 1: Physicochemical Properties of Ethyl 3-oxo-4-phenylbutanoate

PropertyValueSource(s)
CAS Number 718-08-1[4][5]
Molecular Formula C₁₂H₁₄O₃[4]
Molecular Weight 206.24 g/mol [4]
Appearance Colorless to pale yellow liquid[3][6]
Density ~1.1 g/cm³[4]
Boiling Point 290.3°C at 760 mmHg[4]
Flash Point 124°C[5]
Refractive Index ~1.506[4]
Solubility Soluble in organic solvents like Chloroform, DMSO, and Methanol.[2][5]
Storage Store at room temperature under an inert atmosphere.[3][6]

Synthesis of Ethyl 3-oxo-4-phenylbutanoate

The primary and most established method for synthesizing β-keto esters like Ethyl 3-oxo-4-phenylbutanoate is the Claisen condensation .[7][8] This reaction involves the base-catalyzed condensation between two ester molecules to form a carbon-carbon bond.[7]

Mechanism: The Claisen Condensation

The causality behind this reaction lies in the acidity of the α-proton of an ester. A strong base is required to deprotonate the α-carbon, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. The choice of base is critical; it must be sterically hindered or identical to the alkoxy group of the ester (e.g., sodium ethoxide for ethyl esters) to prevent competing nucleophilic substitution reactions. The reaction is driven to completion because the resulting β-keto ester is more acidic than the starting alcohol, and its deprotonation by the base shifts the equilibrium toward the product.[8]

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination EtO- EtO⁻ Ester1 Ph-CH₂-C(=O)OEt EtO-->Ester1 α-H abstraction Enolate [Ph-CH⁻-C(=O)OEt ↔ Ph-CH=C(O⁻)OEt] Ester1->Enolate EtOH EtOH Enolate_ion Ph-CH⁻-C(=O)OEt Enolate->Enolate_ion Ester2 Ph-CH₂-C(=O)OEt Enolate_ion->Ester2 Attack on carbonyl Tetrahedral_Int Ph-CH₂-C(O⁻)(OEt)-CH(Ph)-C(=O)OEt Ester2->Tetrahedral_Int Tetrahedral_Int2 Ph-CH₂-C(O⁻)(OEt)-CH(Ph)-C(=O)OEt Tetrahedral_Int->Tetrahedral_Int2 Product Ph-CH₂-C(=O)-CH(Ph)-C(=O)OEt Tetrahedral_Int2->Product Collapse & Ethoxide loss EtO-_out EtO⁻ Synthesis_Workflow cluster_acylation Acylation of Meldrum's Acid cluster_workup Workup & Esterification cluster_purification Purification A Meldrum's Acid + Pyridine in DCM B Add Phenylacetyl Chloride @ 0°C A->B C Stir @ 0°C (1h) then RT (1h) B->C D Quench with 2N HCl C->D Intermediate Formation E Extract with DCM D->E F Evaporate Solvent E->F G Reflux with Anhydrous EtOH (2.5h) F->G H Concentrate under Vacuum G->H Crude Product I Column Chromatography (EtOAc/Petroleum Ether) H->I J Pure Ethyl 3-oxo-4-phenylbutanoate I->J Knorr_Synthesis Ketoester Ethyl 3-oxo-4-phenylbutanoate Reflux Reflux (2-4h) Ketoester->Reflux Hydrazine R-NH-NH₂ (e.g., Phenylhydrazine) Hydrazine->Reflux Solvent Ethanol + cat. Acetic Acid Solvent->Reflux Intermediate Hydrazone Intermediate (transient) Reflux->Intermediate Condensation Pyrazolone N-Substituted Pyrazolone Derivative Intermediate->Pyrazolone Intramolecular Cyclization + EtOH Elimination

Sources

Navigating a Synthetic Frontier: A Technical Guide to Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the chemical properties, proposed synthesis, and potential applications of Ethyl 3-oxo-4-phenoxybutanoate, a β-keto ester of significant interest for which detailed literature is notably scarce. As a compound at the frontier of routine investigation, this document provides a robust theoretical framework and actionable experimental designs for its synthesis and characterization. By drawing parallels with its well-documented analogue, Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), and leveraging fundamental principles of organic chemistry, we aim to equip researchers, particularly in drug discovery, with the foundational knowledge to explore this promising molecule.

Introduction: The Case for a Novel Building Block

β-keto esters are cornerstone intermediates in organic synthesis, prized for their versatile reactivity which enables the construction of complex molecular architectures.[1] Their utility is particularly pronounced in pharmaceutical development, where they serve as precursors to a wide array of bioactive heterocycles.[2] While compounds like Ethyl 3-oxo-4-phenylbutanoate are well-established building blocks for pyrazolone and pyrrolinylaminopyrimidine derivatives with anti-inflammatory and gene expression inhibitory activities, the introduction of a phenoxy group in place of the phenyl moiety—yielding this compound—opens new avenues for structural diversification and modulation of biological activity.[2][3]

The ether linkage in the phenoxy group can introduce conformational flexibility and alter electronic properties compared to a simple phenyl ring, potentially leading to novel interactions with biological targets. Despite its potential, a thorough review of the chemical literature and commercial databases reveals a significant lack of specific data for this compound. This guide, therefore, serves as a proactive technical dossier, outlining a logical path to its synthesis, characterization, and eventual application.

Proposed Synthesis and Mechanism

The most logical and established method for the synthesis of β-keto esters is the Claisen condensation.[4][5] This reaction involves the base-mediated self-condensation of an ester possessing an α-hydrogen.[6] For the synthesis of this compound, a mixed Claisen condensation between ethyl phenoxyacetate and ethyl acetate would be the most direct approach.

The proposed reaction mechanism involves the deprotonation of ethyl acetate by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl phenoxyacetate. The subsequent collapse of the tetrahedral intermediate, with the expulsion of an ethoxide leaving group, yields the target β-keto ester.[7] An acidic workup is necessary to neutralize the base and protonate the product.[4]

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate + NaOEt - EtOH Base NaOEt EtPhOAc Ethyl Phenoxyacetate Intermediate Tetrahedral Intermediate Product_anion Product Anion Intermediate->Product_anion - EtO⁻ Enolate_ext Enolate Final_Product This compound Product_anion->Final_Product + H₃O⁺ (workup)

Sources

An In-depth Technical Guide to Ethyl 3-oxo-4-phenoxybutanoate: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial exploration for "Ethyl 3-oxo-4-phenoxybutanoate" revealed a significant gap in publicly available scientific literature regarding its specific discovery and detailed history. However, the closely related analogue, Ethyl 3-oxo-4-phenylbutanoate, is a well-documented and crucial intermediate in pharmaceutical and chemical synthesis. This guide will focus on Ethyl 3-oxo-4-phenylbutanoate, providing a comprehensive overview of its discovery, synthesis, properties, and applications, which can serve as a valuable reference for researchers interested in the broader class of γ-aryl-β-ketoesters.

Introduction

Ethyl 3-oxo-4-phenylbutanoate, a β-keto ester, is a versatile and highly valuable intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a phenyl group, makes it a cornerstone for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activity. This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this pivotal compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-oxo-4-phenylbutanoate is fundamental to its application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[1][2][3]
Molecular Weight 206.24 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 290 °C[2][4]
Density ~1.091 g/cm³[2][4]
Solubility Soluble in common organic solvents[6]
CAS Number 718-08-1[1][2]

The Historical Context and Discovery

Strategic Synthesis of Ethyl 3-oxo-4-phenylbutanoate

The synthesis of Ethyl 3-oxo-4-phenylbutanoate can be achieved through several strategic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Classical Approach: Malonic Ester Synthesis

One of the well-established methods involves the acylation of a malonic ester derivative. This multi-step process offers good control over the final product.

Experimental Protocol:

  • Preparation of the Enolate: Monoethyl monopotassium malonate (2.3 equivalents) is suspended in tetrahydrofuran (THF) and cooled to 5°C.[7][8]

  • Addition of Reagents: Triethylamine (2.5 equivalents) and magnesium chloride (2.8 equivalents) are added, and the mixture is stirred for 3 hours between 5 and 20°C.[7][8]

  • Acylation: The reaction mixture is cooled to 5°C, and phenacyl chloride (1 equivalent) is added gradually. The mixture is then stirred for an extended period (e.g., 63 hours) between 5 and 20°C.[7][8]

  • Workup: The reaction is quenched with 1 N hydrochloric acid. The THF is removed under reduced pressure, and the product is extracted with ethyl acetate. The organic layer is washed sequentially with 1 N hydrochloric acid, water, saturated aqueous sodium bicarbonate, and water.[7][8]

  • Purification: The solvent is evaporated under reduced pressure to yield Ethyl 3-oxo-4-phenylbutanoate as a pale yellow oil.[7][8]

Synthesis_Workflow cluster_reactants Reactants cluster_solvents_reagents Solvents & Reagents cluster_process Process Monoethyl monopotassium malonate Monoethyl monopotassium malonate Enolate Formation Enolate Formation Monoethyl monopotassium malonate->Enolate Formation Phenacyl chloride Phenacyl chloride Acylation Acylation Phenacyl chloride->Acylation Triethylamine Triethylamine Triethylamine->Enolate Formation Magnesium chloride Magnesium chloride Magnesium chloride->Enolate Formation Tetrahydrofuran (THF) Tetrahydrofuran (THF) 1N Hydrochloric acid 1N Hydrochloric acid Aqueous Workup Aqueous Workup 1N Hydrochloric acid->Aqueous Workup Ethyl acetate Ethyl acetate Extraction & Purification Extraction & Purification Ethyl acetate->Extraction & Purification Enolate Formation->Acylation Intermediate Enolate Acylation->Aqueous Workup Crude Product Aqueous Workup->Extraction & Purification Ethyl 3-oxo-4-phenylbutanoate Ethyl 3-oxo-4-phenylbutanoate Extraction & Purification->Ethyl 3-oxo-4-phenylbutanoate Final Product THF THF THF->Enolate Formation

Caption: Malonic Ester Synthesis Workflow.

Continuous Flow Synthesis

More contemporary methods utilize microchannel reactors for a continuous and efficient synthesis process. This approach offers improved heat and mass transfer, leading to better control and potentially higher yields.

Experimental Protocol:

  • Reactant Preparation: A mixture of ethyl acetate and benzoyl chloride in dichloromethane is prepared.[9]

  • Continuous Reaction: This mixture, along with thionyl chloride, is continuously pumped into a microchannel reactor at controlled flow rates, maintaining an outlet temperature of 5-10°C.[9]

  • In-line Quenching: The reaction stream is continuously mixed with a saturated saline solution for immediate quenching and separation.[9]

  • Solvent Removal: The organic layer is heated to evaporate the dichloromethane.[9]

  • Purification: The crude product is purified by vacuum distillation to yield high-purity Ethyl 3-oxo-4-phenylbutanoate.[9]

Applications in Drug Discovery and Development

Ethyl 3-oxo-4-phenylbutanoate serves as a critical building block for the synthesis of various pharmacologically active molecules.

Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and antiviral properties.[9] Ethyl 3-oxo-4-phenylbutanoate is a key precursor in the construction of the pyrazolone ring system. The synthesis typically involves the condensation of the β-keto ester with a hydrazine derivative.

Pyrazolone_Synthesis Ethyl 3-oxo-4-phenylbutanoate Ethyl 3-oxo-4-phenylbutanoate Condensation Reaction Condensation Reaction Ethyl 3-oxo-4-phenylbutanoate->Condensation Reaction Hydrazine Derivative (R-NHNH2) Hydrazine Derivative (R-NHNH2) Hydrazine Derivative (R-NHNH2)->Condensation Reaction Pyrazolone Derivative Pyrazolone Derivative Condensation Reaction->Pyrazolone Derivative Cyclization

Caption: General pathway for Pyrazolone synthesis.

Inhibitors of AP-1 and NF-κB Mediated Gene Expression

This versatile intermediate is also utilized in the synthesis of pyrroloquinoline quinone analogs and pyrrolinylaminopyrimidine analogs.[9] These compounds have been investigated as potential inhibitors of transcription factors like AP-1 and NF-κB, which are implicated in inflammatory responses and certain cancers.[9] The ability to readily synthesize these complex scaffolds from Ethyl 3-oxo-4-phenylbutanoate highlights its importance in medicinal chemistry.

Safety and Handling

Ethyl 3-oxo-4-phenylbutanoate is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl 3-oxo-4-phenylbutanoate has established itself as a cornerstone intermediate in organic synthesis, particularly in the realm of pharmaceutical development. Its versatile reactivity, coupled with well-defined synthetic pathways, allows for the efficient construction of complex and biologically active molecules. As drug discovery continues to evolve, the demand for such fundamental building blocks remains high, ensuring that Ethyl 3-oxo-4-phenylbutanoate will continue to be a molecule of significant interest to the scientific community.

References

  • Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem - NIH. Available at: [Link]

  • Ethyl 3-oxo-4-phenylbutanoate - ChemBK. Available at: [Link]

  • Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Available at: [Link]

  • Ethyl 3-oxo-4-phenylbutanoate: A Fundamental Intermediate for Chemical Synthesis. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-4-phenoxybutanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex molecules. Its structural features, including the ester and ketone functionalities, as well as the phenoxy group, make it a valuable building block in the preparation of pharmaceuticals and other biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic analysis and supported by established experimental protocols.

A key characteristic of β-keto esters is their existence in a state of equilibrium between the keto and enol tautomers. This tautomerism is a pivotal factor in the interpretation of their spectroscopic data, as the signals from both forms are often observed, and their relative ratios can be influenced by the solvent and temperature.[1][2] This guide will delve into the spectroscopic manifestations of this dynamic equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment, and for understanding the keto-enol tautomerism.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for both the keto and enol forms. The integration of these signals provides a quantitative measure of the keto-enol equilibrium.[1]

Keto-Enol Tautomerism in ¹H NMR:

The equilibrium between the keto and enol forms is dynamic. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring. In different deuterated solvents, the position of this equilibrium can shift, which will be reflected in the relative integrals of the peaks corresponding to each tautomer.[1] Generally, more polar solvents tend to favor the keto form.[3]

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationTautomeric Form
-OCH₂CH₃~1.2Triplet3HKeto & Enol
-C(=O)CH₂C(=O)-~3.6Singlet2HKeto
-OCH₂CH₃~4.1Quartet2HKeto & Enol
Ph-O-CH₂-~4.8Singlet2HKeto
=CH- (enol)~5.5Singlet1HEnol
Ar-H~6.9-7.4Multiplet5HKeto & Enol
Enolic OH~12.5Broad Singlet1HEnol
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic for distinguishing between the keto and enol forms. A literature report indicates the following chemical shifts for this compound in DMSO-d6.[4]

Table 2: Experimental ¹³C NMR Data for this compound in DMSO-d6

AssignmentChemical Shift (δ, ppm)
-OCH₂C H₃14.5
Ph-O-C H₂-58.9
-OC H₂CH₃61.3
-C(=O)C H₂C(=O)-Not Reported
Aromatic CH114.9, 121.5, 129.8
Aromatic C-O158.2
C =O (Ester)167.3
C =O (Ketone)203.5

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of its carbonyl groups. The presence of both keto and enol tautomers will lead to a more complex spectrum in the carbonyl and hydroxyl regions.[5]

Key IR Absorptions:

  • C=O Stretch (Ester): A strong absorption band is expected around 1740-1745 cm⁻¹.

  • C=O Stretch (Ketone): Another strong absorption should appear around 1715-1720 cm⁻¹ for the keto tautomer.

  • C=C Stretch (Enol): The enol form will exhibit a C=C stretching vibration in the region of 1640-1650 cm⁻¹.

  • O-H Stretch (Enol): A broad absorption band due to the intramolecularly hydrogen-bonded enolic hydroxyl group is expected in the 3200-2500 cm⁻¹ region.

  • C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester and ether functionalities will be present in the fingerprint region (1300-1000 cm⁻¹).

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be observed.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3200-2500 (broad)O-H stretch (enol)
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1745C=O stretch (ester)
~1715C=O stretch (ketone)
~1645C=C stretch (enol)
~1600, 1490Aromatic C=C stretch
~1240C-O stretch (ester)
~1050C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (Molecular Weight: 222.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 222.

A crucial aspect of the mass spectrometry of this compound is its thermal instability, particularly in the context of Gas Chromatography-Mass Spectrometry (GC-MS). It has been reported that Ethyl 3-oxo-4-phenylbutanoate (a closely related compound) can decompose in the GC inlet to produce phenylacetone.[6] A similar decomposition can be anticipated for the phenoxy analogue.

Plausible Fragmentation Pathways:

Besides thermal decomposition, the molecular ion of this compound is expected to undergo several characteristic fragmentation reactions, including:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[7]

  • McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.[7]

  • Loss of the Ethoxy Group: Cleavage of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 u) or ethylene (CH₂=CH₂, 28 u) via a rearrangement.

  • Cleavage of the Phenoxy Group: Fragmentation can also involve the loss of a phenoxy radical (•OPh, 93 u) or phenol (HOPh, 94 u).

M [C12H14O4]+• m/z 222 F1 [C10H9O3]+ m/z 177 M->F1 - •OCH2CH3 F2 [C6H5O]+ m/z 93 M->F2 - C6H9O3• F3 [C8H7O]+ m/z 119 F1->F3 - CO2 F4 [C7H7O]+ m/z 107 F3->F4 - C2H2

Caption: Plausible fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. It is essential to adapt these methods based on the specific instrumentation available and the sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d6) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H).

    • Tune and shim the instrument to achieve optimal resolution and sensitivity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 Interpretation Interpretation proc4->Interpretation Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄ or CS₂) can be prepared in an IR-transparent cell.

  • Instrument Setup:

    • Record a background spectrum of the salt plates or the solvent-filled cell.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare Thin Film or Solution acq1 Record Background Spectrum prep1->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Ratio Sample to Background proc2 Identify Characteristic Bands proc1->proc2 Interpretation Interpretation proc2->Interpretation Functional Group Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Select an appropriate GC column and temperature program to achieve good separation.

    • Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject the sample into the GC.

    • The separated components are introduced into the mass spectrometer, ionized (typically by electron ionization), and their mass-to-charge ratios are measured.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare Dilute Solution acq1 Inject into GC-MS prep1->acq1 acq2 Separation and Ionization acq1->acq2 acq3 Mass Analysis acq2->acq3 proc1 Analyze Mass Spectrum proc2 Identify Molecular Ion and Fragments proc1->proc2 Interpretation Interpretation proc2->Interpretation Structural Confirmation and Fragmentation Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure and dynamic nature. NMR spectroscopy is instrumental in confirming the carbon-hydrogen framework and quantifying the keto-enol tautomerism. IR spectroscopy offers a rapid means of identifying the key functional groups present. Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior, including its potential for thermal decomposition. By integrating the information from these complementary techniques, researchers and scientists can confidently identify, characterize, and utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C-NMR (DMSO-d6, 125 MHz) data of compounds 1-3. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. 1 H and 13 C-NMR data of compounds 3 and 4 in DMSO-d 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoid Homologation. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. Retrieved from [Link]

Sources

"physicochemical properties of Ethyl 3-oxo-4-phenoxybutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxo-4-phenoxybutanoate

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust theoretical framework based on its structural characteristics as a β-keto ester. We leverage data from its close structural analog, Ethyl 3-oxo-4-phenylbutanoate, to predict and contextualize its properties. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted values but also detailed, field-proven experimental protocols for the empirical determination of these properties.

Introduction and Molecular Structure

This compound is a β-keto ester, a class of organic compounds distinguished by a ketone functional group located at the β-position relative to an ester group. This 1,3-dicarbonyl arrangement is the primary determinant of the molecule's unique chemical reactivity and physical properties. Its structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules in pharmaceutical and fine chemical manufacturing.[1]

While specific experimental data for this compound is scarce in published literature, its structure allows for accurate calculation of its basic molecular properties.

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol

  • IUPAC Name: this compound

The key structural features include an ethyl ester group, a ketone, and a phenoxy group attached to the fourth carbon. The ether linkage of the phenoxy group distinguishes it from its more commonly documented analog, Ethyl 3-oxo-4-phenylbutanoate, and is expected to influence properties such as polarity, solubility, and boiling point.

Caption: Structure of this compound.

Core Physicochemical Properties: A Predictive Analysis

In the absence of direct experimental values, we can infer the likely properties of this compound by examining its structure and comparing it to the well-characterized analog, Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1).[2][3]

PropertyPredicted/Calculated Value (this compound)Experimental Value (Analog: Ethyl 3-oxo-4-phenylbutanoate)Scientific Rationale & Causality
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid/oil[1][2]The chromophores are similar; both are expected to be liquids at room temperature due to the lack of strong intermolecular forces like hydrogen bonding that would favor a solid state.
Molecular Weight 222.24 g/mol 206.24 g/mol [3]The addition of an oxygen atom in the phenoxy group accounts for the increased molecular weight.
Boiling Point Predicted to be >290 °C~290 °C at 760 mmHg[2]The increased molecular weight and greater polarity from the ether linkage in the phenoxy group would likely result in a slightly higher boiling point compared to the phenyl analog due to stronger intermolecular dipole-dipole interactions.
Density Predicted to be >1.1 g/cm³~1.1 g/cm³[1]The denser oxygen atom replacing a C-H group would suggest a marginally higher density.
Solubility Insoluble in water; Soluble in common organic solvents (ethanol, ether, acetone, dichloromethane)[1]Insoluble in water; Soluble in common organic solvents (ethanol, ether, acetone, chloroform, DMSO)[1]Like most esters of its size, it is expected to be nonpolar and thus insoluble in water but soluble in organic solvents. The ether oxygen may slightly increase water solubility compared to the phenyl analog, but not enough to render it fully soluble.
pKa (α-proton) Predicted: ~10.5 - 11.5~10.5 (Predicted)The acidity of the α-hydrogen is a hallmark of β-keto esters.[4] The electron-withdrawing nature of the adjacent carbonyl groups stabilizes the resulting enolate anion through resonance. The phenoxy group's oxygen might have a slight electron-donating resonance effect, potentially making the α-proton marginally less acidic than in the phenyl analog, but the inductive effect will still dominate.

Keto-Enol Tautomerism: A Fundamental Equilibrium

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[4][5] This dynamic equilibrium is crucial as the enol form is a key nucleophilic intermediate in many synthetic reactions.[6]

The interconversion is catalyzed by either acid or base and involves the migration of a proton from the α-carbon to the ketone's oxygen atom, with a corresponding shift of the pi-electrons.[5][7]

Caption: Keto-Enol tautomerism in β-keto esters.

The equilibrium position is highly dependent on the solvent. Nonpolar solvents tend to favor the enol form, which is stabilized by an internal hydrogen bond (chelation), whereas polar, protic solvents can disrupt this internal hydrogen bond and favor the more polar keto form.[4] Spectroscopic methods like NMR are essential for determining the keto-enol ratio in a given solution.[8]

Experimental Determination of Physicochemical Properties

To move from prediction to empirical data, a series of standardized experiments must be performed. The following protocols are self-validating systems for characterizing any novel or sparsely documented organic liquid like this compound.

Boiling Point Determination (Thiele Tube Method)

This microscale method is efficient for determining the boiling point with a small sample volume. The principle relies on matching the vapor pressure of the liquid with the atmospheric pressure.[9]

Methodology:

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube (fusion tube).

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should align with the thermometer's bulb.

  • Heating: Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[9] Heat the side arm of the Thiele tube gently with a microburner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Recording: Remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

G start Start prep Prepare Sample (Liquid in Fusion Tube, Inverted Capillary) start->prep assemble Assemble Apparatus (Attach to Thermometer, Place in Thiele Tube) prep->assemble heat Gently Heat Side Arm of Thiele Tube assemble->heat observe Observe for Rapid Stream of Bubbles heat->observe cool Remove Heat and Allow to Cool observe->cool record Record Temperature When Liquid Enters Capillary cool->record end End (Boiling Point Determined) record->end

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Solubility Assessment

A qualitative but systematic approach is used to determine the compound's solubility profile, which is critical for choosing appropriate solvents in synthesis and purification.[10]

Methodology:

  • Solvent Selection: Prepare test tubes containing 1 mL of various solvents: water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and concentrated H₂SO₄, along with common organic solvents like ethanol, diethyl ether, and dichloromethane.

  • Sample Addition: To each test tube, add approximately 2-3 drops (or ~30 mg) of this compound.

  • Observation: Vigorously shake each tube and observe. Classify as "soluble" if the sample dissolves completely, "partially soluble" if some dissolves, and "insoluble" if it remains as a separate phase.[11]

  • Interpretation:

    • Solubility in water indicates high polarity (unlikely).

    • Solubility in 5% NaOH but not NaHCO₃ would suggest a weakly acidic nature (consistent with the α-proton of a β-keto ester).

    • Solubility in 5% HCl would indicate a basic functional group (e.g., an amine), which is absent.

    • Solubility in cold, concentrated H₂SO₄ is characteristic of compounds containing oxygen.

    • High solubility in organic solvents confirms its predominantly nonpolar character.

pKa Determination by UV-Vis Spectrophotometry

This method is effective for compounds with a chromophore near the ionizable center, as the UV-Vis absorbance spectrum will change with pH.[12] The phenoxy group provides the necessary chromophore.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like methanol or DMSO (e.g., 10 mM).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., pH 8 to 12).

  • Sample Dilution: Create a set of samples by diluting a small, consistent aliquot of the stock solution into each buffer solution to a final concentration (e.g., 0.1 mM).

  • Spectral Measurement: Record the UV-Vis absorbance spectrum (e.g., 250-500 nm) for each buffered solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Spectroscopic Characterization

Spectroscopy provides the definitive structural fingerprint of the molecule.

A. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

  • Expected Peaks: The spectrum should show strong, characteristic absorption bands for both the ester and ketone carbonyls.[4]

    • C=O (Ester): ~1735-1750 cm⁻¹[13]

    • C=O (Ketone): ~1715-1725 cm⁻¹[13]

    • C-O (Ester Stretch): Two strong bands between 1300-1000 cm⁻¹[14]

    • C=C (Aromatic): Peaks around 1600 and 1475 cm⁻¹

    • O-H (Enol): A broad band around 3200-2500 cm⁻¹ might be visible, indicating the hydrogen-bonded enol form.[4]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the most detailed structural information, confirming connectivity and allowing for quantification of the keto-enol tautomers.[4]

  • ¹H NMR (Predicted Signals):

    • Ethyl Group: A triplet (~1.2 ppm) and a quartet (~4.1 ppm).

    • α-Methylene (Keto): A singlet around 3.5 ppm.

    • β-Methylene (Keto): A singlet around 4.0-4.2 ppm, shifted downfield by the adjacent phenoxy group.

    • Aromatic Protons: Multiplets in the 6.8-7.4 ppm range.

    • Vinyl Proton (Enol): A singlet around 5.0-5.5 ppm.

    • Enolic OH: A broad singlet, highly variable (10-15 ppm), due to hydrogen bonding.

  • ¹³C NMR (Predicted Signals):

    • Carbonyls: Peaks in the 165-175 ppm (ester) and 190-205 ppm (ketone) regions.[15]

    • Aromatic Carbons: Multiple signals between 115-160 ppm.

    • Other aliphatic carbons will appear upfield.

C. Mass Spectrometry (MS) MS determines the molecular weight and provides structural information through fragmentation patterns.

  • Expected Fragmentation: The fragmentation of β-keto esters is well-documented.[1][16] Key fragmentation pathways include α-cleavage next to the carbonyl groups and McLafferty rearrangements.[17] The molecular ion peak (M⁺) at m/z = 222.24 would confirm the molecular formula.

Applications in Drug Development and Synthesis

As a functionalized β-keto ester, this compound is a versatile building block. Its structural analog, Ethyl 3-oxo-4-phenylbutanoate, is a known intermediate for synthesizing pyrazolone derivatives, which exhibit a range of pharmacological activities including antiprion and antiviral properties.[2][18] It is also used to prepare pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression, which are relevant in inflammatory diseases and cancer.[2] Given its similar reactive profile, this compound could foreseeably be employed in the synthesis of novel analogs within these and other heterocyclic compound families, making it a compound of significant interest to medicinal chemists and drug development professionals.

References

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Chemagination. How to measure pKa by UV-vis spectrophotometry.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711.
  • Box, K. J., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Combinatorial Chemistry, 8(4), 521-527.
  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.
  • Studylib.net. pKa of a dye: UV-VIS Spectroscopy.
  • Chemistry For Everyone (YouTube). (2025). How To Determine Solubility Of Organic Compounds?.
  • Van de Water, et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s533-s543.
  • ResearchGate. Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism.
  • Canadian Science Publishing. Mass Spectra of β-Keto Esters.
  • ChemicalBook. (2025). Ethyl 3-oxo-4-phenylbutanoate | 718-08-1.
  • Guidechem. How is 3-OXO-4-PHENYL-BUTYRIC ACID ETHYL ESTER Synthesized?.
  • ResearchGate. Mass Spectra of β-Keto Esters.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Drexler, E. J., & Field, K. W. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 53(6), 392.
  • ChemSynthesis. (2025). ethyl 3-oxo-4-phenylbutanoate.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 20-23.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • University of Calgary. NMR Spectroscopy - Organic Chemistry Data & Info.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • Khan Academy. Keto-enol tautomerization.

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"Ethyl 3-oxo-4-phenoxybutanoate safety and handling"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of Ethyl 3-oxo-4-phenylbutanoate

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Introduction

Ethyl 3-oxo-4-phenylbutanoate (CAS No. 718-08-1) is a β-keto ester that serves as a valuable intermediate in a variety of organic syntheses, including the preparation of pharmaceuticals and other bioactive molecules.[1][2] Its utility in creating complex chemical structures makes it a common reagent in drug discovery and development laboratories. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling.

This guide provides a comprehensive safety and handling framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, grounding them in the specific physicochemical properties and reactivity of the compound.

A Note on Chemical Nomenclature: This guide pertains to Ethyl 3-oxo-4-phenylbutanoate (CAS: 718-08-1) . While the initial query mentioned "phenoxy," the available scientific and safety data overwhelmingly point to the "phenyl" analogue. It is crucial to verify the identity of your material by its CAS number before proceeding with any handling or experimental work.

Hazard Identification and Foundational Risk Assessment

The cornerstone of laboratory safety is a proactive risk assessment. For Ethyl 3-oxo-4-phenylbutanoate, this process begins with understanding its intrinsic hazards as defined by the Globally Harmonized System (GHS).

GHS Classification

The compound is classified as an irritant.[1] This classification is based on the following hazards:

GHS PictogramSignal WordHazard ClassHazard Statement

Warning Skin Irritation, Category 2H315: Causes skin irritation.[3][4][5]
Eye Irritation, Category 2AH319: Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity – Single Exposure, Category 3H335: May cause respiratory irritation.[3][4][5]

These classifications are not merely labels; they are predictive of the effects of exposure. "Causes skin irritation" (H315) implies that direct contact can lead to redness, itching, or inflammation. "Causes serious eye irritation" (H319) indicates a risk of significant, potentially painful, but reversible damage to the eyes upon contact.[3][4][5] "May cause respiratory irritation" (H335) means that inhalation of vapors, mists, or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[3][4][5]

The Risk Assessment Workflow

A self-validating safety protocol relies on a continuous cycle of assessment and mitigation. Before any procedure involving this compound, a formal or informal risk assessment should be conducted.

A 1. Identify Hazards (GHS: H315, H319, H335) Reactivity: P2P Formation B 2. Analyze Procedure - Scale (mg vs kg) - Conditions (Heat, Acid) - Duration of Exposure A->B informs C 3. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) B->C dictates D 4. Prepare for Emergencies - Spill Kit Ready - Eyewash/Shower Access - First Aid Knowledge C->D supports E 5. Review & Refine - Post-procedure Debrief - Update SOPs as needed D->E provides data for E->A refines understanding of

Caption: The continuous cycle of laboratory risk assessment.

Physicochemical Properties & Safety Implications

A compound's physical properties are inextricably linked to its safe handling. Understanding these characteristics allows for the anticipation and mitigation of physical hazards.

PropertyValueSafety Implication
Molecular Formula C₁₂H₁₄O₃[6]-
Molecular Weight 206.24 g/mol [6]-
Physical Form Colorless to pale yellow liquid/oil[7]Visually inspect for contamination or degradation (e.g., significant color change).
Boiling Point ~290 °C (at 760 mmHg)[2][8]Low volatility at room temperature reduces inhalation risk during simple transfers. Heating significantly increases vapor pressure and requires robust engineering controls (fume hood).
Flash Point ~124 °C[2][8]Classified as a combustible liquid. Must be kept away from open flames, hot plates, and other ignition sources, particularly when heated.
Density ~1.1 g/cm³[8]Slightly denser than water. In case of a spill into water, it will likely sink.
Solubility Soluble in common organic solvents (chloroform, DMSO, methanol); sparingly soluble in water.[2]Choose appropriate solvents for cleaning glassware and for spill cleanup (use inert absorbent material). Do not flush spills with water into drains.
Storage Temperature Room temperature, under inert atmosphere.[2]Requires a well-sealed container to prevent degradation from atmospheric moisture or oxygen.

Exposure Control and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls are the first line of defense, supplemented by administrative controls and, finally, PPE.

Engineering Controls
  • Chemical Fume Hood: All work that involves open containers, heating, or potential aerosolization of Ethyl 3-oxo-4-phenylbutanoate must be performed inside a certified chemical fume hood. This is the primary control to mitigate the respiratory irritation hazard (H335).[4][5]

  • Ventilation: The laboratory should have adequate general ventilation to handle fugitive emissions.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific tasks being performed.

  • Eye and Face Protection:

    • Mandatory: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where this chemical is present.

    • Best Practice/Required for Splash Risk: Chemical splash goggles are required when transferring liquids, running reactions, or during workup procedures where a splash is possible.[9]

    • Required for Large Scale/High Splash Risk: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing (e.g., charging a large reactor, quenching a vigorous reaction).[9]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory and must be kept buttoned.

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the compound. Check glove compatibility charts for breakthrough times if prolonged contact is expected. If gloves become contaminated, remove them immediately using the proper technique and wash your hands.

    • Apparel: Long pants and closed-toe shoes made of a non-porous material are required.

  • Respiratory Protection:

    • Under normal conditions with proper use of a fume hood, respiratory protection is not required.

    • In the event of a large spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges may be necessary.[10] All respirator use requires prior medical clearance and fit-testing under an institutional respiratory protection program.

cluster_0 PPE Selection Workflow Start Procedure Involving Ethyl 3-oxo-4-phenylbutanoate Q2 Heating or Aerosolization? Start->Q2 Q1 Potential for Splashing? P1 Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Q1->P1 No P2 Upgrade to: - Chemical Goggles - Face Shield (optional) Q1->P2 Yes Q2->Q1 No P3 Mandatory Control: - Use in Fume Hood Q2->P3 Yes P3->Q1

Sources

"Ethyl 3-oxo-4-phenoxybutanoate IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-oxo-4-phenylbutanoate

Abstract

This technical guide provides a comprehensive overview of ethyl 3-oxo-4-phenylbutanoate (CAS No. 718-08-1), a pivotal β-keto ester intermediate in modern organic synthesis and pharmaceutical development. The document elucidates the compound's chemical identity, physicochemical properties, and detailed spectroscopic profile. Foundational synthetic protocols are presented with mechanistic insights, emphasizing field-proven methodologies. The guide further explores the compound's significant reactivity, including its characteristic keto-enol tautomerism and its critical role as a precursor in the synthesis of bioactive heterocyclic scaffolds, such as pyrazolones. Particular focus is given to its application in developing inhibitors of key cellular signaling pathways, namely AP-1 and NF-κB, which are of high interest to drug discovery professionals. Safety protocols and handling guidelines are also detailed to ensure operational excellence and laboratory safety.

Chemical Identity and Nomenclature

Ethyl 3-oxo-4-phenylbutanoate is a versatile organic compound widely utilized as a building block in chemical synthesis.[1] It is important to note that the correct IUPAC name for this molecule is ethyl 3-oxo-4-phenylbutanoate . The synonym "ethyl 3-oxo-4-phenoxybutanoate" is technically incorrect as the side chain is a phenyl group (a benzene ring directly attached to the butanoate backbone), not a phenoxy group (a benzene ring attached via an oxygen atom). This guide will exclusively use the correct phenyl-based nomenclature.

The compound is systematically identified by the following descriptors:

IdentifierValue
IUPAC Name ethyl 3-oxo-4-phenylbutanoate[2][3]
CAS Number 718-08-1[4][5][6]
Molecular Formula C₁₂H₁₄O₃[4][5]
Molecular Weight 206.24 g/mol [4][5]
InChI Key BOZNWXQZCYZCSH-UHFFFAOYSA-N[2][3]
Canonical SMILES CCOC(=O)CC(=O)CC1=CC=CC=C1[2][3]
Synonyms Ethyl 4-phenylacetoacetate, 3-Oxo-4-phenyl-butyric acid ethyl ester, γ-Phenylacetoacetic acid ethyl ester[2][3][7]

Physicochemical and Safety Profile

Physical and Chemical Properties

Ethyl 3-oxo-4-phenylbutanoate is typically a colorless to pale yellow liquid with a faint, fruity, aromatic odor.[8] It exhibits slight solubility in water but is readily soluble in common organic solvents like ethanol, ether, and dichloromethane.[8]

PropertyValueSource(s)
Appearance Colorless to pale-yellow liquid[9]
Boiling Point 290.3 °C at 760 mmHg[7]
Density ~1.1 g/cm³[7]
Flash Point 123.9 °C[7]
Refractive Index ~1.506[7]
pKa (Predicted) 10.49 ± 0.46[8]
Safety and Hazard Information

This compound is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation mark)[10]

  • Signal Word: Warning[10]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][11]

    • H319: Causes serious eye irritation.[2][3][11]

    • H335: May cause respiratory irritation.[2][3][11]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[7][11]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][11]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7][11]

Core Chemical Principles: Keto-Enol Tautomerism

As a β-keto ester, ethyl 3-oxo-4-phenylbutanoate exists as a dynamic equilibrium between its keto and enol tautomeric forms.[12] This equilibrium is a fundamental property that dictates its reactivity. The keto form generally predominates, but the enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the ester's carbonyl group.[13] The position of this equilibrium is highly dependent on the solvent; non-polar solvents tend to favor the enol form.[14]

Caption: Keto-enol equilibrium of ethyl 3-oxo-4-phenylbutanoate.

Synthesis Protocols and Mechanisms

The synthesis of ethyl 3-oxo-4-phenylbutanoate is most effectively achieved via methods that avoid self-condensation of enolizable esters. The following protocols are robust and provide high yields.

Synthesis from Meldrum's Acid and Phenylacetyl Chloride

This method is highly efficient, proceeding through an acyl Meldrum's acid intermediate which then undergoes alcoholysis.[8] The initial acylation is driven by the high acidity of the α-protons of Meldrum's acid (pKa 4.97).[15]

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (23.75 g, 0.165 mol) in anhydrous dichloromethane (100 mL).[16]

  • Base Addition: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (32.5 mL, 0.4 mol) dropwise.[16]

  • Acylation: Add a solution of phenylacetyl chloride (25.50 g, 0.165 mol) in anhydrous dichloromethane (50 mL) dropwise over 1-2 hours while maintaining the temperature at 0°C.[16]

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[16]

  • Work-up: Quench the reaction by adding 2N aqueous HCl (100 mL). Separate the organic phase, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with 2N HCl and brine, then dry over anhydrous sodium sulfate.[16]

  • Alcoholysis: Evaporate the solvent to yield the crude acyl Meldrum's acid as a solid. Without further purification, add anhydrous ethanol (250 mL) and reflux the mixture for 2.5 hours.[16]

  • Isolation: Remove the ethanol under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield ethyl 3-oxo-4-phenylbutanoate.[16]

G MA Meldrum's Acid + Phenylacetyl Chloride PYR Pyridine in CH₂Cl₂ 0°C to RT MA->PYR ACYL Acyl Meldrum's Acid Intermediate PYR->ACYL Acylation ETOH Reflux in Ethanol ACYL->ETOH PRODUCT Ethyl 3-oxo-4-phenylbutanoate ETOH->PRODUCT Alcoholysis & Decarboxylation

Caption: Workflow for synthesis from Meldrum's acid.

Synthesis from Monoethyl Monopotassium Malonate

This alternative route utilizes a malonic ester derivative, which is acylated by phenacyl chloride.

  • Setup: Suspend monoethyl monopotassium malonate (12.9 g) in tetrahydrofuran (200 mL) and cool to 5°C.[17][18]

  • Reagent Addition: Add triethylamine (8.2 g) and magnesium chloride (8.62 g). Stir the mixture at a temperature between 5°C and 20°C for 3 hours.[17][18]

  • Acylation: Cool the reaction mixture back to 5°C and gradually add phenacyl chloride (5 g). Continue stirring at 5°C to 20°C for approximately 60-65 hours.[17][18]

  • Work-up: Cool to 5°C and add 1 N hydrochloric acid (30 mL).[17][18]

  • Extraction: Remove the tetrahydrofuran under reduced pressure. Extract the residue with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, water, saturated sodium bicarbonate solution, and finally water.[17][18]

  • Isolation: Dry the organic layer and evaporate the solvent to obtain the product as a pale yellow oil.[17][18]

Spectroscopic Profile and Analysis

Structural elucidation and purity assessment are critical. The following is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum will show characteristic signals for the keto form, with minor signals from the enol tautomer depending on the solvent.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Keto Form~1.25Triplet3H-O-CH₂-CH₃
~3.50Singlet2H-CO-CH₂ -CO-
~3.80Singlet2HPh-CH₂ -CO-
~4.20Quartet2H-O-CH₂ -CH₃
~7.20-7.40Multiplet5HAromatic Protons
¹³C NMR (Predicted) δ (ppm)Assignment
Keto Form~14.0-O-CH₂-C H₃
~50.0-C H₂- (between carbonyls)
~51.0Ph-C H₂-
~61.5-O-C H₂-CH₃
~127.0-130.0Aromatic CH
~134.0Aromatic Quaternary C
~167.0Ester C=O
~202.0Ketone C=O

A reported ¹³C NMR spectrum confirms signals for the ester carbonyl carbon around δ 170 ppm and the ketone carbonyl at approximately δ 200 ppm.[7]

Mass Spectrometry (MS)

Direct GC-MS analysis of ethyl 3-oxo-4-phenylbutanoate is challenging due to its thermal instability. In a hot GC injector, it readily undergoes decarboxylation to yield phenyl-2-propanone (P2P).[2]

  • Expected Molecular Ion (M⁺•): m/z 206

  • Analysis Caveat: The resulting mass spectrum is often dominated by the fragmentation pattern of P2P.[2]

    • P2P Molecular Ion: m/z 134

    • Major Fragments: m/z 91 (tropylium ion, often the base peak), m/z 43 (acetyl cation).[2]

For accurate quantification of the intact molecule, derivatization (e.g., with methoxime) prior to GC-MS analysis is the recommended protocol.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

IR Absorption (Predicted) Wavenumber (cm⁻¹)Functional Group
Strong, Sharp~1740C=O Stretch (Ester)
Strong, Sharp~1715C=O Stretch (Ketone)
Multiple Bands1300-1000C-O Stretch
~3030C-H Stretch (Aromatic)
2980-2850C-H Stretch (Aliphatic)

Applications in Drug Development

Ethyl 3-oxo-4-phenylbutanoate is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate for constructing more complex, biologically active molecules.[1][16]

Synthesis of Pyrazolone Derivatives

A primary application is in the synthesis of pyrazolone scaffolds via the Knorr pyrazole synthesis.[16][18] This reaction involves the condensation of the β-keto ester with a hydrazine derivative. Pyrazolone-based molecules are foundational to numerous therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antiprion properties.[1][16]

The reaction proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack from the second nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[4]

G START Ethyl 3-oxo-4-phenylbutanoate + Hydrazine (R-NHNH₂) COND Condensation (Acid Catalyst) START->COND HYDRAZONE Hydrazone Intermediate COND->HYDRAZONE Forms at ketone C=O CYCL Intramolecular Nucleophilic Attack HYDRAZONE->CYCL PYRAZOLONE Substituted Pyrazolone CYCL->PYRAZOLONE Ring closure & -EtOH

Caption: General mechanism for the Knorr pyrazole synthesis.

Precursor for AP-1 and NF-κB Pathway Inhibitors

This intermediate is also used to prepare pyrrolinylaminopyrimidine analogs.[16][18] These specific structures have gained significant attention for their ability to inhibit gene expression mediated by the Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][18] These pathways are central regulators of the inflammatory response, cell proliferation, and survival. Inhibitors targeting these pathways have therapeutic potential in treating inflammatory diseases and certain cancers.

G cluster_path Cytoplasm cluster_nuc Nucleus STIM Pro-inflammatory Stimuli (e.g., TNF-α, LPS) REC Cell Surface Receptors STIM->REC IKK IKK Complex REC->IKK MAPK MAPK Cascade (JNK, p38, ERK) REC->MAPK NFKB NF-κB Activation IKK->NFKB NUC Nucleus NFKB->NUC AP1 AP-1 Activation MAPK->AP1 AP1->NUC GENE Gene Expression (Inflammation, Proliferation) INHIBITOR Pyrrolinylaminopyrimidine Analogs (Synthesized from Title Compound) INHIBITOR->NFKB Inhibits INHIBITOR->AP1 Inhibits

Caption: Simplified overview of the NF-κB and AP-1 signaling pathways.

References

  • PubChem. Ethyl 3-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • ChemBK. Ethyl 3-oxo-4-phenylbutanoate. ChemBK. Available at: [Link]

  • Stein, B., & Baldwin, A. S. (1993). NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity. Molecular and Cellular Biology, 13(7), 3964-3974. Available at: [Link]

  • Wikipedia. Meldrum's acid. Wikimedia Foundation. Available at: [Link]

  • ResearchGate. Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. ResearchGate. Available at: [Link]

  • Organic Syntheses. METHYL PHENYLACETYLACETATE FROM PHENYLACETYL CHLORIDE AND MELDRUM'S ACID. Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. Analysis of potential phenylacetone precursors.... ResearchGate. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • ChemSynthesis. ethyl 3-oxo-4-phenylbutanoate. ChemSynthesis. Available at: [Link]

  • ResearchGate. Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

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Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Ethyl 3-Oxo-4-Phenoxybutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-oxo-4-phenoxybutanoate is a β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile precursor for various pharmaceutical and agrochemical compounds. The efficiency of its use in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics in organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive public data for this compound, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and robust experimental protocols. We delve into the theoretical underpinnings of dissolution, offer a predicted solubility profile across a range of common solvents, and provide detailed, self-validating methodologies for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this key synthetic intermediate.

Introduction: The Strategic Importance of Solubility

In the realm of drug development and fine chemical synthesis, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, yield, purification efficiency, and the final formulation of a product. This compound, with its characteristic β-keto ester functionality, is a valuable building block for creating more complex molecules. Understanding its solubility is not merely an academic exercise; it is a cornerstone of process optimization. A well-characterized solubility profile enables:

  • Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates.

  • Efficient Purification: Selecting solvents for crystallization that maximize yield and purity.

  • Formulation Development: Creating stable, deliverable forms of active pharmaceutical ingredients derived from this precursor.

This guide will provide the theoretical and practical tools necessary to approach the solubility of this compound with scientific rigor.

Physicochemical Profile and Structural Analysis

To predict how a compound will behave in a solvent, we must first understand its intrinsic properties. The structure of this compound offers several clues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₂H₁₄O₄Calculated
Molecular Weight 222.24 g/mol Calculated
Appearance Colorless to pale yellow liquid (Predicted)Analogy to similar compounds[1]
Key Functional Groups Ethyl Ester, Ketone, Ether (Phenoxy)Structural Analysis

The molecule possesses distinct regions of varying polarity. The ethyl ester and β-keto groups are polar and capable of engaging in dipole-dipole interactions. Crucially, the oxygen atoms within these groups, as well as the ether oxygen of the phenoxy moiety, can act as hydrogen bond acceptors. This is a key distinction from its close analog, ethyl 3-oxo-4-phenylbutanoate, which lacks the ether oxygen. The phenoxy group and the hydrocarbon portions of the molecule contribute to its nonpolar character, leading to van der Waals interactions. The overall solubility will be a balance of these competing forces.

The Theoretical Framework: "Like Dissolves Like" and Intermolecular Forces

The venerable principle of "similia similibus solvuntur" or "like dissolves like" remains the most effective guiding principle for predicting solubility.[2] Dissolution is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The nonpolar phenyl ring and alkyl chain of this compound will interact favorably with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. They will effectively solvate the polar ester and ketone functionalities of the target molecule through dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a dipole moment and a hydrogen-bond-donating proton. They can interact with the molecule via dipole-dipole forces and, importantly, can donate a hydrogen bond to the lone pairs on the ester, ketone, and ether oxygens. This additional interaction suggests a potentially higher solubility in protic solvents compared to aprotic solvents of similar polarity.

The presence of the ether oxygen in the phenoxy group, compared to a simple phenyl group, is expected to slightly enhance solubility in polar protic solvents due to its hydrogen bond accepting capability.

Predicted Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsolubleThe large nonpolar phenoxy and alkyl groups outweigh the polar functionalities, making the molecule hydrophobic overall.[3]
HexaneNonpolarSparingly SolubleFavorable interactions with the nonpolar parts of the molecule, but insufficient to overcome the polarity of the keto-ester group.
TolueneNonpolar (Aromatic)SolubleThe aromatic ring of toluene interacts favorably with the phenoxy group (π-stacking), enhancing solubility compared to hexane.
Diethyl EtherSlightly PolarSolubleEther is a good solvent for many organic compounds, balancing polarity and non-polar characteristics.
Dichloromethane (DCM)Polar AproticSolubleStrong dipole-dipole interactions with the keto-ester group.
Ethyl AcetatePolar AproticVery SolubleStructure is very similar to parts of the solute molecule, embodying the "like dissolves like" principle.
AcetonePolar AproticVery SolubleA strong polar aprotic solvent that effectively solvates the polar functional groups.[4]
IsopropanolPolar ProticSolubleCapable of hydrogen bonding with the solute's oxygen atoms.
EthanolPolar ProticSolubleSimilar to isopropanol, provides favorable hydrogen bonding and dipole-dipole interactions.[1][4]
MethanolPolar ProticSolubleThe most polar of the alcohols listed, should readily solvate the polar groups. Sparingly soluble in the phenyl analogue.[5]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules. Sparingly soluble in the phenyl analogue.[5]

Experimental Protocol for Solubility Determination

The following protocols provide a robust system for determining both qualitative and quantitative solubility. The key to trustworthiness is a systematic approach and careful observation.

Protocol: Qualitative Visual Miscibility Test

This rapid test provides a foundational understanding of solubility in various solvents.

Materials:

  • This compound

  • A range of test solvents (from Table 2)

  • Small, dry test tubes or vials (e.g., 13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Preparation: Label a clean, dry test tube for each solvent.

  • Solvent Addition: Add 1 mL of the first solvent to its corresponding test tube.

  • Solute Addition: Add a small, precisely measured amount of this compound (e.g., 20 mg or 20 µL) to the solvent.

  • Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

  • Observation: Allow the mixture to stand for 1-2 minutes. Observe the solution against a contrasting background.

    • Soluble/Miscible: The solution is clear and homogeneous with no visible particles or separate layers.

    • Partially Soluble: The solution is cloudy, or some solid/liquid remains undissolved.

    • Insoluble/Immiscible: The compound forms a distinct separate layer (if liquid) or remains as a solid precipitate.

  • Record: Meticulously record the observations for each solvent.

  • Repeat: Repeat steps 2-6 for every solvent to be tested.

Causality: This initial screening is crucial. It quickly identifies the most promising solvents for quantitative analysis and eliminates poor solvents, saving time and resources. The choice of adding a small amount of solute to a larger volume of solvent is a standard method to establish a baseline for solubility.[6]

Protocol: Quantitative Solubility Determination (Gravimetric Method)

This method determines the mass of solute that can be dissolved in a specific volume of solvent to create a saturated solution at a given temperature.

Materials & Equipment:

  • Saturated solution from the qualitative test (or newly prepared)

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed, clean, and dry collection vials

  • Analytical balance (readable to 0.1 mg)

  • Vacuum oven or desiccator

Procedure:

  • Prepare a Saturated Solution: To a vial, add a known volume of a chosen solvent (e.g., 5.0 mL). Add this compound in small increments, vortexing after each addition, until a small amount of excess, undissolved solute persists.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. This step is critical for accuracy, as dissolution can be slow.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow excess solid to settle.

  • Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe. Attach a 0.45 µm syringe filter and dispense the filtered solution into a pre-weighed collection vial. This step ensures that no undissolved microparticles are transferred.

  • Solvent Evaporation: Place the vial in a vacuum oven at a moderate temperature or in a desiccator to slowly evaporate the solvent to dryness. Avoid high heat, which could degrade the compound.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • Mass of solute = (Final vial mass) - (Initial vial mass)

    • Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant collected in L)

Self-Validation: The protocol's integrity is maintained by ensuring equilibrium is reached (step 2) and by the critical filtration step (step 4), which prevents the transfer of undissolved solute that would artificially inflate the results. Running the experiment in triplicate is essential to ensure reproducibility.

Visualizing the Workflow and Key Relationships

Diagrams can clarify complex processes and relationships, making them easier to understand and implement.

Diagram 1: Experimental Workflow for Solubility Determination

This diagram outlines the logical flow from initial screening to quantitative measurement.

G cluster_qualitative Part 1: Qualitative Screening cluster_quantitative Part 2: Quantitative Measurement qual_start Select Solvents add_solvent Add 1 mL Solvent to Test Tube qual_start->add_solvent add_solute Add ~20 mg Solute add_solvent->add_solute mix Vortex for 60s add_solute->mix observe Observe & Record (Soluble, Partial, Insoluble) mix->observe quant_start Select Promising Solvent observe->quant_start Proceed if Soluble or Partially Soluble saturate Prepare Saturated Solution (Excess Solute) quant_start->saturate equilibrate Equilibrate for 24h at Constant Temp saturate->equilibrate filter Filter Supernatant (0.45 µm Syringe Filter) equilibrate->filter evaporate Evaporate Solvent in Pre-weighed Vial filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., in g/L) weigh->calculate

Caption: Workflow for determining compound solubility.

Diagram 2: Factors Influencing Solubility

This diagram illustrates the relationship between molecular properties and solubility outcomes.

Caption: Relationship between molecular properties and solubility.

Conclusion

While specific, published quantitative solubility data for this compound remains elusive, a comprehensive understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimental verification. By analyzing its molecular structure—paying close attention to its polar functional groups, hydrogen bond accepting sites, and nonpolar regions—a chemist can make informed predictions about its behavior in a wide array of organic solvents. The detailed protocols provided herein offer a reliable and self-validating framework for obtaining precise, quantitative data. This knowledge is paramount for the efficient design of synthetic routes, the development of robust purification strategies, and the successful formulation of final products, ultimately accelerating the journey from laboratory discovery to commercial application.

References

  • ChemBK. (2024). Ethyl 3-oxo-4-phenylbutanoate.
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  • ChemicalBook. (n.d.). Ethyl 3-oxo-4-phenylbutanoate CAS#: 718-08-1.
  • ChemicalBook. (2025). Ethyl 3-oxo-4-phenylbutanoate - Safety Data Sheet.
  • Echemi. (n.d.). ETHYL 3-OXO-4,4-DIPHENYLBUTANOATE SDS, 25022-02-0 Safety Data Sheets.
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  • Sigma-Aldrich. (n.d.). Ethyl 3-oxo-4-phenylbutanoate | 718-08-1.
  • Echemi. (n.d.). 3-OXO-4-PHENYL-BUTYRICACIDETHYLESTER SDS, 718-08-1 Safety Data Sheets.
  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
  • ChemScene. (n.d.). 718-08-1 | Ethyl 3-oxo-4-phenylbutanoate.
  • Gignou, M., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2018). Estimation of acids and esters fusion enthalpy – influence in the solubility prediction. Journal of the Chemical Society of Pakistan.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis.
  • Shaw, D. G., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters.
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
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  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal.

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An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 3-oxo-4-phenoxybutanoate: Focus on Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the melting and boiling points of the organic compound Ethyl 3-oxo-4-phenoxybutanoate. While extensive searches of scientific databases and chemical supplier inventories did not yield experimentally determined melting and boiling points for this compound, this guide offers detailed, field-proven protocols for these crucial analytical procedures. Furthermore, for comparative context, this document includes the physical properties of the structurally analogous compound, Ethyl 3-oxo-4-phenylbutanoate.

Introduction to this compound

This compound is a beta-keto ester with a molecular structure that incorporates a phenoxy group. This functional group is anticipated to significantly influence the compound's physical properties, including its melting and boiling points, through its electronic and steric effects. The determination of these fundamental physical constants is a critical first step in the characterization of any novel compound, providing insights into its purity, stability, and potential applications in fields such as medicinal chemistry and materials science.

Physicochemical Data of a Structurally Related Analog: Ethyl 3-oxo-4-phenylbutanoate

To provide a frame of reference, the physical properties of Ethyl 3-oxo-4-phenylbutanoate (CAS Number: 718-08-1) are presented below. It is imperative to note the structural difference: this analog possesses a phenyl group (-C₆H₅) at the 4-position, whereas the target compound has a phenoxy group (-O-C₆H₅). This distinction will undoubtedly result in different melting and boiling points.

PropertyValueSource
Melting Point ~ -7 °C[1]
Boiling Point ~286 - 290.3 °C at 760 mmHg, [1][2]
Density ~1.07 - 1.1 g/cm³, [1][2]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for melting point determination.

Principle

A small, finely powdered sample of the solid is heated in a capillary tube. The temperature at which the substance begins to melt (onset) and the temperature at which it completely melts (liquefaction) are recorded as the melting range. A narrow melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dry.

    • Finely powder the sample using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

    • The packed sample should be 2-3 mm in height.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Begin heating the block at a rapid rate (e.g., 10-15 °C per minute) to determine an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

    • The melting point is reported as the range T₁ - T₂.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube (2-3mm) Powder->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heating (Approx. MP) Insert->RapidHeat SlowHeat Slow Heating (1-2°C/min) RapidHeat->SlowHeat Record Record Melting Range (T1-T2) SlowHeat->Record

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the determination of the boiling point of a liquid using a micro-method.

Principle

A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles will emerge from the capillary tube. The temperature at which the liquid re-enters the capillary tube upon cooling is the boiling point.

Experimental Protocol: Micro Boiling Point Determination
  • Apparatus Setup:

    • Place a few milliliters of this compound into a small test tube.

    • Seal one end of a capillary tube using a flame.

    • Place the capillary tube, sealed end up, into the test tube containing the liquid.

    • Attach the test tube to a thermometer.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Measurement:

    • Heat the bath gently.

    • Observe the capillary tube. A stream of bubbles will emerge from the open end as the trapped air and liquid vapor expand.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat and allow the bath to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

    • Record the atmospheric pressure at the time of the experiment.

Workflow Diagram: Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Fill Fill Test Tube with Sample Capillary Insert Inverted Sealed Capillary Fill->Capillary Assemble Attach to Thermometer & Suspend in Bath Capillary->Assemble Heat Gently Heat the Bath Assemble->Heat Observe Observe Continuous Bubbling Heat->Observe Cool Remove Heat & Cool Slowly Observe->Cool Record Record Temperature at Liquid Entry Cool->Record

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The determination of melting and boiling points are fundamental procedures in the characterization of a chemical substance. While experimental data for this compound is not currently widespread, the protocols detailed in this guide provide a robust framework for its empirical determination. The provided data for the analogous Ethyl 3-oxo-4-phenylbutanoate serves as a valuable, albeit distinct, reference point for researchers. It is the author's hope that this guide will facilitate the accurate and reliable physicochemical characterization of this and other novel compounds in the scientific community.

References

  • Ethyl 3-oxo-4-phenylbutanoate. ChemBK. [Link]

  • Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855. PubChem. [Link]

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An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the keto-enol tautomerism in ethyl 3-oxo-4-phenoxybutanoate, a β-keto ester of interest in synthetic and medicinal chemistry. The guide elucidates the structural and environmental factors governing the tautomeric equilibrium, with a focus on solvent effects. Detailed, field-proven protocols for the spectroscopic analysis and quantification of the tautomers using Nuclear Magnetic Resonance (¹H NMR) and UV-Vis spectroscopy are presented. While direct experimental data for this compound is limited in the surveyed literature, this guide synthesizes foundational principles from closely related analogs to provide a robust predictive framework and a practical approach for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this fundamental chemical phenomenon.

Introduction: The Duality of β-Keto Esters

Keto-enol tautomerism, a form of constitutional isomerism, describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] This dynamic equilibrium is a cornerstone of organic chemistry, influencing the reactivity, stability, and spectroscopic properties of carbonyl compounds.[2][3] For β-dicarbonyl compounds, such as this compound, the presence of an acidic α-hydrogen between two carbonyl groups facilitates the interconversion between the keto and enol tautomers.

The position of this equilibrium is not static; it is highly sensitive to a variety of factors including solvent, temperature, and the electronic and steric nature of substituents.[4] The enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen bond, a feature that is particularly favored in non-polar solvents. Conversely, polar solvents can disrupt this internal hydrogen bonding and preferentially solvate the more polar keto tautomer, shifting the equilibrium in its favor.[4] Understanding and quantifying this tautomeric balance is paramount for predicting reaction outcomes, developing robust analytical methods, and designing novel synthetic pathways.[5]

The Tautomeric Equilibrium in this compound

This compound exists as an equilibrium between its keto and enol forms. The phenoxy group at the 4-position introduces both inductive and steric effects that can influence the stability of the tautomers compared to simpler analogs like ethyl acetoacetate.

Caption: The keto-enol tautomeric equilibrium in this compound.

The equilibrium constant, Keq, is defined as the ratio of the enol concentration to the keto concentration at equilibrium. A Keq value greater than 1 indicates that the enol form is favored, while a value less than 1 signifies the predominance of the keto form.

Factors Influencing the Equilibrium
  • Solvent Polarity: This is one of the most significant factors.

    • Non-polar solvents (e.g., benzene, carbon tetrachloride, chloroform): These solvents do not effectively solvate the polar carbonyl groups of the keto form. In such environments, the enol form is stabilized by a strong intramolecular hydrogen bond, which forms a pseudo-aromatic six-membered ring. This stabilization shifts the equilibrium towards the enol form.[4]

    • Polar aprotic solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol. They also solvate the keto form effectively, leading to a preference for the keto tautomer.[1]

    • Polar protic solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, strongly solvating both tautomers. However, they tend to favor the keto form by disrupting the intramolecular hydrogen bond of the enol.[4]

  • The Phenoxy Substituent: The phenoxy group (-OPh) at the C4 position is expected to exert an electron-withdrawing inductive effect, which can increase the acidity of the α-protons at C2, potentially facilitating enolization. However, its steric bulk may influence the planarity and stability of the enol's conjugated system.

Predicted Tautomeric Ratios

While specific experimental data for this compound is scarce, we can predict its behavior based on its close analog, ethyl 3-oxo-4-phenylbutanoate, and general trends for β-keto esters. For many β-keto esters, the keto form is the major tautomer in most solvents.[5] For a similar compound, a keto-to-enol ratio of approximately 90:10 has been reported in deuterated chloroform (CDCl₃). It is anticipated that in a polar aprotic solvent like DMSO-d₆, the percentage of the enol form would be even lower due to the disruption of the intramolecular hydrogen bond.

Table 1: Predicted Tautomeric Equilibrium in this compound

SolventPredicted Major TautomerPredicted % EnolPredicted Keq ([Enol]/[Keto])Rationale
Benzene-d₆Enol> 10%> 0.11Non-polar solvent stabilizes the intramolecularly hydrogen-bonded enol.
Chloroform-d (CDCl₃)Keto~5-10%~0.05 - 0.11Moderately polar; keto form is expected to dominate.
DMSO-d₆Keto< 5%< 0.05Polar aprotic solvent disrupts the enol's intramolecular hydrogen bond and solvates the keto form.

Experimental Characterization and Quantification

The most powerful and widely used technique for quantifying keto-enol tautomerism is ¹H NMR spectroscopy. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms in the same spectrum.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of a solution of this compound will show two sets of signals corresponding to the keto and enol tautomers. By integrating the signals unique to each form, the keto-to-enol ratio can be accurately determined.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Keto Form:

    • α-CH₂ (C2): A singlet around δ 3.5-3.7 ppm.

    • CH₂ (C4): A singlet around δ 4.8-5.0 ppm, significantly deshielded by the adjacent carbonyl and phenoxy groups.

    • Ethyl group (-OCH₂CH₃): A quartet around δ 4.2 ppm and a triplet around δ 1.2 ppm.

    • Phenoxy group (-OPh): Multiplets in the aromatic region (δ 6.9-7.4 ppm).

  • Enol Form:

    • Vinylic CH (C2): A singlet around δ 5.0-5.5 ppm.

    • Enolic OH: A broad singlet far downfield, typically around δ 12-13 ppm, due to strong intramolecular hydrogen bonding.

    • CH₂ (C4): A singlet around δ 4.9-5.1 ppm.

    • Ethyl group (-OCH₂CH₃): A quartet and a triplet, often with slightly different chemical shifts from the keto form.

    • Phenoxy group (-OPh): Multiplets in the aromatic region.

Quantification Protocol:

  • Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Signal Identification: Identify the characteristic, well-resolved signals for the keto and enol forms. The α-CH₂ protons of the keto form and the vinylic proton of the enol form are ideal for integration as they are singlets and represent a 2:1 proton ratio, respectively.

  • Integration: Carefully integrate the selected signals. Let Iketo be the integral of the α-CH₂ signal of the keto form and Ienol be the integral of the vinylic CH signal of the enol form.

  • Calculation:

    • The mole fraction of the keto form is proportional to Iketo / 2 (since it represents two protons).

    • The mole fraction of the enol form is proportional to Ienol (representing one proton).

    • % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

    • Keq = (Ienol) / (Iketo / 2)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in deuterated solvent (e.g., CDCl3, DMSO-d6) prep2 Transfer to 5 mm NMR tube prep1->prep2 acq1 Acquire ¹H NMR Spectrum prep2->acq1 an1 Identify characteristic signals (e.g., keto α-CH₂, enol vinylic CH) acq1->an1 an2 Integrate signals an1->an2 an3 Calculate % Enol and Keq an2->an3

Caption: Experimental workflow for the quantification of tautomers by ¹H NMR.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption spectra.[6]

  • The keto form contains an isolated carbonyl group and a phenoxy group. It is expected to have a π → π* transition at shorter wavelengths.

  • The enol form has a more extended conjugated system (C=C-C=O), which typically results in a π → π* transition at a longer wavelength (a bathochromic shift) compared to the keto form.[6]

By measuring the absorbance at wavelengths characteristic of each tautomer in different solvents, the shift in equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed. This technique is particularly useful for studying the kinetics of tautomerization.[7]

Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

  • Sample Preparation: Prepare dilute solutions of this compound in each solvent to ensure absorbances are within the linear range of the spectrophotometer (typically < 1.5).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis: Compare the spectra obtained in different solvents. A shift in the position and intensity of the absorption maxima will indicate a change in the keto-enol equilibrium. The appearance or intensification of a longer-wavelength absorption band in non-polar solvents would be indicative of a higher population of the enol tautomer.

Implications for Synthesis and Drug Development

The tautomeric nature of this compound has significant practical implications:

  • Reactivity: The keto and enol forms exhibit different reactivity. The keto form's α-protons are acidic and can be deprotonated to form an enolate, which is a powerful carbon nucleophile. The enol form can react as a nucleophile at the α-carbon or through its hydroxyl group. The predominant tautomer in a given reaction medium will often dictate the course of a chemical transformation.

  • Drug Design: If this moiety is part of a pharmacologically active molecule, the specific tautomer present can be critical for receptor binding. The enol form, with its hydroxyl group, can act as a hydrogen bond donor, a capability the keto form lacks.

  • Analytical Characterization: A thorough understanding of the tautomerism is essential for the unambiguous interpretation of spectroscopic data (NMR, IR, UV-Vis) and for developing reliable analytical methods for quality control.

Conclusion

This compound, like other β-keto esters, exists in a dynamic equilibrium between its keto and enol tautomers. This equilibrium is profoundly influenced by the solvent environment, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar solvents favoring the keto form. While specific, comprehensive experimental data for this molecule is not widely available, its behavior can be confidently predicted based on well-established principles and data from closely related analogs.

¹H NMR spectroscopy stands as the definitive technique for the quantification of the tautomeric ratio, providing clear, distinct signals for each form. UV-Vis spectroscopy offers a complementary method to observe shifts in the equilibrium. The detailed protocols and predictive frameworks provided in this guide equip researchers and drug development professionals with the necessary tools to investigate, understand, and harness the keto-enol tautomerism of this compound in their scientific endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 3-oxo-2-phenylbutanoate.
  • BenchChem. (2025). Spectroscopic Profile of Ethyl 3-oxo-2-phenylbutanoate: A Technical Guide.
  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate.
  • Shirali, A. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 859-863.
  • ResearchGate. (2017). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study.
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  • ResearchGate. (n.d.). The UV/Vis absorption spectra for different structures keto, enol and.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... Retrieved from [Link]

  • Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
  • Rappoport, Z., & Karni, M. (1996). Stable Simple Enols.1 Polar and Resonance Substituent Effects of a-Aryl Groups on Keto-Enol Equilibria. Journal of the American Chemical Society, 118(31), 7437-7446.
  • Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 60(8), 788-798.
  • ResearchGate. (2018). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate.
  • PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • Jacquemin, D., & Adamo, C. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374.
  • SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Disclaimer: This guide addresses the reactivity of the active methylene group in Ethyl 3-oxo-4-phenoxybutanoate. While this specific compound is the focus, detailed experimental data in peer-reviewed literature is more abundant for its close structural analog, Ethyl 3-oxo-4-phenylbutanoate. The fundamental reactivity of the active methylene group, governed by the flanking β-dicarbonyl system, is mechanistically identical in both compounds. Therefore, this guide will leverage the well-documented reactivity and protocols for Ethyl 3-oxo-4-phenylbutanoate as a scientifically sound and illustrative proxy.

Introduction: The Versatile Core of a β-Keto Ester

This compound is a β-keto ester, a class of compounds renowned for its synthetic versatility. Its structure features a ketone and an ester functional group separated by a methylene (-CH₂) group. This specific arrangement confers unique reactivity upon the methylene protons, rendering them "active" and making the molecule a valuable precursor in pharmaceutical and chemical synthesis.[1]

The significance of this molecule lies in the acidity of the α-protons on the carbon situated between the two carbonyl groups. This "active methylene" group is the molecule's reactive center, serving as a potent nucleophile upon deprotonation. This reactivity is fundamental to its role in constructing the core structures of numerous complex molecules and active pharmaceutical ingredients (APIs).[2][3] This guide provides an in-depth exploration of the causality behind the reactivity of this active methylene group and its practical applications in synthesis.

Acidity and Enolate Formation: The Origin of Reactivity

The defining characteristic of the active methylene group is the heightened acidity of its protons. The pKa of these protons is significantly lower than that of a typical methylene group in an alkane (pKa ≈ 50), falling into a range comparable to that of other active methylene compounds. For instance, the pKa of ethyl acetoacetate (ethyl 3-oxobutanoate) is approximately 11.[4]

This acidity stems from the ability of both adjacent carbonyl groups (the ketone at C3 and the ester at C1) to stabilize the resulting conjugate base, the enolate, through resonance. When a base abstracts a proton, the negative charge is delocalized onto both electronegative oxygen atoms.[5]

This resonance stabilization is the cornerstone of the compound's utility. The choice of base is critical; to ensure essentially complete deprotonation, a base whose conjugate acid has a higher pKa than the β-keto ester is required. Common choices include sodium ethoxide, sodium hydride, or potassium tert-butoxide.

Caption: Keto-enol tautomerism and enolate resonance forms.

Key Synthetic Transformations of the Active Methylene Group

The generated enolate is a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. This section details the principal transformations that underscore the synthetic utility of this compound.

C-Alkylation

The reaction of the enolate with alkyl halides is a cornerstone of its reactivity, allowing for the introduction of various alkyl substituents at the α-carbon. The reaction proceeds via a classic SN2 mechanism.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide in ethanol is a common choice. The ethoxide is a strong enough base to form the enolate, and using the same alkoxide as the ester group prevents transesterification as a side reaction.

  • Alkyl Halide: Primary and methyl halides are ideal electrophiles (e.g., CH₃I, CH₃CH₂Br). Secondary halides are less effective, and tertiary halides will primarily lead to elimination.

  • Solvent: A polar aprotic solvent like DMF or THF can accelerate the SN2 reaction compared to protic solvents like ethanol.

G Figure 2: General Workflow for C-Alkylation start Ethyl 3-oxo-4- phenoxybutanoate enolate Enolate Formation (e.g., NaOEt, Ethanol) start->enolate alkylation Alkylation (Add R-X) enolate->alkylation workup Aqueous Workup & Purification alkylation->workup product Ethyl 2-alkyl-3-oxo-4- phenoxybutanoate workup->product

Caption: Experimental workflow for the alkylation of the active methylene.

Self-Validating Protocol: Synthesis of Ethyl 2-methyl-3-oxo-4-phenylbutanoate (This protocol for the phenyl analog is directly applicable to the phenoxy title compound.)

  • Enolate Formation: To a solution of sodium ethoxide (prepared by dissolving 1.0 eq of sodium metal in anhydrous ethanol), add a solution of ethyl 3-oxo-4-phenylbutanoate (1.0 eq) in anhydrous ethanol dropwise at 0-5 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0-5 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the alkylated product.

C-Acylation

Acylation introduces an acyl group at the active methylene position, leading to the formation of β,δ-diketo esters. These products are valuable intermediates for synthesizing heterocyclic compounds. A significant challenge in acylation is preventing O-acylation, where the acyl group adds to the enolate oxygen.

Causality Behind Experimental Choices:

  • Magnesium Enolate: A highly effective method to promote C-acylation involves forming a magnesium enolate chelate.[6] The magnesium ion coordinates with both carbonyl oxygens, creating a rigid six-membered ring that sterically hinders the oxygen atoms and enhances the nucleophilicity of the central carbon.

  • Acylating Agent: Acyl chlorides (e.g., propionyl chloride) are common and highly reactive electrophiles.[6]

Protocol: Magnesium-Mediated C-Acylation [6]

  • Magnesium Ethoxide Preparation: In a flask equipped with a reflux condenser under an inert atmosphere, add magnesium turnings (1.1 eq) and a small crystal of iodine to anhydrous ethanol. Heat gently to initiate the reaction, which forms magnesium ethoxide. Reflux until all the magnesium has reacted.

  • Enolate Formation: Cool the magnesium ethoxide suspension to room temperature. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes to form the magnesium enolate chelate.

  • Acylation: Cool the mixture to 0 °C. Add a solution of the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Quench the reaction by adding cold 2 M HCl. Extract with diethyl ether, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[7] This reaction is a powerful tool for C-C double bond formation.

Causality Behind Experimental Choices:

  • Carbonyl Compound: Aldehydes are generally more reactive than ketones in this condensation.[8]

  • Catalyst: A weak base like piperidine or an amine salt (e.g., piperidinium acetate) is typically used.[7] The catalyst's role is to facilitate both the initial enolate formation and the final dehydration step.

  • Water Removal: The reaction produces water as a byproduct. Removing it, often by azeotropic distillation with a Dean-Stark apparatus using a solvent like toluene, drives the equilibrium towards the product.[8]

G Figure 3: Knoevenagel Condensation Mechanism cluster_mech start Active Methylene Cmpd + Aldehyde (R-CHO) step1 1. Enolate Formation (Base Cat.) start->step1 step2 2. Nucleophilic Attack on R-CHO step1->step2 step3 3. Protonation step2->step3 intermediate Aldol-type Intermediate step3->intermediate step4 4. Dehydration(-H₂O) intermediate->step4 product α,β-Unsaturated Product step4->product

Caption: The mechanistic steps of the Knoevenagel condensation.

Japp-Klingemann Reaction

This reaction is a specific and powerful method to synthesize hydrazones from β-keto esters and aryl diazonium salts.[2] The resulting hydrazones are key intermediates for constructing indole rings via the Fischer indole synthesis.

Mechanism Overview: The reaction begins with the deprotonation of the active methylene group to form the enolate. This enolate then attacks the aryl diazonium salt. The resulting azo compound is unstable and undergoes hydrolysis and decarboxylation (loss of the -COOEt group) to yield the final hydrazone product.[2]

Protocol: Japp-Klingemann Reaction [2]

  • Diazonium Salt Preparation: Prepare the aryl diazonium salt by treating an aromatic amine (e.g., aniline) with sodium nitrite and HCl at 0-5 °C.

  • Enolate Formation: In a separate flask, dissolve this compound in ethanol and add a solution of sodium hydroxide or potassium hydroxide to form the enolate. Cool this solution to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the enolate solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for several hours at low temperature.

  • Workup: The hydrazone product often precipitates from the reaction mixture and can be collected by filtration. The crude product can be purified by recrystallization.

Applications in Pharmaceutical and Heterocyclic Synthesis

The reactivity of this compound makes it an indispensable building block for synthesizing molecules of pharmaceutical interest.

Reaction TypeProduct ClassSignificance/Application
Acylation & Cyclization Pyrazolone DerivativesThese heterocycles exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antiviral properties.[2]
Multi-step Synthesis Pyrroloquinoline AnalogsAct as inhibitors of gene expression mediated by AP-1 and NF-κB, which are key targets in inflammation and cancer research.[2]
Knoevenagel Condensation Substituted AlkenesVersatile intermediates for creating diverse molecular scaffolds for drug discovery.
Japp-Klingemann Reaction Hydrazones / IndolesIndole is a privileged scaffold found in numerous natural products and pharmaceuticals.

Conclusion

The synthetic power of this compound is unequivocally centered on its active methylene group. The ability of the flanking ketone and ester functionalities to stabilize a negative charge through resonance underpins its facile conversion into a potent carbon nucleophile. This enolate intermediate provides a reliable and versatile platform for a host of essential carbon-carbon bond-forming reactions, including alkylation, acylation, and various condensations. For researchers and drug development professionals, a thorough understanding of the principles governing the reactivity of this group is crucial for the rational design and efficient execution of synthetic routes toward complex and biologically active molecules.

References

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  • ethyl 3-oxo-4-phenylbutanoate - 718-08-1, C12H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

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A Senior Application Scientist's Guide to Sourcing and Utilizing Ethyl 3-oxo-4-phenoxybutanoate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-oxo-4-phenoxybutanoate (CAS No. 63125-46-2) is a sophisticated β-keto ester that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structural attributes make it a valuable building block for researchers in drug discovery and fine chemical manufacturing. This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, outlines rigorous protocols for quality assessment, and details its key applications in synthetic chemistry. It is intended for researchers, chemists, and procurement specialists who require high-purity materials and a comprehensive understanding of their practical implementation.

Chapter 1: The Commercial Supplier Landscape

Sourcing high-quality starting materials is a foundational prerequisite for reproducible and successful research. The market for this compound is populated by a range of suppliers, from large, well-known chemical clearinghouses to specialized custom synthesis laboratories. The choice of supplier often dictates not only the purity and availability of the compound but also the quality of accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Key considerations when selecting a supplier include purity levels, available quantities, lead times, and the comprehensiveness of their quality control (QC) documentation. For research and development purposes, a purity of ≥95% is typically required, with higher purities (≥98%) being essential for sensitive applications like pharmaceutical intermediate synthesis.

Below is a comparative analysis of representative commercial suppliers for this compound.

SupplierRepresentative PurityAvailable QuantitiesKey Strengths
Sigma-Aldrich (Merck) Typically ≥97%Grams to KilogramsExtensive QC data, global distribution, reliable stock.[1]
Santa Cruz Biotechnology Research GradeGram quantitiesBroad portfolio of biochemicals for research.[2]
ChemScene ≥95%Milligrams to GramsFocus on bioactive molecules and custom synthesis.[3]
Manchester Organics Custom purity availableGrams to KilogramsSpecializes in custom and catalogue organic synthesis.[4]
Synthonix ≥95%Gram quantitiesFocus on intermediates for medicinal chemistry.[5]

Note: This table is illustrative. Researchers should always verify current specifications and availability directly with the suppliers.

Chapter 2: Quality Assessment & Verification: A Self-Validating System

Trust in a chemical's identity and purity is paramount. While a supplier's CoA provides a critical baseline, independent verification of incoming material is a best practice that constitutes a self-validating research system. This is particularly crucial for β-keto esters, which can be susceptible to degradation or may contain residual starting materials from synthesis.

The primary analytical methods for purity assessment of compounds like this compound are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[6][7][8] qNMR is considered a primary analytical method as it allows for purity determination against a certified internal standard without needing a reference standard of the analyte itself.[6][7]

Workflow for Incoming Material QC

The following diagram illustrates a robust workflow for the quality verification of a newly acquired batch of this compound.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision A Receive Shipment B Verify Supplier CoA (CAS, Batch No., Purity) A->B C Physical Inspection (Colorless to pale yellow liquid) B->C D Prepare Sample for Analysis (e.g., in CDCl3 for NMR) C->D E ¹H-NMR Spectroscopy D->E F LC-MS or GC-MS Analysis D->F G Compare Data to CoA & Reference Spectra E->G F->G H Purity & Identity Confirmed? G->H I Accept & Release to Lab Inventory H->I Yes J Quarantine & Contact Supplier H->J No

Caption: Workflow for Quality Control of Incoming this compound.

Experimental Protocol: ¹H-NMR for Identity and Purity Confirmation

This protocol provides a standard method for confirming the identity and estimating the purity of this compound.

  • Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration.

  • Analysis:

    • Identity: Compare the obtained chemical shifts and coupling patterns to a reference spectrum or predicted values. Key expected signals include the ethyl ester group (a quartet and a triplet), methylene protons, a methine proton, and aromatic protons from the phenoxy group.

    • Purity: Integrate all signals. Calculate the relative area of impurity peaks against the main compound peaks. This provides an estimation of purity. For absolute quantification (qNMR), a certified internal standard must be added during the preparation step.[7]

Chapter 3: Synthetic Applications & Methodologies

This compound is a versatile building block primarily due to its β-keto ester moiety. This functional group arrangement allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of various heterocyclic compounds and other complex molecules.

One of the most significant applications is in the synthesis of pyrazolone derivatives, a class of compounds known for a wide spectrum of pharmacological activities, including analgesic and anti-inflammatory properties.[9][10][11] It is also employed in the creation of pyrrolinylaminopyrimidine analogs, which are investigated for their potential to modulate cellular signaling pathways.[9][10]

Synthetic Pathway: Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and efficient method for constructing pyrazolone rings. It involves the condensation reaction between a β-keto ester, like this compound, and a hydrazine derivative.

Knorr_Synthesis reagent1 Ethyl 3-oxo-4- phenoxybutanoate process Condensation (Knorr Synthesis) reagent1->process reagent2 Phenylhydrazine reagent2->process product Pyrazolone Derivative process->product

Caption: Role of this compound in Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Phenoxy-Substituted Pyrazolone

This protocol is a representative example of the Knorr synthesis using this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent, such as glacial acetic acid or ethanol.

  • Addition of Hydrazine: Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolone derivative.[11]

Chapter 4: Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Handling: The compound may cause skin, eye, and respiratory irritation.[12][13][14] Always handle it inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12][15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][16] For long-term storage, refrigeration at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[13]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves using a licensed chemical waste disposal service.[12][17]

References

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Sources

Methodological & Application

Synthesis of Pyrazolone Derivatives Using Ethyl 3-oxo-4-phenoxybutanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of novel pyrazolone derivatives utilizing Ethyl 3-oxo-4-phenoxybutanoate as a versatile precursor. The core of this methodology lies in the well-established Knorr pyrazole synthesis, a robust and efficient cyclocondensation reaction with hydrazine derivatives.[1] We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step experimental protocols, and discuss the significance and potential applications of the resulting phenoxy-substituted pyrazolones in the realm of drug discovery.

Introduction: The Significance of Pyrazolone Scaffolds

The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, is a privileged scaffold in drug development.[2] The first synthesized pyrazolone derivative, antipyrine, discovered by Knorr in 1883, demonstrated potent analgesic and antipyretic properties.[2] Since then, countless derivatives have been developed, leading to a broad spectrum of therapeutic agents with anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][5][6]

The versatility of the pyrazolone core allows for extensive chemical modification, enabling the fine-tuning of its biological activity. The introduction of a phenoxy group, via the use of this compound, offers a strategic avenue for creating derivatives with unique physicochemical properties that can enhance their therapeutic potential. This precursor provides a valuable building block for constructing complex molecular architectures with significant biological activity.[7]

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of pyrazolones from β-keto esters and hydrazines is a classic and highly efficient method known as the Knorr pyrazole synthesis.[1] The reaction proceeds through a cyclocondensation mechanism.

Mechanism Outline:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine derivative onto the ketone carbonyl of this compound. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Elimination: This cyclization leads to the elimination of an ethanol molecule, resulting in the formation of the stable, five-membered pyrazolone ring.

This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.[1]

Visualization of the Synthetic Workflow

To illustrate the process, the following diagram outlines the key steps from starting materials to the final purified pyrazolone derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Characterization start This compound + Hydrazine Derivative solvent Dissolve in Solvent (e.g., Ethanol) start->solvent catalyst Add Acid Catalyst (optional) solvent->catalyst reflux Heat to Reflux (e.g., 78-80 °C) catalyst->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temp. tlc->cool precipitate Precipitate with Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry recrystallize Recrystallization (e.g., from Ethanol) dry->recrystallize characterize Characterization (NMR, IR, MS) recrystallize->characterize

Caption: General workflow for the synthesis of pyrazolone derivatives.

Detailed Experimental Protocol

This protocol details the synthesis of 5-(phenoxymethyl)-2,4-dihydro-3H-pyrazol-3-one from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.05 mol) in 50 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (0.05 mol). A slight exotherm may be observed.

  • (Optional) Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). Spot the starting material and the reaction mixture. The reaction is complete when the starting ketoester spot is no longer visible.[1]

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring to precipitate the product.[8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water (2 x 20 mL) to remove any unreacted hydrazine and salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at 50-60 °C to a constant weight.

Purification:

The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to obtain a crystalline solid.[9]

Data Presentation: Expected Outcomes

The following table summarizes the key parameters and expected results for the synthesis of 5-(phenoxymethyl)-2,4-dihydro-3H-pyrazol-3-one.

ParameterValue
Starting Material This compound
Reagent Hydrazine Hydrate
Solvent Ethanol
Reaction Time 2-4 hours
Reaction Temperature ~78-80 °C (Reflux)
Product 5-(phenoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
Expected Yield 75-85%
Appearance White to off-white solid
Purification Method Recrystallization from ethanol

Characterization of Synthesized Pyrazolones

The structure and purity of the synthesized pyrazolone derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for elucidating the chemical structure of the compound.[10][11] The spectra will confirm the presence of the pyrazolone ring, the phenoxymethyl substituent, and the absence of starting material signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the C=O stretch of the pyrazolone ring and the N-H stretch.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.

Applications in Drug Development

Pyrazolone derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[3][7] The introduction of a phenoxy substituent can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its drug-like properties.[12]

Potential Therapeutic Areas for Phenoxy-Substituted Pyrazolones:

  • Anti-inflammatory and Analgesic Agents: Pyrazolones are known to possess anti-inflammatory and analgesic properties.[3] The synthesized derivatives can be screened for their ability to inhibit key inflammatory mediators.

  • Anticancer Agents: Many pyrazole-containing compounds have demonstrated potent anticancer activity.[3][5] These new derivatives could be evaluated for their cytotoxic effects on various cancer cell lines.

  • Antimicrobial Agents: The pyrazolone scaffold is present in numerous antimicrobial agents.[6] The synthesized compounds can be tested for their efficacy against a panel of bacterial and fungal strains.

  • Neuroprotective Agents: Recent studies have shown that some pyrazolone derivatives exhibit neuroprotective effects against neuroinflammation.

Conclusion

The synthesis of pyrazolone derivatives using this compound via the Knorr pyrazole synthesis is a robust and versatile method for accessing novel compounds with significant therapeutic potential. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical entities for various disease indications.

References

  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. Available at: [Link]

  • Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Dipartimento di Scienze Farmaceutiche-Università di Ferrara. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
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  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
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  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. Available at: [Link]

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Application Note: A Robust, Three-Step Synthesis of Pyrrolinylaminopyrimidine Analogs from Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of pyrrolinylaminopyrimidine analogs, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3][4][5] The synthesis commences with the versatile β-keto ester, Ethyl 3-oxo-4-phenoxybutanoate, and proceeds through a reliable three-step sequence: (1) cyclocondensation to form the core 2-amino-4-hydroxypyrimidine intermediate, (2) chlorination of the hydroxyl group to activate the scaffold, and (3) nucleophilic aromatic substitution (SNAr) with 2-aminopyrroline to yield the final target compounds. This document outlines the optimized protocols, explains the chemical rationale behind procedural choices, and includes comprehensive characterization and troubleshooting guidelines for researchers in drug discovery and organic synthesis.

Introduction and Scientific Context

The pyrimidine ring is a foundational motif in pharmaceutical agents, while pyrrolo[2,3-d]pyrimidine structures, as isosteres of adenine, are particularly effective as ATP-competitive kinase inhibitors.[3] These scaffolds are central to the design of targeted therapies for cancer and inflammatory diseases.[1][3] This guide details a strategic and accessible pathway to novel pyrrolinyl-substituted aminopyrimidines, starting from the readily prepared or commercially available β-keto ester, this compound.[6][7][8] The described three-step synthesis is designed for efficiency, scalability, and adaptability, allowing for the generation of diverse analog libraries.

Overall Synthetic Strategy

The synthetic route is logically divided into three distinct stages, transforming the linear β-keto ester into the final heterocyclic target. This strategy ensures high-yielding conversions and facilitates the purification of intermediates at each stage.

G cluster_0 PART A: Pyrimidine Core Formation cluster_1 PART B: Scaffold Activation cluster_2 PART C: Pyrroline Coupling A Ethyl 3-oxo-4- phenoxybutanoate B 2-Amino-6-(phenoxymethyl)- pyrimidin-4-ol A->B  Guanidine HCl, NaOEt, EtOH, Reflux   C 4-Chloro-6-(phenoxymethyl)- pyrimidin-2-amine B->C  POCl₃, N,N-Dimethylaniline, 110°C   D N-(Pyrrolin-2-yl)-6-(phenoxymethyl)- pyrimidin-2,4-diamine (Target Analog) C->D  2-Aminopyrroline, DIPEA, n-BuOH, 120°C  

Figure 1: Three-step workflow for the synthesis of target analogs.

Experimental Protocols & Mechanistic Rationale

PART A: Synthesis of 2-Amino-6-(phenoxymethyl)pyrimidin-4-ol

This initial step involves the classical cyclocondensation reaction between a β-keto ester and guanidine to form the central pyrimidine ring.[9][10]

Rationale: The reaction proceeds via a base-catalyzed mechanism. Sodium ethoxide (NaOEt) serves a dual purpose: it deprotonates guanidine hydrochloride to generate the free guanidine base and catalyzes the condensation by forming the enolate of the β-keto ester. Ethanol is an ideal solvent as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Protocol:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (2.3 g, 100 mmol) in small portions to generate a fresh solution of sodium ethoxide. Allow the mixture to cool to room temperature.

  • Reaction Initiation: To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 100 mmol), followed by this compound (22.2 g, 100 mmol).

  • Cyclocondensation: Heat the resulting suspension to reflux (approx. 78°C) with vigorous stirring under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (500 mL) and acidify to pH ~6 using concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (2 x 100 mL) and then diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Dry the solid product under vacuum at 60°C to yield 2-Amino-6-(phenoxymethyl)pyrimidin-4-ol.

ParameterValue
Typical Yield 85-92%
Appearance White to off-white solid
Purity (¹H NMR) >95%
PART B: Synthesis of 4-Chloro-6-(phenoxymethyl)pyrimidin-2-amine

The conversion of the hydroxypyrimidine (or its tautomeric pyrimidinone form) to a chloropyrimidine is a crucial activation step. The chloro-substituent acts as an excellent leaving group for the subsequent nucleophilic aromatic substitution.[11][12]

Rationale: Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[12][13] The reaction mechanism involves the initial phosphorylation of the hydroxyl group, converting it into a better leaving group. A chloride ion, generated from POCl₃, then displaces the phosphate ester. A tertiary amine base, such as N,N-dimethylaniline, is often added to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[11]

Protocol:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 2-Amino-6-(phenoxymethyl)pyrimidin-4-ol (21.7 g, 100 mmol) and phosphorus oxychloride (POCl₃) (50 mL, 535 mmol).

  • Catalyst Addition: To this slurry, slowly add N,N-dimethylaniline (12.7 mL, 100 mmol) dropwise while cooling the flask in an ice bath to control the initial exotherm.

  • Chlorination: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to 110°C for 4-6 hours. The slurry should dissolve to form a clear, brown solution.

  • Reagent Removal: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure appropriate trapping for acidic vapors).

  • Work-up and Isolation: Very cautiously, pour the viscous residue onto crushed ice (approx. 500 g) with vigorous stirring. The mixture will generate heat and HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is ~8. A solid precipitate will form.

  • Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-Chloro-6-(phenoxymethyl)pyrimidin-2-amine.

ParameterValue
Typical Yield 80-88%
Appearance Light tan or pale yellow solid
Purity (¹H NMR) >95%
PART C: Synthesis of N-(Pyrrolin-2-yl)-6-(phenoxymethyl)pyrimidin-2,4-diamine Analogs

The final step is a nucleophilic aromatic substitution (SNAr) reaction, where the activated chloropyrimidine is coupled with the desired amine.[14][15][16][17]

Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates nucleophilic attack at the C4 position, leading to the displacement of the chloride ion.[17] The reaction is typically performed at elevated temperatures in a high-boiling polar aprotic solvent like n-butanol or DMF. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the HCl produced, preventing the protonation and deactivation of the nucleophilic amine.

Protocol:

  • Reaction Setup: To a sealable reaction vessel, add 4-Chloro-6-(phenoxymethyl)pyrimidin-2-amine (2.35 g, 10 mmol), 2-aminopyrroline (or its hydrochloride salt; 0.84 g, 10 mmol), and n-butanol (50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol). If using the hydrochloride salt of the amine, add 2.2 equivalents of DIPEA.

  • Coupling Reaction: Seal the vessel and heat the mixture to 120°C for 16-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the chloropyrimidine starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to afford the pure target analog.

ParameterValue
Typical Yield 55-75%
Appearance Varies by analog (typically a solid)
Purity (HPLC/MS) >98%

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Part A: Low Yield of Pyrimidinol Incomplete reaction; impure NaOEt; wet reagents/solvent.Ensure anhydrous conditions. Use freshly prepared NaOEt or commercial solid. Increase reflux time.
Part B: Incomplete Chlorination Insufficient POCl₃; low reaction temperature or time; poor quality POCl₃.[12]Use a larger excess of fresh POCl₃. Ensure the reaction reaches and maintains 110°C. Extend reaction time to 8 hours.[12]
Part B: Dark, Tar-like Product Reaction temperature too high or prolonged heating.Strictly control the temperature. Monitor by TLC and stop the reaction upon completion of starting material.
Part C: Low Coupling Yield Deactivation of amine nucleophile; insufficient temperature/time; steric hindrance.Ensure 2.2 eq. of base if using an amine salt. Consider switching to a higher boiling solvent like DMF or using microwave irradiation.[18]

Conclusion

The synthetic pathway detailed herein offers a reliable and efficient method for producing pyrrolinylaminopyrimidine analogs from this compound. By understanding the rationale behind each transformation, researchers can effectively troubleshoot and adapt these protocols to generate a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The self-validating nature of the protocols, with clear checkpoints for intermediate characterization, ensures a high degree of reproducibility and success.

References

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. Available at: [Link]

  • Schmidt, E. Y., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119-125. Available at: [Link]

  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. ACS Publications. Available at: [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-7. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(19), 6944. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • Process for the preparation of chloropyrimidines. (1996). Google Patents.
  • Wang, X., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Organic Process Research & Development, 15(4), 836-840. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2023). European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Chloropyrimidine process. (2000). Google Patents.
  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. (2021). ACS Infectious Diseases, 7(12), 3376-3388. Available at: [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1695-1719. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • Synthesis of chlorinated pyrimidines. (2004). Google Patents.
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  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • Metwally, A. M., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30. Available at: [Link]

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  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). PubMed. Available at: [Link]

  • Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. Sci-Hub. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ChemistrySelect, 9(1). Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). Molecules, 23(12), 3296. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2014). Beilstein Journal of Organic Chemistry, 10, 2557-2567. Available at: [Link]

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  • Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. Available at: [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available at: [Link]

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Application Notes: Synthesis of Ethyl 3-oxo-4-phenoxybutanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Claisen Condensation in Modern Synthesis

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of β-keto esters and related 1,3-dicarbonyl compounds.[1] These structural motifs are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and advanced materials. The reaction proceeds through the base-mediated condensation of two ester molecules, or a mixed condensation between an ester and another carbonyl compound.[2] At its core, the mechanism involves the formation of a nucleophilic enolate from an ester possessing α-hydrogens, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[3] The subsequent elimination of an alkoxide group yields the β-keto ester.[3]

This application note provides a detailed technical guide to the synthesis of Ethyl 3-oxo-4-phenoxybutanoate, a valuable building block, via a crossed Claisen condensation. The strategic selection of reactants and the careful control of reaction conditions are paramount to achieving a high yield of the desired product.

Core Mechanism of the Crossed Claisen Condensation

The synthesis of this compound is achieved through a crossed Claisen condensation between ethyl phenoxyacetate and ethyl acetate. In this variation of the reaction, one ester partner ideally lacks α-hydrogens to prevent self-condensation, or reaction conditions are controlled to favor the desired cross-coupling.[4]

The mechanism can be dissected into the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetate. This is the kinetically favored deprotonation as the α-protons of ethyl acetate are sterically more accessible and have a pKa of approximately 25. The resulting enolate is stabilized by resonance.[5] The choice of sodium ethoxide as the base is critical; using the same alkoxide as the ester's alkoxy group prevents transesterification side reactions.

  • Nucleophilic Attack: The newly formed ethyl acetate enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl phenoxyacetate. This step forms a tetrahedral intermediate.

  • Alkoxide Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group. This step yields the desired β-keto ester, this compound.

  • Deprotonation of the β-Keto Ester: The product, a β-keto ester, possesses highly acidic protons on the α-carbon situated between the two carbonyl groups (pKa ≈ 11). The ethoxide ion, regenerated in the previous step, rapidly and irreversibly deprotonates the product to form a resonance-stabilized enolate. This final deprotonation is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product.[3]

  • Acidic Workup: A final acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final, neutral product.[1]

The following diagram illustrates the mechanistic pathway:

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Alkoxide Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acidic Workup EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Base->Enolate EtOH Ethanol Enolate_node Enolate EtPhOAc Ethyl Phenoxyacetate Tetrahedral_Intermediate Tetrahedral Intermediate EtPhOAc->Tetrahedral_Intermediate Tetrahedral_Intermediate_node Tetrahedral Intermediate Enolate_node->Tetrahedral_Intermediate Nucleophilic Attack Product This compound Product_node Product EtO_Leaving Ethoxide Tetrahedral_Intermediate_node->Product Elimination Tetrahedral_Intermediate_node->EtO_Leaving Product_Enolate Product Enolate (Resonance Stabilized) Product_node->Product_Enolate Deprotonation Product_Enolate_node Product Enolate Base_Regen Ethoxide Base_Regen->Product_Enolate Final_Product Final Product Product_Enolate_node->Final_Product Protonation Acid H₃O⁺ Acid->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. As with any chemical synthesis, all operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Sodium MetalNa22.991.0 eqHandle with care; highly reactive.
Absolute EthanolC₂H₅OH46.07Sufficient volumeAnhydrous conditions are crucial.
Ethyl AcetateC₄H₈O₂88.111.0 eqMust be anhydrous.
Ethyl PhenoxyacetateC₁₀H₁₂O₃180.201.0 eqMust be anhydrous.
Diethyl Ether(C₂H₅)₂O74.12For extractionAnhydrous.
Hydrochloric AcidHCl36.46Dilute solutionFor workup.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solutionFor washing.
BrineNaCl58.44Saturated solutionFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Procedure
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Esters: Slowly add a mixture of ethyl acetate and ethyl phenoxyacetate dropwise to the cooled sodium ethoxide solution with constant stirring. Maintaining a low temperature is critical to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The following diagram provides a visual representation of the experimental workflow:

Experimental_Workflow start Start prep_base Prepare Sodium Ethoxide from Sodium and Ethanol start->prep_base cool_base Cool Sodium Ethoxide Solution to 0-5 °C prep_base->cool_base add_esters Slowly Add Ethyl Acetate and Ethyl Phenoxyacetate cool_base->add_esters react Stir at Room Temperature (Monitor by TLC) add_esters->react quench Quench with Dilute HCl react->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ and Concentrate wash->dry purify Purify by Vacuum Distillation or Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental Workflow for Synthesis.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the phenoxy group, and the methylene protons of the butanoate chain. Due to keto-enol tautomerism, signals for both tautomers may be observed.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-6.90m5HAr-H
~4.80s2HPhO-CH ₂-CO
~4.20q2HO-CH ₂-CH₃
~3.60s2HCO-CH ₂-CO
~1.25t3HO-CH₂-CH
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~201C =O (ketone)
~167C =O (ester)
~157Ar-C -O
~129Ar-C H
~122Ar-C H
~115Ar-C H
~68PhO-C H₂
~61O-C H₂-CH₃
~49CO-C H₂-CO
~14O-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3050C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1745C=O stretch (ester)
~1720C=O stretch (ketone)
~1600, ~1490C=C stretch (aromatic)
~1240C-O stretch (aryl ether)
~1180C-O stretch (ester)

Conclusion

The crossed Claisen condensation offers an efficient route for the synthesis of this compound. Success in this synthesis relies on the careful control of reaction parameters, particularly the choice of base and the maintenance of anhydrous conditions to prevent side reactions. The detailed mechanistic understanding and the robust experimental protocol provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of β-keto esters and their application in drug discovery and development.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. Retrieved from [Link]

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Application Notes: Ethyl 3-oxo-4-phenoxybutanoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile C4 Synthon for Heterocyclic Scaffolds

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are foundational to a vast array of pharmaceuticals and functional materials. Ethyl 3-oxo-4-phenoxybutanoate is a highly functionalized β-keto ester poised to be a valuable C4 building block for constructing diverse heterocyclic systems. Its structure, featuring a reactive 1,3-dicarbonyl moiety and an activated methylene group adjacent to the phenoxy substituent, offers multiple sites for chemical modification and cyclization.

While direct literature on this compound is emerging, its close structural analog, Ethyl 3-oxo-4-phenylbutanoate, has been extensively studied and serves as an excellent proxy for predicting its reactivity.[1][2] The underlying chemistry of the β-keto ester functional group is well-established, allowing us to extrapolate robust synthetic strategies. This guide will detail the core reactivity and provide field-tested protocols based on its phenyl analog, enabling researchers to unlock the synthetic potential of this compound for creating novel quinolines, pyrimidines, and pyrazoles.

Part 1: Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound stems from three key structural features:

  • The α-Methylene Group (C2): Positioned between the ketone and ester carbonyls, the protons on this carbon are highly acidic and easily removed by a base. This generates a stabilized enolate, a potent carbon nucleophile, which is central to forming new carbon-carbon bonds.

  • The γ-Methylene Group (C4): The protons on the carbon adjacent to the phenoxy group are also activated by the C3 ketone, making them susceptible to removal under certain conditions, although less acidic than the C2 protons.

  • Electrophilic Carbonyl Carbons: Both the keto (C3) and ester (C1) carbonyl carbons are electrophilic and are primary sites for attack by nucleophiles, such as amines and hydrazines, initiating condensation and cyclization cascades.

The molecule exists in equilibrium with its enol tautomer, which plays a crucial role in many of its reactions, particularly in acid-catalyzed condensations.

Key reactive sites on this compound.

Part 2: Application in Heterocyclic Synthesis

Section 2.1: Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction

The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Conrad-Limpach synthesis provides a direct route to functionalized 4-hydroxyquinolines by reacting an aniline with a β-keto ester.[3][4]

Causality of the Reaction: The synthesis is typically a two-step process. The first step is the acid-catalyzed formation of an enamine intermediate via condensation between the aniline and the more reactive ketone carbonyl (C3) of the β-keto ester. The second, and often rate-limiting, step is a high-temperature thermal cyclization.[5] The enamine undergoes an intramolecular electrophilic attack on the aniline ring, followed by elimination of ethanol to form the quinolone ring, which tautomerizes to the more stable 4-hydroxyquinoline aromatic system.[3][6] The use of high-boiling, inert solvents like Dowtherm A or mineral oil is critical to provide the necessary thermal energy for the endergonic cyclization step while minimizing side reactions.

G start Ethyl 3-oxo-4- phenoxybutanoate + Aniline intermediate Enamine Intermediate (Schiff Base) start->intermediate Condensation (Acid Catalyst, ~140°C) cyclization Thermal Cyclization (~250 °C) intermediate->cyclization Intramolecular Electrophilic Attack product 4-Hydroxyquinoline Product cyclization->product Elimination & Tautomerization

Workflow for the Conrad-Limpach quinoline synthesis.

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)-4-hydroxyquinoline

ReagentM.W.AmountMoles
This compound222.242.22 g10.0 mmol
Aniline93.130.93 g10.0 mmol
Dowtherm A (or Mineral Oil)-20 mL-
Conc. H₂SO₄98.082 drops-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a short-path distillation head, add this compound, aniline, and the high-boiling solvent (e.g., Dowtherm A).

  • Add two drops of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to approximately 140-150 °C for 1 hour. Ethanol, generated during the enamine formation, will begin to distill off.

  • After the ethanol has been removed, increase the temperature to ~250 °C and maintain it at reflux for 1-2 hours to facilitate the thermal cyclization. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into 100 mL of petroleum ether or hexane with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with hot petroleum ether to remove the high-boiling solvent.

  • The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or a toluene/ethanol mixture to yield the pure 2-(phenoxymethyl)-4-hydroxyquinoline.

Section 2.2: Synthesis of Dihydropyrimidinones via Biginelli Reaction

The dihydropyrimidinone (DHPM) core is another pharmacologically significant heterocycle, with applications as calcium channel blockers, antiviral, and antitumor agents. The Biginelli reaction is a classic multi-component reaction that constructs this core in a single step from an aldehyde, a β-keto ester, and urea (or thiourea).[7][8]

Causality of the Reaction: This one-pot synthesis proceeds under acidic conditions.[9] The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[7] This highly electrophilic species is then attacked by the enol form of this compound. Subsequent intramolecular cyclization via attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone product. The choice of catalyst (e.g., HCl, p-toluenesulfonic acid) is crucial for protonating the intermediates and driving the reaction forward.

G reactants Aldehyde + Urea + Ethyl 3-oxo-4- phenoxybutanoate iminium N-Acyliminium Ion Formation reactants->iminium Acid Catalyst addition Nucleophilic Attack by β-Ketoester Enol iminium->addition cyclization Intramolecular Cyclization & Dehydration addition->cyclization product Dihydropyrimidinone (DHPM) cyclization->product G reactants Ethyl 3-oxo-4- phenoxybutanoate + Hydrazine hydrazone Hydrazone Formation reactants->hydrazone Attack on Ketone cyclization Intramolecular Amidation hydrazone->cyclization Attack on Ester elimination Ethanol Elimination cyclization->elimination product Pyrazolone Product elimination->product

Reaction pathway for the Knorr pyrazolone synthesis.

Experimental Protocol: Synthesis of 4-(Phenoxymethyl)-1H-pyrazol-5(4H)-one

ReagentM.W.AmountMoles
This compound222.242.22 g10.0 mmol
Hydrazine Hydrate (~64% soln)50.06~0.6 mL~12.0 mmol
Ethanol-30 mL-
Glacial Acetic Acid60.053-4 drops-

Procedure:

  • Dissolve this compound in ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Slowly add hydrazine hydrate to the stirred solution. A slight exotherm may be observed.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78-80 °C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and air dry to obtain the crude pyrazolone.

  • The product can be recrystallized from an ethanol/water mixture to achieve higher purity.

Part 3: Summary and Outlook

The protocols and mechanistic insights provided, derived from the well-documented chemistry of Ethyl 3-oxo-4-phenylbutanoate, serve as a robust starting point for the exploration of this compound in heterocyclic synthesis. The inherent reactivity of its β-keto ester functionality makes it a powerful and versatile precursor for generating libraries of quinolines, pyrimidines, pyrazolones, and potentially other heterocyclic systems. For drug development professionals and researchers, mastering these fundamental transformations opens the door to novel molecular architectures with significant potential for biological activity. Future work should focus on direct comparative studies to elucidate any subtle electronic or steric effects the phenoxy group may impart on reaction rates and yields compared to its phenyl counterpart.

References

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The Strategic Utility of Ethyl 3-oxo-4-phenoxybutanoate in Contemporary Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of versatile chemical precursors are paramount to the efficient construction of novel molecular entities with therapeutic potential. Ethyl 3-oxo-4-phenoxybutanoate, a β-keto ester of significant interest, has emerged as a key building block in the synthesis of a variety of heterocyclic compounds. Its unique structural architecture, featuring a reactive 1,3-dicarbonyl system and a phenoxy moiety, provides a strategic entry point for generating diverse molecular scaffolds. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective use of this precursor in medicinal chemistry programs. We will explore the intrinsic chemical properties of this compound that underpin its synthetic utility and delve into its application in the synthesis of pharmacologically relevant pyrazolone and pyrrolinylaminopyrimidine derivatives.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in synthesis. This compound is a colorless to pale yellow liquid with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1][2] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 718-08-1[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~286-290 °C[2]
Density ~1.07 - 1.091 g/cm³[3]
Solubility Soluble in common organic solvents like ethanol, ether, and petroleum ether.[2]

The structural integrity of this compound can be confirmed through standard spectroscopic techniques.

Spectroscopic DataInterpretationReference
¹³C NMR Spectra available for verification of carbon skeleton.[4]
GC-MS Provides information on molecular weight and fragmentation patterns for identity confirmation.[1]

Synthetic Pathways to Bioactive Heterocycles: Core Applications

The synthetic value of this compound lies in the reactivity of its β-keto ester functionality. This moiety allows for a range of chemical transformations, most notably in the construction of heterocyclic rings, which are privileged structures in many approved drugs.

The Gateway to Pyrazolone Derivatives: The Knorr Synthesis

A primary application of this compound is in the synthesis of pyrazolone derivatives.[5] These heterocycles are known to exhibit a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antiviral properties. The most common method for their synthesis from β-keto esters is the Knorr pyrazole synthesis, a robust and efficient condensation reaction with a hydrazine derivative.[6][7]

The reaction is initiated by the condensation of the hydrazine with the ketone of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl, leading to cyclization and the formation of the stable pyrazolone ring.[7]

Knorr_Mechanism Precursor This compound Hydrazone Hydrazone Intermediate Precursor->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Nucleophilic Attack Pyrazolone Pyrazolone Derivative Cyclized->Pyrazolone Elimination (-EtOH)

Knorr Pyrazolone Synthesis Mechanism.
Protocol 1: Synthesis of a 5-Phenoxymethyl-Substituted Pyrazolone

This protocol details a representative Knorr synthesis of a pyrazolone derivative from this compound and a substituted hydrazine.

Materials:

  • This compound

  • Phenylhydrazine (or other substituted hydrazine)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Add the substituted hydrazine (e.g., phenylhydrazine, 1.0 equivalent) to the solution. A mild exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Self-Validation: The successful synthesis is confirmed by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. The identity and purity of the final product are validated by spectroscopic analysis, which should be consistent with the expected pyrazolone structure.

Knorr_Workflow Start Start Reactants Dissolve this compound and Hydrazine Derivative in Ethanol Start->Reactants Catalyst Add Catalytic Acetic Acid Reactants->Catalyst Reflux Heat to Reflux (2-4h) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate with Water Cool->Precipitate Filter Vacuum Filtration and Washing Precipitate->Filter Recrystallize Recrystallize for Purification Filter->Recrystallize Characterize Characterize Product (NMR, MS, IR) Recrystallize->Characterize End End Characterize->End

Experimental Workflow for Knorr Pyrazolone Synthesis.
Access to Pyrrolinylaminopyrimidine Analogs

This compound is also a valuable precursor for the synthesis of pyrrolinylaminopyrimidine analogs. These compounds have garnered interest as potential inhibitors of gene expression mediated by AP-1 and NF-κB, which are key signaling pathways implicated in inflammatory diseases and cancer.[5] The synthesis typically involves a multi-step sequence where the β-keto ester is transformed into a key intermediate that can then be elaborated to the final pyrrolinylaminopyrimidine scaffold.

While a detailed, universally applicable protocol is highly dependent on the specific target molecule, a general synthetic strategy can be outlined. This often involves an initial reaction at the active methylene group of the β-keto ester, followed by cyclization and subsequent functional group manipulations.

Distinguishing from Structural Isomers: A Note on Warfarin Synthesis

It is crucial to distinguish this compound from its structural isomer, Ethyl 3-oxo-2-phenylbutanoate. While both are β-keto esters, the position of the phenyl (or phenoxy) group significantly influences their reactivity and applications. Notably, the synthesis of coumarin-based anticoagulants like warfarin and its analogs often involves a Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone.[8] While this compound is not the direct precursor in the most common warfarin syntheses, its isomer, Ethyl 3-oxo-2-phenylbutanoate, can be more readily converted to a suitable Michael acceptor for this purpose.[8] This highlights the importance of precise precursor selection in achieving the desired synthetic outcome.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It may cause skin and eye irritation, as well as respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion: A Strategic Asset in the Drug Discovery Arsenal

This compound represents a powerful and versatile tool for the medicinal chemist. Its ability to serve as a readily available precursor for the synthesis of diverse and pharmacologically relevant heterocyclic scaffolds, such as pyrazolones, underscores its value in modern drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important building block, thereby accelerating the discovery and development of new therapeutic agents.

References

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Application Note: A Guide to the Synthesis of Phenoxy-Substituted Pyrazolones

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Synthesis of 4-(Phenoxymethyl)pyrazol-5-ones via Cyclocondensation of Ethyl 3-oxo-4-phenoxybutanoate with Hydrazine Derivatives.

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction and Strategic Overview

The pyrazole and pyrazolone scaffolds are cornerstones in medicinal chemistry, forming the core of numerous approved therapeutic agents with applications ranging from anti-inflammatory to anticancer and antimicrobial.[1][2] Their prevalence in blockbuster drugs like Celecoxib and Sildenafil underscores their status as "privileged structures" in drug discovery.[3][4] A robust and versatile method for their synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[5][6][7]

This application note provides a comprehensive technical guide for the synthesis of novel phenoxy-substituted pyrazolones, specifically targeting the reaction of this compound with hydrazine and its derivatives. The inclusion of a phenoxymethyl group at the 4-position of the pyrazolone ring is of significant interest, as this moiety can modulate physicochemical properties such as lipophilicity and potentially introduce new interactions with biological targets.[8]

We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for synthesis, and present a framework for characterization, empowering researchers to confidently synthesize and explore this promising class of compounds.

Reaction Principle: The Knorr Pyrazole Synthesis

The reaction between this compound (a 1,3-dicarbonyl compound) and a hydrazine derivative is a classic example of the Knorr pyrazole synthesis.[6][7] The transformation is driven by the formation of a thermodynamically stable five-membered aromatic heterocyclic ring.

The mechanism proceeds through several distinct steps:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by the more nucleophilic nitrogen of the hydrazine derivative on the electrophilic ketone carbonyl of the β-ketoester. This is the kinetically favored site of attack compared to the sterically hindered and electronically less reactive ester carbonyl. This step, often catalyzed by a small amount of acid, results in the formation of a hydrazone intermediate after the elimination of a water molecule.[9][10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This cyclization step forms a five-membered ring intermediate.[11]

  • Aromatization: The final step involves the elimination of the ethoxy group from the ester (as ethanol), leading to the formation of the stable pyrazolone ring. The product exists in several tautomeric forms, but the pyrazolone form is often predominant.

This sequence ensures a high degree of regioselectivity, yielding a single major product.

Mechanistic Pathway

G Ketoester This compound Hydrazone Hydrazone Intermediate Ketoester->Hydrazone 1. Nucleophilic Attack - H₂O Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Hydrazone Cyclized Cyclized Intermediate (Pyrazolidinone) Hydrazone->Cyclized 2. Intramolecular Cyclization Product 4-(Phenoxymethyl)pyrazol-5-one Product Cyclized->Product 3. Elimination - EtOH

Caption: Knorr synthesis mechanism for forming phenoxy-substituted pyrazolones.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of representative phenoxy-substituted pyrazolones. Safety glasses, lab coats, and gloves must be worn at all times. All procedures involving volatile solvents or reagents should be performed in a certified chemical fume hood.

Protocol 1: Synthesis of 4-(Phenoxymethyl)-1H-pyrazol-5(4H)-one

This protocol details the reaction with unsubstituted hydrazine hydrate to produce the N-unsubstituted pyrazolone core.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.2 eq)

  • Ethanol (or Glacial Acetic Acid as solvent)

  • Ice-cold distilled water

  • Hydrochloric acid (1 M, for neutralization if needed)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper for vacuum filtration

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.22 g, 10 mmol) in 30 mL of ethanol. Add a magnetic stir bar.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (e.g., 0.75 g of 64% solution, ~12 mmol) to the solution. Rationale: A slight excess of hydrazine ensures complete consumption of the limiting β-ketoester. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate hydrazone formation.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent system). Spot the starting material and the reaction mixture. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting ketoester spot.[9]

  • Isolation & Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by about half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water while stirring. A white or off-white solid should precipitate. Rationale: The organic product is poorly soluble in water, allowing for easy precipitation and separation from water-soluble impurities.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (2 x 20 mL) to remove any residual salts or hydrazine.

  • Drying: Dry the product in a desiccator or a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Synthesis of 1-Phenyl-4-(phenoxymethyl)-1H-pyrazol-5(4H)-one

This protocol utilizes phenylhydrazine to install a phenyl group at the N1 position, a common modification in drug development to tune activity and pharmacokinetic properties.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ice-cold distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.22 g, 10 mmol) in 25 mL of glacial acetic acid. Rationale: Acetic acid serves as both a solvent and a catalyst, promoting the condensation reaction.

  • Reagent Addition: To the stirred solution, add phenylhydrazine (e.g., 1.19 g, 11 mmol) dropwise. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 110-120°C) for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.

  • Isolation & Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water with vigorous stirring.

  • Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Data Summary and Workflow

Comparative Reaction Parameters
ParameterProtocol 1Protocol 2
Hydrazine Derivative Hydrazine HydratePhenylhydrazine
Product 4-(Phenoxymethyl)-1H-pyrazol-5(4H)-one1-Phenyl-4-(phenoxymethyl)-1H-pyrazol-5(4H)-one
Molar Ratio (Ketoester:Hydrazine) 1 : 1.21 : 1.1
Solvent EthanolGlacial Acetic Acid
Catalyst Acetic Acid (optional)Acetic Acid (serves as solvent)
Temperature ~80°C (Reflux)~115°C (Reflux)
Typical Reaction Time 2-4 hours3-5 hours
Work-up Method Precipitation in waterPrecipitation in water
Purification WashingRecrystallization from Ethanol
General Experimental Workflow

G cluster_synthesis Synthesis Phase cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Reagent Setup (Flask, Solvent, Stirrer) B 2. Add Ketoester & Hydrazine Derivative A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool & Precipitate (Add to ice water) D->E F 6. Vacuum Filtration & Wash Solid E->F G 7. Purification (e.g., Recrystallization) F->G H 8. Dry Product G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for pyrazolone synthesis and analysis.

Characterization and Validation

The identity and purity of the synthesized pyrazolones must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure, showing characteristic peaks for the aromatic phenoxy group, the methylene bridge, the pyrazolone ring protons/carbons, and the N-substituent (if present).[12][13]

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the correct mass for the expected formula.[14]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for key functional groups, such as the C=O stretch of the pyrazolone ring (typically ~1700 cm⁻¹), N-H stretches (for N-unsubstituted products, ~3200-3400 cm⁻¹), and C-O-C stretches of the phenoxy ether.[15]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The Knorr pyrazole synthesis provides a reliable, efficient, and highly adaptable method for the synthesis of 4-(phenoxymethyl)-substituted pyrazolones from this compound.[16] The protocols outlined in this note are robust and can be readily implemented in a standard organic chemistry laboratory. The resulting heterocyclic compounds are valuable scaffolds for further investigation in drug discovery and medicinal chemistry programs, offering a platform for developing novel therapeutic agents.[17][18]

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Bakanas, I. J., & Moura-Letts, G. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Rowan University. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions. UTS Open. [Link]

  • Wikipedia. Knorr pyrrole synthesis. Wikipedia. [Link]

  • Al-Matar, H. M., et al. (2010). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. ResearchGate. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • MDPI. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1980). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. RSC Publishing. [Link]

  • Stanovnik, B., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • ResearchGate. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]

  • Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Longdom. [Link]

  • Gowda, D. C., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • ResearchGate. (2014). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the one-pot four-component reaction of ethyl.... ResearchGate. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

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  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

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  • National Institutes of Health (NIH). (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Molecules from Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity with Ethyl 3-oxo-4-phenoxybutanoate

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. This compound is a highly versatile yet underexplored β-keto ester that serves as a powerful building block for the synthesis of a diverse array of bioactive heterocyclic molecules. Its structure, featuring a reactive 1,3-dicarbonyl system and a phenoxymethyl moiety, offers a unique entry point into several classes of pharmacologically relevant compounds.

The phenoxy group is not merely a passive substituent; it is a well-established pharmacophore. The "phenoxymethyl" structural motif is famously present in Phenoxymethylpenicillin (Penicillin V) , an orally active antibiotic that underscores the moiety's contribution to bioavailability and efficacy.[1] Furthermore, broader classes of phenoxy acids and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and hypoglycemic properties.[2]

This guide provides detailed protocols and expert insights into the synthetic utility of this compound. We will first detail a robust method for its preparation and then explore its application in the synthesis of two key classes of bioactive heterocycles: 4-(phenoxymethyl)coumarins and phenoxymethyl-substituted pyrroles . These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this unique precursor for the discovery of novel therapeutic agents.

Part 1: Synthesis of the Core Building Block: this compound

While not widely commercially available, this compound can be reliably synthesized in the laboratory. The following protocol is adapted from established methods for analogous β-keto esters, such as the synthesis of its phenyl counterpart.[3][4] The chosen strategy involves the acylation of the magnesium salt of monoethyl malonate with phenoxyacetyl chloride. This method is superior to direct Claisen condensation as it avoids self-condensation byproducts and generally proceeds with higher yields.

Rationale Behind the Synthetic Strategy

The core transformation is the formation of a new carbon-carbon bond between the α-carbon of an acetate equivalent and the carbonyl carbon of an acetyl equivalent. Direct acylation of ethyl acetate enolates can be problematic. Instead, we utilize monoethyl monopotassium malonate, a stable and easily handled malonic acid half-ester. Treatment with a Grignard-friendly base combination (triethylamine and magnesium chloride) generates a specific magnesium enolate. This chelated enolate is highly nucleophilic at the desired carbon and reacts cleanly with phenoxyacetyl chloride, which is prepared from phenoxyacetic acid and a chlorinating agent like thionyl chloride. The subsequent workup involves a mild acidic quench that induces decarboxylation of the resulting malonate derivative to afford the target β-keto ester.

Workflow for Synthesis

G cluster_0 Enolate Formation cluster_1 Acylation cluster_2 Workup & Isolation A Monoethyl monopotassium malonate in THF B Cool to 5°C A->B C Add Et3N and MgCl2 B->C D Stir at 5-20°C for 3h C->D E Cool to 5°C D->E F Add Phenoxyacetyl Chloride G Stir at 5-20°C for ~60h H Quench with 1N HCl (Decarboxylation) G->H I Remove THF (rotovap) H->I J Extract with Ethyl Acetate I->J K Wash Organic Layer (HCl, H2O, NaHCO3, Brine) J->K L Dry (Na2SO4) & Concentrate K->L M Purify (Column Chromatography) if necessary L->M End Product: This compound M->End Start Start Start->A

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Monoethyl monopotassium malonate

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Magnesium Chloride (MgCl₂)

  • Phenoxyacetyl chloride

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add monoethyl monopotassium malonate (2.3 equivalents) and anhydrous THF.

  • Cool the resulting suspension to 5°C in an ice-water bath with magnetic stirring.

  • Carefully add triethylamine (2.5 equivalents) followed by anhydrous magnesium chloride (2.8 equivalents).

  • Allow the mixture to warm to room temperature and stir for 3 hours. The suspension should become a more homogeneous solution as the magnesium enolate forms.

  • Acylation: Cool the reaction mixture back down to 5°C.

  • Add phenoxyacetyl chloride (1.0 equivalent) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for approximately 60-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the mixture to 5°C and slowly quench the reaction by adding 1 N HCl. This step neutralizes the base and facilitates the decarboxylation of the intermediate.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 N HCl, water, saturated aqueous NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often a pale yellow oil.[4]

  • If necessary, purify the product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Part 2: Application in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its ability to undergo cyclocondensation reactions to form complex heterocyclic systems.

Synthesis of 4-(Phenoxymethyl)coumarins via Pechmann Condensation

Coumarins are a prominent class of benzopyrones with a vast range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[5] The Pechmann condensation is a classic and highly effective method for synthesizing coumarins from a phenol and a β-keto ester under acidic catalysis.[6][7] Using this compound in this reaction provides direct access to 4-(phenoxymethyl)-substituted coumarins.

Causality of the Reaction: The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-keto ester. The subsequent, and often rate-determining, step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type-step) where the activated aromatic ring of the phenol attacks the ketone carbonyl. A final dehydration step yields the stable, aromatic coumarin ring system.[7] Highly activated phenols (e.g., resorcinol, phloroglucinol) react under milder conditions than less activated phenols.[6]

G cluster_0 Reaction cluster_1 Isolation A Ethyl 3-oxo-4- phenoxybutanoate D Combine Reactants & Catalyst A->D B Substituted Phenol B->D C Acid Catalyst (e.g., H2SO4, Amberlyst-15) C->D E Heat (e.g., 80-110°C) D->E F Monitor by TLC E->F G Cool Reaction Mixture F->G H Pour into Ice-Water G->H I Filter Precipitate H->I J Recrystallize (e.g., from Ethanol) I->J Product 4-(Phenoxymethyl)coumarin J->Product

Caption: General workflow for the Pechmann condensation.

Protocol 2.1: Synthesis of 7-Hydroxy-4-(phenoxymethyl)coumarin

Materials:

  • This compound (1.0 equiv)

  • Resorcinol (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15

  • Ethanol

Procedure:

  • In a round-bottom flask, combine resorcinol (1.0 equiv) and this compound (1.0-1.2 equiv).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring. The mixture will become viscous and may generate heat. Maintain the temperature below 10°C during addition.[8]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC. For less reactive phenols, gentle heating may be required.[9]

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • A solid precipitate of the crude coumarin should form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-hydroxy-4-(phenoxymethyl)coumarin.

Phenol ReactantExpected Coumarin ProductPotential Bioactivity
Phenol4-(Phenoxymethyl)coumarinGeneral Scaffold
Resorcinol7-Hydroxy-4-(phenoxymethyl)coumarinFluorescent Probe, Enzyme Inhibitor
Phloroglucinol5,7-Dihydroxy-4-(phenoxymethyl)coumarinAntioxidant, Anti-inflammatory
Catechol7,8-Dihydroxy-4-(phenoxymethyl)coumarinAntioxidant, Metal Chelator
α-Naphthol4-(Phenoxymethyl)benzo[h]coumarinIntercalating Agent
Synthesis of Phenoxymethyl-Substituted Pyrroles via Knorr Pyrrole Synthesis

The pyrrole ring is a cornerstone of medicinal chemistry, found in numerous blockbuster drugs. The Knorr pyrrole synthesis is a powerful method for constructing substituted pyrroles, involving the condensation of an α-aminoketone with a β-dicarbonyl compound.[10] this compound is an ideal β-dicarbonyl component for this reaction.

Causality of the Reaction: The primary challenge in the Knorr synthesis is the instability of α-aminoketones, which readily self-condense. Therefore, they are almost always generated in situ. A common method involves the reduction of an α-oximinoketone using a reducing agent like zinc dust in acetic acid.[10][11] The newly formed α-aminoketone then undergoes a series of condensations and cyclization with the β-keto ester (this compound), ultimately eliminating water to form the aromatic pyrrole ring.

G cluster_0 In Situ α-Aminoketone Generation cluster_1 Condensation & Cyclization A α-Keto Ester (e.g., Ethyl Acetoacetate) B Add NaNO2 in Glacial Acetic Acid A->B C Formation of α-Oximinoketone B->C D Add Zinc Dust C->D E Reduction to α-Aminoketone D->E G Combine Aminoketone (in situ) with Phenoxybutanoate F Ethyl 3-oxo-4- phenoxybutanoate F->G H Heat / Stir in Acetic Acid G->H I Pour into Water H->I J Filter & Recrystallize I->J Product Substituted Pyrrole J->Product

Caption: Workflow for the Knorr Pyrrole Synthesis.

Protocol 2.2: Synthesis of Diethyl 5-methyl-2-(phenoxymethyl)pyrrole-3,4-dicarboxylate

Materials:

  • Ethyl acetoacetate (2.0 equiv)

  • Sodium Nitrite (NaNO₂) (1.0 equiv)

  • Glacial Acetic Acid

  • Zinc Dust (Zn)

  • This compound (1.0 equiv)

Procedure:

  • α-Aminoketone Generation: In a flask equipped with a stirrer and addition funnel, dissolve ethyl acetoacetate (1.0 equiv) in glacial acetic acid. Cool the solution to 5-10°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 equiv) in a small amount of water, maintaining the low temperature. This forms ethyl 2-oximinoacetoacetate.

  • Condensation and Cyclization: To this solution, add this compound (1.0 equiv) and the second equivalent of ethyl acetoacetate.

  • With vigorous stirring, add zinc dust portion-wise to the mixture. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.[11] The zinc reduces the oxime to the amine in situ.

  • After the zinc addition is complete, the mixture is typically heated for a short period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Isolation: Pour the hot reaction mixture into a large volume of cold water.

  • The solid pyrrole product will precipitate. Collect the crude product by vacuum filtration and wash with water.

  • Purify the product by recrystallization from ethanol.

Summary and Future Directions

This compound is a potent synthetic intermediate. The protocols detailed herein for the synthesis of coumarins and pyrroles provide a solid foundation for building libraries of novel, bioactive compounds. The phenoxymethyl group imparts desirable pharmacological properties, suggesting that these scaffolds are excellent starting points for drug discovery programs targeting infectious diseases, inflammation, and oncology.

Further exploration could involve using this precursor in other established heterocycle syntheses. For example, reaction with hydrazines could lead to phenoxymethyl-substituted pyrazolones, while condensation with amidines or ureas could yield substituted pyrimidines, analogous to reactions of similar fluorinated precursors.[12][13] The versatility of this building block ensures its place as a valuable tool for the modern medicinal chemist.

References

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  • International Journal of Research Trends and Innovation. (2024). Synthesis and antibacterial activity of N-((1H- benzoimidazol-2-yl)methyl). Retrieved from [Link]

  • Solodukhin, S. Y., Peregudov, A. S., Vorontsov, E. V., & Chkanikov, N. D. (2004). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. Molecules, 9(3), 164–169. Retrieved from [Link]

  • PubMed. (2004). Phenoxydifluoromethyl substituted nitrogen heterocycles. Synthesis and heterocyclization reactions of ethyl 4,4-difluoro- 4-phenoxyacetoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). Retrieved from [Link]

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  • PubMed. (1985). Bactericidal Activity of Phenoxymethylpenicillin in an In-Vitro Model Simulating Tissue Kinetics. Retrieved from [Link]

  • PathWhiz. (n.d.). Phenoxymethylpenicillin Action Pathway (New). Retrieved from [Link]

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  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. Retrieved from [Link]

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  • PubMed. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Retrieved from [Link]

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  • YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

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Application Note & Protocol: One-Pot Synthesis of 5-Phenoxymethyl-2,4-dihydro-3H-pyrazol-3-one using Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the one-pot synthesis of 5-phenoxymethyl-2,4-dihydro-3H-pyrazol-3-one, a valuable heterocyclic scaffold in medicinal chemistry. The protocol utilizes Ethyl 3-oxo-4-phenoxybutanoate and hydrazine hydrate in a classic Knorr pyrazole synthesis. This application note is designed for researchers in organic synthesis and drug development, offering a detailed experimental protocol, mechanistic insights, characterization data, and practical advice for a successful and efficient synthesis.

Introduction and Significance

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are prominent structural motifs in a vast array of pharmaceuticals.[1][2][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2][4][5] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory agent) underscores the therapeutic potential of this scaffold.[1]

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for constructing the pyrazole ring.[6][7] This method typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][6][8] The one-pot synthesis detailed herein leverages this robust reaction using this compound, a β-keto ester, to efficiently produce 5-phenoxymethyl-2,4-dihydro-3H-pyrazol-3-one. One-pot syntheses are highly advantageous as they reduce reaction time, minimize waste, and simplify purification procedures, aligning with the principles of green chemistry.[9]

Principle of the Reaction: The Knorr Pyrazole Synthesis

The synthesis proceeds via the Knorr pyrazole synthesis, a condensation reaction between the β-keto ester (this compound) and hydrazine hydrate.[4][10] The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which facilitates the initial condensation step.[4][10] The overall transformation involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazolone product.[4][10][11] Pyrazolones can exist in several tautomeric forms, with the enol form often being a major contributor to achieve aromaticity in the five-membered ring.[10]

Detailed Experimental Protocol

This protocol details the synthesis of 5-phenoxymethyl-2,4-dihydro-3H-pyrazol-3-one.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (~64-85% solution) (2.0 eq)

  • Ethanol or 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) apparatus

  • Buchner funnel and filtration apparatus

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Combine this compound, Ethanol, and Acetic Acid in RBF B Add Hydrazine Hydrate (2 eq) to the stirring mixture A->B Step 1 C Heat the mixture to reflux (approx. 80-100°C) B->C D Monitor reaction progress via TLC (e.g., 30% EtOAc/Hexane) C->D E Continue heating until starting material is consumed (1-2 hours) D->E F Cool reaction to room temp. Add distilled water to precipitate E->F G Collect solid product by vacuum filtration F->G H Wash precipitate with cold water G->H I Dry the product under vacuum H->I J Recrystallize from suitable solvent (e.g., Ethanol) I->J K Characterize by NMR, MS, IR J->K

Caption: Experimental workflow for pyrazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.22 g, 10 mmol, 1.0 eq).

  • Add ethanol (20 mL) to dissolve the starting material, followed by a few drops of glacial acetic acid (e.g., 0.1 mL).

  • To the stirring solution, add hydrazine hydrate (e.g., 1.0 mL, ~20 mmol, 2.0 eq) dropwise. The use of excess hydrazine ensures the complete consumption of the limiting ketoester.[11]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-100°C) with continuous stirring.

  • Monitor the reaction's progress using TLC (e.g., with a mobile phase of 30% ethyl acetate/70% hexane). Spot the starting ketoester and the reaction mixture. The reaction is typically complete within 1-2 hours when the starting material spot is no longer visible.[4]

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool slightly. While still warm and stirring, slowly add distilled water (20 mL) to precipitate the crude product.[10]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold distilled water to remove any residual salts or hydrazine. The crude product can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum to remove any remaining solvent. Characterize the final compound using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[12]

Reaction Mechanism

The reaction proceeds through a well-established pathway involving two key stages: hydrazone formation and intramolecular cyclization.

  • Hydrazone Formation: The more reactive ketone carbonyl of the β-keto ester is first attacked by one of the nitrogen atoms of hydrazine. This is an acid-catalyzed nucleophilic addition, forming a hemiaminal intermediate which then dehydrates to yield a stable hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone, which is still nucleophilic, then attacks the electrophilic ester carbonyl carbon in an intramolecular fashion.

  • Cyclization and Tautomerization: This attack leads to the formation of a five-membered heterocyclic ring intermediate. The subsequent elimination of ethanol and tautomerization results in the formation of the stable aromatic pyrazolone ring.[4][10]

Mechanism Diagram:

Caption: Simplified mechanism of Knorr pyrazole synthesis.

Characterization of the Final Product

The structure of the synthesized 5-phenoxymethyl-2,4-dihydro-3H-pyrazol-3-one must be confirmed through spectroscopic methods.[12][13][14] The data presented below are expected values for the target compound.

Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.8 (br s, 1H, pyrazole-NH), ~9.8 (br s, 1H, OH), 7.25-7.35 (m, 2H, Ar-H), 6.90-7.00 (m, 3H, Ar-H), ~5.2 (s, 1H, pyrazole-CH), ~4.9 (s, 2H, O-CH₂).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C=O), ~158 (Ar C-O), ~155 (pyrazole C-OH), ~129 (Ar CH), ~121 (Ar CH), ~115 (Ar CH), ~90 (pyrazole CH), ~65 (O-CH₂).
Mass Spec. (EI-MS)m/z: Expected molecular ion peak [M]⁺ at 190.07.
IR (KBr) ν (cm⁻¹): ~3200 (N-H stretch), ~3100 (O-H stretch), ~1680 (C=O stretch), ~1600 (C=N, C=C stretch), ~1240 (C-O stretch).
Melting Point Expected to be a crystalline solid with a sharp melting point.

Troubleshooting and Key Considerations

  • Low Yield: Ensure the hydrazine hydrate is of good quality and used in excess. Incomplete reaction can occur if heating is insufficient; ensure the mixture reaches reflux.

  • Oily Product: If the product oils out instead of precipitating, try adding more water, cooling for a longer period in an ice bath, or scratching the inside of the flask to induce crystallization.

  • Purification Issues: Recrystallization is crucial for obtaining a high-purity product. If the product is difficult to recrystallize from ethanol, other solvents like methanol or an ethanol/water mixture can be tested.

  • Safety: Hydrazine hydrate is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The one-pot Knorr synthesis of 5-phenoxymethyl-2,4-dihydro-3H-pyrazol-3-one from this compound is an efficient, robust, and reliable method for accessing this valuable pyrazole derivative.[4] The protocol is straightforward, uses readily available reagents, and provides good yields of the target compound. This application note serves as a practical guide for researchers, enabling the synthesis of pyrazole scaffolds for further investigation in medicinal chemistry and drug discovery programs.

References

  • Benchchem.
  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

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  • Benchchem. Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
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  • Open Research@CSIR-NIScPR. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]

  • PMC - NIH. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • SlideShare. Pyrazole, Synthesis and Biological Activity. [Link]

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  • PMC - PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • MDPI. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. [Link]

  • Growing Science. One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. [Link]

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  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Scholars Research Library. Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Link]

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The Versatility of Ethyl 3-oxo-4-phenoxybutanoate in Combinatorial Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity with a Privileged Scaffold

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry provides a powerful engine for this exploration, enabling the rapid synthesis of large, structurally diverse libraries of compounds. Central to this endeavor is the selection of versatile building blocks—molecules that possess multiple reactive handles and can be readily diversified. Ethyl 3-oxo-4-phenoxybutanoate emerges as such a privileged scaffold. Its β-keto ester functionality offers a rich platform for a variety of chemical transformations, making it an invaluable starting point for the generation of diverse heterocyclic libraries with significant potential in medicinal chemistry.

This technical guide provides an in-depth exploration of the application of this compound in combinatorial chemistry. We will delve into the chemical principles that underpin its reactivity and present detailed, field-proven protocols for its use in both solution-phase and solid-phase library synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for successful reaction development and optimization.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 222.24 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~286 °C[1]
Solubility Soluble in common organic solvents (ethanol, ether, etc.)[1]

The key to the synthetic utility of this compound lies in its bifunctional nature. The molecule possesses two key reactive sites: the electrophilic ketone and ester carbonyls, and the nucleophilic α-carbon, which can be readily deprotonated. This duality allows it to participate in a wide array of condensation and multicomponent reactions.

Core Applications in Library Synthesis: Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are a cornerstone of combinatorial chemistry. This compound is an excellent substrate for several powerful MCRs, enabling the one-pot synthesis of complex heterocyclic scaffolds.

The Hantzsch Dihydropyridine Synthesis: Accessing Calcium Channel Blocker Analogs

The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for its calcium channel blocking activity.[2] The reaction involves the condensation of an aldehyde, a β-keto ester (in this case, this compound), and a source of ammonia.[3]

Reaction Principle: The mechanism proceeds through the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the β-keto ester, and an enamine from the reaction of a second equivalent of the β-keto ester with ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP core.[4] The phenoxy group from the starting material provides a point of diversity and can influence the pharmacological properties of the resulting library members.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product RCHO Aldehyde (R¹CHO) Knoevenagel α,β-Unsaturated Carbonyl RCHO->Knoevenagel Knoevenagel Condensation NH3 Ammonia (NH₃) Enamine Enamine NH3->Enamine BKeto This compound BKeto->Knoevenagel BKeto->Enamine DHP 1,4-Dihydropyridine Library Knoevenagel->DHP Michael Addition & Cyclization/Dehydration Enamine->DHP

Figure 1: Workflow for Hantzsch dihydropyridine synthesis.

Protocol 1: Solution-Phase Parallel Synthesis of a 1,4-Dihydropyridine Library

This protocol is designed for the parallel synthesis of a library of 1,4-dihydropyridines in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of aldehydes (e.g., aromatic, heteroaromatic, aliphatic)

  • Ammonium acetate

  • Ethanol (absolute)

  • 96-well reaction block with reflux condenser

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (2.0 M in ethanol).

    • Prepare a stock solution of ammonium acetate (1.5 M in ethanol).

    • Prepare stock solutions of a diverse set of aldehydes (1.0 M in ethanol).

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.2 mmol).

    • Add 100 µL of the desired aldehyde stock solution (0.1 mmol) to each well. A different aldehyde can be used for each well to generate diversity.

    • Add 100 µL of the ammonium acetate stock solution (0.15 mmol) to each well.

  • Reaction:

    • Seal the reaction block and place it in a heating block equipped with a reflux condenser.

    • Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.

    • Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by TLC or LC-MS.

  • Work-up and Isolation:

    • Allow the reaction block to cool to room temperature. The product may precipitate.

    • If a precipitate forms, collect the solids by filtration.

    • If no precipitate forms, evaporate the solvent under reduced pressure.

    • The crude products can be purified by parallel flash chromatography or used directly for screening if purity is sufficient.

Expected Yields and Purity: Based on literature for similar Hantzsch reactions, yields can range from 40% to 95%, with purity often being high enough for initial biological screening without further purification, especially when the product precipitates from the reaction mixture.[5][6]

The Biginelli Reaction: Crafting Dihydropyrimidinone Scaffolds

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester, and urea or thiourea.[3] This reaction is of immense interest in medicinal chemistry as the DHPM scaffold is found in numerous biologically active compounds.

Reaction Principle: The acid-catalyzed mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-keto ester. Subsequent cyclization and dehydration afford the DHPM product.[7]

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde (R¹CHO) Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea/Thiourea Urea->Iminium BKeto This compound Enol β-Keto Ester Enol BKeto->Enol Tautomerization DHPM Dihydropyrimidinone Library Iminium->DHPM Nucleophilic Attack & Cyclization/Dehydration Enol->DHPM

Figure 2: General workflow of the Biginelli reaction.

Protocol 2: Microwave-Assisted Solution-Phase Synthesis of a DHPM Library

Microwave irradiation can significantly accelerate the Biginelli reaction, allowing for the rapid generation of libraries.[8]

Materials:

  • This compound

  • A diverse set of aldehydes

  • Urea or thiourea

  • Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) or a Brønsted acid (e.g., HCl)

  • Solvent: Acetic acid/Ethanol (3:1)

  • Microwave reactor vials

Procedure:

  • Reaction Setup:

    • In a microwave reactor vial, combine this compound (0.5 mmol), the desired aldehyde (0.5 mmol), and urea or thiourea (0.75 mmol).

    • Add the catalyst, Yb(OTf)₃ (10 mol%).

    • Add 2 mL of the acetic acid/ethanol solvent mixture.

  • Reaction:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120 °C for 10-20 minutes.[9]

  • Work-up and Isolation:

    • Cool the vial to room temperature.

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated product by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization from ethanol if necessary.

Automation Potential: This reaction is highly amenable to automation using a microwave reactor equipped with a liquid handler and robotics, allowing for the unattended synthesis of large libraries.[10]

The Knorr Pyrazole Synthesis: Building a Core Heterocycle

The Knorr pyrazole synthesis is a classical method for preparing pyrazoles and pyrazolones from a 1,3-dicarbonyl compound and a hydrazine derivative.[11] This reaction provides access to a privileged scaffold in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.

Reaction Principle: The reaction begins with the condensation of the hydrazine with the more reactive ketone of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and elimination of ethanol to form the pyrazolone product.[11]

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Hydrazine Hydrazine (R¹NHNH₂) Hydrazone Hydrazone Hydrazine->Hydrazone Condensation BKeto This compound BKeto->Hydrazone Pyrazolone Pyrazolone Library Hydrazone->Pyrazolone Intramolecular Cyclization

Figure 3: Reaction scheme for the Knorr pyrazolone synthesis.

Protocol 3: Solution-Phase Synthesis of a Pyrazolone Library

This protocol describes a straightforward solution-phase synthesis suitable for generating a library of pyrazolones.

Materials:

  • This compound

  • A diverse set of hydrazines (e.g., hydrazine hydrate, phenylhydrazine, substituted phenylhydrazines)

  • Glacial acetic acid (catalyst)

  • 1-Propanol

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine this compound (1 mmol) and the desired hydrazine derivative (1.2 mmol).

    • Add 3 mL of 1-propanol.

    • Add 3-5 drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Heat the reaction mixture to 100 °C with stirring for 1-3 hours.

    • Monitor the reaction for the consumption of the starting β-keto ester by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, add 10 mL of water to the hot reaction mixture to induce precipitation.

    • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Representative Library Yields:

ReactionAldehyde/Hydrazine DiversityAverage Yield Range (%)Average Purity (%)Reference
Hantzsch SynthesisAromatic & Heterocyclic Aldehydes60-96>90[5][6]
Biginelli ReactionAromatic & Aliphatic Aldehydes52-80>90[7]
Knorr SynthesisSubstituted Hydrazines70-95>95[11]

Solid-Phase Synthesis Strategy

For the generation of larger and more complex libraries, solid-phase organic synthesis (SPOS) offers significant advantages in terms of purification and automation. A key consideration for SPOS is the strategy for immobilizing the building block onto a solid support via a suitable linker.

Immobilization Strategy for this compound:

A practical approach is to first synthesize a derivative of this compound that incorporates a handle for attachment to the resin. A carboxylic acid group is a common and versatile handle.

Synthesis of a Carboxylic Acid-Functionalized Building Block:

A plausible route involves starting with a phenol bearing a protected carboxylic acid, such as 4-hydroxyphenylacetic acid methyl ester. This can be used to prepare a modified β-keto ester.

Protocol 4: Solid-Phase Biginelli Synthesis of a DHPM Library

This protocol outlines a solid-phase approach to the Biginelli reaction.

Materials:

  • Wang resin

  • Carboxylic acid-functionalized β-keto ester building block

  • Coupling agent (e.g., DCC/DMAP)

  • A diverse set of aldehydes

  • Urea or thiourea

  • Trifluoroacetic acid (TFA) for cleavage

Procedure:

  • Immobilization:

    • Swell Wang resin in DMF.

    • Couple the carboxylic acid-functionalized β-keto ester to the resin using a standard esterification protocol (e.g., DCC/DMAP).

    • Wash the resin thoroughly to remove excess reagents.

  • Biginelli Reaction on Solid Support:

    • Swell the resin-bound β-keto ester in a suitable solvent (e.g., THF/ethanol).

    • Add a solution of the desired aldehyde and urea/thiourea, along with an acid catalyst.

    • Heat the reaction mixture to drive the cyclization.

    • After the reaction is complete, wash the resin extensively to remove all solution-phase reagents and byproducts.

  • Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) to release the final DHPM product from the solid support.

    • Collect the cleavage solution and evaporate the TFA to obtain the crude product.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands out as a highly valuable and versatile building block for combinatorial chemistry. Its inherent reactivity within powerful multi-component reactions such as the Hantzsch, Biginelli, and Knorr syntheses provides efficient access to diverse libraries of medicinally relevant heterocyclic compounds. The protocols outlined in this guide, for both solution-phase and solid-phase approaches, offer a robust starting point for researchers to design and execute their own library synthesis campaigns. By leveraging the synthetic potential of this scaffold, the scientific community can continue to expand the boundaries of chemical space in the quest for novel therapeutics.

References

  • Kappe, C. O. (2005). Automated library generation using sequential microwave-assisted chemistry. Application toward the Biginelli multicomponent condensation. Journal of Combinatorial Chemistry, 7(4), 625–633. [Link]

  • Kappe, C. O. (2005). Automated Library Generation Using Sequential Microwave-Assisted Chemistry. Application toward the Biginelli Multicomponent Condensation. ACS Publications. [Link]

  • ChemBK. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. ChemBK. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Retrieved from [Link]

  • Stadler, A., & Kappe, C. O. (2003). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Retrieved from [Link]

  • Gordeev, M. F., Patel, D. V., & Gordon, E. M. (1996). Approaches to combinatorial synthesis of heterocycles: A solid-phase synthesis of 1,4-dihydropyridines. The Journal of Organic Chemistry, 61(3), 924–928.
  • Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006–6007. [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. PubChem. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Retrieved from [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Retrieved from [Link]

  • Chatterjee, J., et al. (2004). Alpha-keto amide peptides: a synthetic strategy to resin-bound peptide isosteres for protease inhibitor screening on solid support. PubMed. Retrieved from [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3), 262-267.
  • Kappe, C. O. (2003). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Retrieved from [Link]

  • Sharma, P., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170222. [Link]

  • ResearchGate. (n.d.). Immobilization of glyoxylic acid on Wang resin. ResearchGate. Retrieved from [Link]

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  • MDPI. (2022). Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation. MDPI. Retrieved from [Link]

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  • ACS Publications. (2007). Combining Biginelli Multicomponent and Click Chemistry: Generation of 6-(1,2,3-Triazol-1-yl)-Dihydropyrimidone Libraries. ACS Publications. Retrieved from [Link]

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"enzymatic reduction of Ethyl 3-oxo-4-phenoxybutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Efficiency Enzymatic Reduction of Ethyl 3-oxo-4-phenoxybutanoate for the Synthesis of Chiral Hydroxy Esters

Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereoselective reduction of prochiral ketones to chiral secondary alcohols is a foundational process in modern synthetic chemistry, providing essential building blocks for the pharmaceutical industry. Ethyl 4-phenoxy-3-hydroxybutanoate, the product of this compound reduction, is a valuable synthon for various bioactive molecules. This guide details a robust, high-selectivity protocol utilizing ketoreductases (KREDs) for this transformation. We provide a comprehensive framework, from initial enzyme screening to a preparative-scale reaction, including critical insights into cofactor regeneration systems and analytical validation. This biocatalytic approach offers significant advantages over traditional chemical methods, primarily through its exceptional enantioselectivity and operation under mild, environmentally benign conditions.[1]

Introduction: The Biocatalytic Advantage

The synthesis of enantiomerically pure chiral alcohols is a critical challenge in drug development, as the biological activity of a molecule is often confined to a single stereoisomer.[2] While classical chemical reductants like sodium borohydride can efficiently reduce ketones, they typically yield racemic mixtures, necessitating subsequent, often inefficient, resolution steps.[3] Asymmetric biocatalysis, particularly using ketoreductases (KREDs), has emerged as a superior alternative.[1]

KREDs are oxidoreductase enzymes that catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to a carbonyl group with high stereoselectivity.[4] The key advantages of this enzymatic approach include:

  • Exceptional Enantioselectivity: Often achieving enantiomeric excess (ee) values greater than 99%.[5]

  • Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH, preserving sensitive functional groups.

  • Green Chemistry: Avoids the use of heavy metal catalysts and harsh reagents, reducing environmental impact.

This document serves as a practical guide for implementing the enzymatic reduction of this compound, a β-keto ester of significant synthetic utility.[6]

Principle of the Reaction: The KRED Catalytic Cycle

The core of the process is the KRED-catalyzed reduction, which is dependent on a nicotinamide cofactor. The overall transformation is illustrated below.

Enzymatic_Reduction sub This compound (Substrate) kred_node Ketoreductase (KRED) sub->kred_node Binds prod Ethyl (R/S)-4-phenoxy-3-hydroxybutanoate (Product) kred_node->prod Releases nadp NADP⁺ (Oxidized Cofactor) kred_node->nadp Releases nadph NADPH (Reduced Cofactor) nadph->kred_node Binds regen Cofactor Regeneration System nadp->regen regen->nadph

Figure 1: The KRED catalytic cycle for ketone reduction.

The reaction is stoichiometric with respect to the expensive NAD(P)H cofactor. For economic viability on a preparative scale, the oxidized cofactor (NAD(P)⁺) must be continuously recycled back to its reduced form. This is accomplished using a cofactor regeneration system.[7][8]

Cofactor Regeneration: Enabling Catalysis

Two primary strategies are employed for in situ cofactor regeneration. The choice depends on enzyme compatibility, cost, and downstream processing considerations.

  • Substrate-Coupled Regeneration: A single KRED enzyme with broad substrate specificity catalyzes both the primary ketone reduction and the oxidation of a cheap, sacrificial co-substrate, typically a secondary alcohol like isopropanol (IPA).[4][9]

  • Enzyme-Coupled Regeneration: A second, dedicated enzyme is used. The most common system pairs a glucose dehydrogenase (GDH) with glucose. The GDH oxidizes glucose to gluconolactone, concomitantly reducing NAD(P)⁺ to NAD(P)H.[9][10]

Cofactor_Regeneration_Systems cluster_0 A) Substrate-Coupled System cluster_1 B) Enzyme-Coupled System Keto Ketone KRED1 KRED Keto->KRED1 Alc Chiral Alcohol IPA Isopropanol (Co-substrate) IPA->KRED1 Acetone Acetone (By-product) KRED1->Alc KRED1->Acetone NADP1 NADP⁺ KRED1->NADP1 releases NADPH1 NADPH KRED1->NADPH1 regenerates NADPH1->KRED1 donates H⁻ Keto2 Ketone KRED2 KRED Keto2->KRED2 Alc2 Chiral Alcohol Gluc Glucose (Co-substrate) GDH GDH Gluc->GDH Glucono Gluconolactone (By-product) KRED2->Alc2 NADP2 NADP⁺ KRED2->NADP2 releases GDH->Glucono NADPH2 NADPH GDH->NADPH2 regenerates NADP2->GDH binds NADPH2->KRED2 donates H⁻ Preparative_Workflow prep 1. Prepare Buffer & Reagents dissolve 2. Dissolve Substrate & Glucose prep->dissolve enzyme 3. Add Enzymes & Cofactor dissolve->enzyme react 4. Incubate (30°C, 24-48h) enzyme->react monitor 5. Monitor Progress (HPLC/TLC) react->monitor extract 6. Quench & Extract with Ethyl Acetate monitor->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify Product (e.g., Column Chromatography) dry->purify analyze 9. Analyze Final Product (Chiral HPLC/GC, NMR) purify->analyze

Figure 3: General workflow for preparative scale synthesis.
  • Reaction Setup:

    • In a 100 mL flask, add 40 mL of 0.1 M potassium phosphate buffer (pH 7.0).

    • Add 1.5 g of D-glucose (approx. 200 mM) and stir until dissolved.

    • Add 1.0 g (4.85 mmol) of this compound. A small amount of a water-miscible co-solvent like isopropanol or DMSO (5-10% v/v) may be required to ensure full dissolution.

    • Add 15 mg of NADP⁺ sodium salt (approx. 0.5 mM).

    • Add 10-20 mg of the selected KRED (e.g., KRED-04 for the R-product).

    • Initiate the reaction by adding 10 mg of GDH (>= 1000 U).

  • Incubation:

    • Stir the mixture at 30°C.

    • Monitor the reaction progress every few hours by withdrawing a small aliquot, extracting with ethyl acetate, and analyzing by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the substrate is consumed, add an equal volume of ethyl acetate (40 mL) to the flask and stir vigorously for 10 minutes.

    • Separate the organic layer. Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.

    • Combine the organic extracts and wash with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by flash column chromatography on silica gel if necessary.

  • Product Characterization:

    • Determine the isolated yield.

    • Confirm the structure using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) using a chiral HPLC or GC method. [11][12]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme(s).2. Cofactor degradation.3. Substrate/product inhibition.1. Use fresh enzymes; check storage conditions.2. Prepare cofactor solutions fresh.3. Lower the initial substrate concentration. Consider using immobilized enzymes to reduce inhibition. [10][13]
Low Enantioselectivity 1. Incorrect KRED chosen.2. Reaction temperature too high.3. Presence of contaminating enzymes.1. Re-screen KREDs.2. Lower the reaction temperature (e.g., to 20-25°C).3. Use a purified KRED preparation instead of a cell lysate.
Incomplete Conversion 1. Insufficient regeneration system activity.2. pH drift during the reaction.1. Add more GDH or glucose.2. Use a higher concentration buffer or monitor and adjust the pH periodically. The oxidation of glucose to gluconic acid can lower the pH.
Poor Substrate Solubility Substrate is poorly soluble in the aqueous buffer.Add a minimal amount (5-20% v/v) of a water-miscible organic co-solvent such as isopropanol, DMSO, or THF. Screen for co-solvent tolerance as high concentrations can denature enzymes. [9]

Conclusion

The enzymatic reduction of this compound using ketoreductases represents a powerful and highly efficient method for producing enantiomerically pure Ethyl 4-phenoxy-3-hydroxybutanoate. By following a systematic approach of enzyme screening followed by a carefully optimized preparative scale protocol, researchers can achieve excellent yields and optical purities (>99% ee). The integration of an effective cofactor regeneration system is paramount to the economic and practical feasibility of this biocatalytic transformation, establishing it as a superior methodology for the synthesis of high-value chiral intermediates in pharmaceutical development.

References

  • Benchchem. (n.d.). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
  • Bawa, R. A., Ajjabou, F., & Shalfooh, E. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science.
  • ACS Publications. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes.
  • Google Patents. (n.d.). US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
  • MDPI. (n.d.). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase.
  • PubMed Central (PMC). (n.d.). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. Retrieved from [Link]

  • PubMed. (n.d.). Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor.
  • ACS Publications. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes.
  • PubMed Central (PMC). (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.
  • Google Patents. (n.d.). WO2014150633A1 - Immobilized ketoreductases and process for making and using....
  • ResearchGate. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
  • ACS Publications. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
  • ScienceDirect. (n.d.). Cofactor regeneration for sustainable enzymatic biosynthesis.
  • PubMed Central (PMC). (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • PubMed. (n.d.). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate.
  • Benchchem. (n.d.). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.
  • Accounts of Chemical Research. (n.d.). Advances in the Enzymatic Reduction of Ketones.
  • PubMed. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst.
  • Chemical Communications (RSC Publishing). (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Wikipedia. (n.d.). Chiral analysis.
  • Benchchem. (n.d.). A Comparative Guide to the Reduction of Ethyl 3-Oxobutanoate: Chemical vs. Enzymatic Methods.
  • PubMed. (2015). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20.
  • ScienceDirect. (n.d.). Chiral methods.
  • ResearchGate. (n.d.). Analytical chiral separation methods (IUPAC Recommendations 1997).
  • Benchchem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate | 718-08-1.

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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the large-scale synthesis of Ethyl 3-oxo-4-phenoxybutanoate, a valuable β-keto ester intermediate in the pharmaceutical and fine chemical industries. While specific industrial protocols for this exact molecule are not widely published, this document outlines a robust and scalable synthetic strategy based on well-established principles of organic chemistry, primarily the Claisen condensation reaction. The protocol herein is designed to be a self-validating system, with in-depth explanations for each step, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals. This guide provides a detailed methodology, safety protocols, purification techniques, and characterization methods, supported by authoritative references and visual diagrams to facilitate a thorough understanding of the process.

Introduction: The Significance of β-Keto Esters

This compound belongs to the class of β-keto esters, which are pivotal building blocks in organic synthesis. The presence of a ketone and an ester functionality at the β-position creates a unique chemical environment, making the α-protons acidic and thus readily removable by a suitable base. This allows for a wide array of subsequent chemical transformations, including alkylation, acylation, and cyclization reactions. Consequently, β-keto esters are indispensable precursors for the synthesis of a diverse range of more complex molecules, including various heterocyclic compounds that form the core of many pharmaceutical agents.[1]

The phenoxy moiety in this compound introduces an aromatic ether linkage, a common structural motif in medicinal chemistry, contributing to the molecule's potential as an intermediate in the development of novel therapeutics.

Synthetic Strategy: A Mechanistic Perspective

The most common and industrially scalable method for the synthesis of β-keto esters is the Claisen condensation.[2][3] This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester.[4] For the synthesis of this compound, a mixed Claisen condensation approach is most appropriate. This involves the reaction of ethyl phenoxyacetate with ethyl acetate in the presence of a strong base, such as sodium ethoxide.

The causality behind this choice of reactants and catalyst lies in the mechanism of the Claisen condensation. A strong base is required to deprotonate the α-carbon of one of the esters, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second ester molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the desired β-keto ester.[3] To drive the reaction to completion, a stoichiometric amount of base is typically used, as the product β-keto ester is more acidic than the starting esters and will be deprotonated by the base, shifting the equilibrium towards the product side.[2]

An alternative, yet also viable, strategy involves the acylation of a malonic ester equivalent, such as Meldrum's acid, with phenoxyacetyl chloride, followed by alcoholysis with ethanol. This method can offer high yields and avoids the potential for self-condensation of the starting esters.[5]

This guide will focus on the mixed Claisen condensation approach due to its atom economy and the ready availability of the starting materials.

Reaction Mechanism Overview

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ethyl_Acetate Ethyl Acetate Enolate Enolate (Nucleophile) Ethyl_Acetate->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate Ethanol Ethanol Ethyl_Phenoxyacetate Ethyl Phenoxyacetate (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_Phenoxyacetate->Tetrahedral_Intermediate Enolate_Ref->Tetrahedral_Intermediate Attack on Carbonyl Product This compound Ethoxide Ethoxide Tetrahedral_Intermediate_Ref->Product Elimination of Ethoxide

Caption: Proposed reaction mechanism for the synthesis of this compound via a mixed Claisen condensation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative method for the large-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
Sodium Metal7440-23-522.991.1 eq
Anhydrous Ethanol64-17-546.07Sufficient quantity
Ethyl Phenoxyacetate2555-49-9180.191.0 eq
Anhydrous Ethyl Acetate141-78-688.113.0 eq
Diethyl Ether (anhydrous)60-29-774.12For workup
1 M Hydrochloric Acid7647-01-036.46For neutralization
Saturated Sodium Bicarbonate Solution144-55-884.01For washing
Saturated Sodium Chloride Solution (Brine)7647-14-558.44For washing
Anhydrous Magnesium Sulfate7487-88-9120.37For drying
Equipment
  • Large, three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthetic Procedure

Step 1: Preparation of Sodium Ethoxide

  • Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal (1.1 eq) in small pieces to a three-necked round-bottom flask containing anhydrous ethanol.

  • The reaction is exothermic; control the rate of addition to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.

  • Continue stirring until all the sodium has dissolved completely to form a clear solution of sodium ethoxide in ethanol.

Step 2: Condensation Reaction

  • To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate (3.0 eq) via a dropping funnel.

  • Heat the mixture to a gentle reflux using a heating mantle.

  • Slowly add ethyl phenoxyacetate (1.0 eq) dropwise to the refluxing solution over a period of 1-2 hours.

  • After the addition is complete, maintain the reflux with stirring for an additional 4-6 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Neutralization

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Slowly and carefully neutralize the reaction mixture by adding 1 M hydrochloric acid dropwise with vigorous stirring until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is purified by vacuum distillation.

  • Set up a vacuum distillation apparatus.

  • Heat the crude product under reduced pressure.

  • Collect the fraction at the appropriate boiling point to yield the pure product as a colorless to pale yellow oil.

Safety and Hazard Information

  • Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Anhydrous Ethanol and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • This compound: May cause skin, eye, and respiratory irritation.

Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester and ketone carbonyls, C-O-C ether linkage).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Workflow Diagram

Workflow start Start prep_base Prepare Sodium Ethoxide from Sodium and Ethanol start->prep_base condensation Mixed Claisen Condensation with Ethyl Acetate and Ethyl Phenoxyacetate prep_base->condensation workup Aqueous Workup and Neutralization condensation->workup extraction Extraction with Diethyl Ether workup->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry with MgSO4 and Concentrate washing->drying purification Vacuum Distillation drying->purification characterization Characterization (NMR, IR, MS, GC/HPLC) purification->characterization end Pure this compound characterization->end

Caption: A streamlined workflow for the large-scale synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis of this compound. By leveraging the principles of the Claisen condensation, this guide offers a scientifically sound and practical approach for producing this valuable β-keto ester. The emphasis on mechanistic understanding, detailed procedural steps, and safety considerations ensures that researchers and professionals in drug development can confidently and efficiently synthesize this important chemical intermediate for their research and development needs.

References

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (n.d.). Mastering β-Keto Esters. Chemical Reviews. [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. [Link]

  • ResearchGate. (n.d.). Solvent screening for the reaction between phenol and ethyl acetoacetate. [Link]

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Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the application of phase-transfer catalysis (PTC) for the synthesis of Ethyl 3-oxo-4-phenoxybutanoate, a key intermediate in pharmaceutical research. By leveraging the principles of PTC, this protocol offers a robust, efficient, and scalable method for the C-alkylation of ethyl acetoacetate. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting.

Introduction: The Significance of this compound and the Advantages of Phase-Transfer Catalysis

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds developed for a range of therapeutic areas. The traditional synthesis of β-keto esters often involves the use of strong bases, such as sodium ethoxide, in anhydrous conditions, which can be challenging to handle on a large scale and may lead to side reactions.

Phase-transfer catalysis (PTC) presents an elegant solution to these challenges. PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, enabling reactions between incompatible reagents (e.g., a water-soluble base and an organic-soluble substrate). For the synthesis of this compound, PTC offers several distinct advantages:

  • Milder Reaction Conditions: PTC allows for the use of less hazardous and more economical bases, such as potassium carbonate, in a biphasic system.[1]

  • Increased Reaction Rates and Yields: By efficiently bringing the reactants together, PTC can significantly accelerate reaction times and improve product yields.

  • Simplified Workup Procedures: The catalyst is used in small amounts and can often be easily separated from the product, simplifying purification.

  • Avoidance of Anhydrous Conditions: Many PTC reactions can be performed in the presence of water, eliminating the need for stringent anhydrous techniques.

  • Enhanced Selectivity: PTC can often lead to higher selectivity for mono-alkylation compared to traditional methods.[2]

Reaction Scheme and Mechanism

The synthesis of this compound via PTC involves the C-alkylation of ethyl acetoacetate with a suitable phenoxyacetylating agent, such as 2-phenoxyethyl bromide, in a solid-liquid or liquid-liquid biphasic system. A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is a commonly used phase-transfer catalyst for this transformation.

Reaction Scheme:

Mechanistic Elucidation:

The reaction proceeds through a well-established phase-transfer catalytic cycle. The mechanism can be described as follows:

  • Deprotonation: In the solid or aqueous phase, the base (e.g., potassium carbonate) deprotonates the active methylene group of ethyl acetoacetate to form the enolate anion.

  • Ion Pair Formation: The phase-transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the enolate anion at the interface of the two phases to form a lipophilic ion pair (Q⁺[enolate]⁻).

  • Phase Transfer: This ion pair is soluble in the organic phase and migrates from the interface into the bulk organic phase where the 2-phenoxyethyl bromide is dissolved.

  • Nucleophilic Attack: The "naked" and highly reactive enolate anion attacks the 2-phenoxyethyl bromide in a SN2 reaction, forming the desired product, this compound.

  • Catalyst Regeneration: The quaternary ammonium salt with the bromide counter-ion (Q⁺Br⁻) is regenerated in the organic phase and migrates back to the interface to begin another catalytic cycle.

This continuous cycle allows for the efficient conversion of the starting materials to the product using only a catalytic amount of the phase-transfer agent.

Visualization of the Catalytic Cycle:

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Organic_Substrate Ethyl Acetoacetate (EtOOCCH₂COCH₃) Enolate Enolate Anion Alkylating_Agent 2-Phenoxyethyl Bromide (PhO(CH₂)₂Br) Product This compound Catalyst_Regen Q⁺Br⁻ Catalyst_Org Q⁺[Enolate]⁻ (Lipophilic Ion Pair) Catalyst_Org->Product SN2 Attack Catalyst_Aq Q⁺X⁻ (PT Catalyst) Catalyst_Regen->Catalyst_Aq Catalyst Regeneration Base Base (e.g., K₂CO₃) Base->Enolate Deprotonation Catalyst_Aq->Catalyst_Org Ion Exchange Interface Interface

Caption: Phase-transfer catalytic cycle for the synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound using phase-transfer catalysis. Optimization of reaction conditions may be necessary depending on the specific scale and equipment used.

Materials and Reagents:

  • Ethyl acetoacetate

  • 2-Phenoxyethyl bromide

  • Potassium carbonate (anhydrous, finely powdered)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (or another suitable organic solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethyl acetoacetate (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add toluene to the flask to create a stirrable slurry.

  • Addition of Alkylating Agent: While stirring vigorously, add a solution of 2-phenoxyethyl bromide (1.1 eq) in toluene dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation and Optimization

The efficiency of the phase-transfer catalyzed synthesis of this compound can be influenced by several parameters. The following table summarizes key variables and their potential impact on the reaction outcome.

ParameterVariationExpected Impact on Yield and PurityRationale
Phase-Transfer Catalyst Tetrabutylammonium iodide (TBAI), Triethylbenzylammonium chloride (TEBAC)TBAI may offer faster reaction rates due to the in-situ generation of a more reactive alkyl iodide.[1]The choice of catalyst affects the lipophilicity and reactivity of the ion pair.
Base Cesium carbonate (Cs₂CO₃), Potassium hydroxide (KOH)Stronger bases may increase the reaction rate but could also lead to side reactions like ester hydrolysis.The basicity of the inorganic salt determines the concentration of the enolate at the interface.
Solvent Dichloromethane, Acetonitrile, Solvent-freeAprotic polar solvents can enhance the reaction rate. Solvent-free conditions can be more environmentally friendly.[3]The solvent influences the solubility of the ion pair and the overall reaction kinetics.
Temperature Room Temperature, 50-60 °CHigher temperatures generally increase the reaction rate, but may also promote side reactions such as dialkylation.[1]The reaction is typically exothermic, and temperature control is crucial for selectivity.
Stirring Speed 300 rpm, 600 rpm, 900 rpmHigher stirring speeds increase the interfacial area, leading to faster reaction rates.Efficient mixing is critical for mass transfer between the phases.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion - Inefficient stirring- Deactivated catalyst- Insufficiently active base- Increase stirring speed.- Use fresh catalyst.- Ensure the base is finely powdered and anhydrous.
Formation of Dialkylated Product - High concentration of alkylating agent- High reaction temperature- Add the alkylating agent slowly and use a slight excess.- Lower the reaction temperature.[1]
Ester Hydrolysis - Use of a strong base (e.g., KOH)- Prolonged reaction time at high temperature- Use a milder base like potassium carbonate.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Phase Separation - Emulsion formation- Add a small amount of brine to the workup.- Centrifuge the mixture if the emulsion persists.

Conclusion

The use of phase-transfer catalysis provides a highly effective and practical method for the synthesis of this compound. This approach offers significant advantages over traditional synthetic routes, including milder conditions, higher yields, and simplified procedures. The protocol and optimization guidelines presented in this document are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient production of this important chemical intermediate.

References

  • Halpern, M. (n.d.). PTC C-Alkylation of Acetoacetate Ester. PTC Organics. [Link]

  • Keglevich, G., et al. (2018). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]

  • Tisse, S., et al. (2001). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Park, E. J., et al. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry. [Link]

  • Patil, S. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.).
  • Kim, D. Y., et al. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic Letters. [Link]

  • Semantic Scholar. (n.d.). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. [Link]

  • Makosza, M. (1975). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. [Link]

  • ChemBK. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. [Link]

  • Sharma, M. M., & Mahajani, V. V. (1998). Phase transfer catalysis: Chemistry and engineering. Clean Technologies and Environmental Policy. [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

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Application Notes and Protocols for the Synthesis of Novel Compounds from Ethyl 3-Oxo-4-phenoxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile C4 Scaffold

Ethyl 3-oxo-4-phenoxybutanoate is a highly versatile chemical intermediate that serves as a foundational building block in modern organic synthesis and drug discovery.[1][2] Its unique molecular architecture, featuring a reactive β-ketoester system, an acidic α-methylene group, and a modifiable phenoxy moiety, offers multiple avenues for constructing complex molecular frameworks.[3] The strategic placement of these functional groups allows for participation in a wide array of chemical transformations, making it an ideal precursor for the synthesis of diverse heterocyclic compounds with significant biological and pharmaceutical relevance, including pyrazolones, coumarins, and dihydropyridines.[1][4][5]

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles. The following sections detail key reaction pathways, step-by-step methodologies, and the mechanistic logic required to successfully synthesize novel compounds from this powerful scaffold.

Core Reactivity: A Mechanistic Overview

The synthetic versatility of this compound stems from three primary reactive centers, as illustrated below. Understanding these sites is critical for predicting reactivity and designing successful synthetic strategies.

  • The Active Methylene Group (C2): The protons on the carbon flanked by the ketone and ester carbonyls are significantly acidic. This allows for easy deprotonation by a base to form a resonance-stabilized enolate, a potent carbon nucleophile essential for C-C bond-forming reactions like Knoevenagel and Michael additions.[6][7]

  • The Electrophilic Carbonyls (C1 and C3): Both the ketone (C3) and ester (C1) carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The ketone is generally more reactive towards nucleophiles like hydrazines or the enol/enolate of another molecule.

  • Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to its reactivity, as the enol form is key in reactions like acid-catalyzed condensations.[3]

Caption: Key reactive centers of the this compound scaffold.

Synthetic Pathway I: Synthesis of Pyrazolone Derivatives via Knorr Cyclization

The reaction of β-ketoesters with hydrazine derivatives is a classic and highly efficient method for synthesizing pyrazolones, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[1][5] This transformation, known as the Knorr pyrazole synthesis, proceeds via an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring.

General Reaction Scheme: Phenoxyacetyl group (PhOCH₂CO) + Hydrazine → Pyrazolone Ring

Expert Insight: Causality Behind Experimental Choices

The choice of solvent and catalyst is pivotal. An acidic catalyst (like glacial acetic acid) is often used to protonate the ketone carbonyl, activating it for nucleophilic attack by the hydrazine. The acid also facilitates the subsequent dehydration step. Ethanol or acetic acid are common solvents as they readily dissolve the reactants and are suitable for heating under reflux to drive the reaction to completion.

Experimental Protocol: Synthesis of 5-methyl-4-(phenoxymethylene)-2,4-dihydro-3H-pyrazol-3-one
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the cooled solution into ice-cold water (100 mL) with stirring.

  • Product Collection: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrazolone derivative.

Self-Validation and Characterization
  • ¹H NMR: Expect to see the disappearance of the ethyl ester signals (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the appearance of a broad singlet for the N-H proton. The characteristic signals for the phenoxy and methylene groups should remain, albeit with potential shifts.

  • IR Spectroscopy: Look for the appearance of a strong C=O stretch for the pyrazolone ring (typically ~1700 cm⁻¹) and N-H stretching bands (~3200 cm⁻¹). The ester carbonyl stretch (~1740 cm⁻¹) from the starting material should be absent.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the synthesized pyrazolone.

Data Presentation: Substrate Scope
Hydrazine DerivativeExpected Pyrazolone Product CorePotential Applications
Hydrazine HydrateN-unsubstituted pyrazoloneGeneral intermediate
PhenylhydrazineN-phenyl pyrazoloneAnalgesics, Anti-inflammatories[5]
MethylhydrazineN-methyl pyrazoloneCNS agents
ThiosemicarbazideN-thiocarbamoyl pyrazoloneAntimicrobial agents

Synthetic Pathway II: Synthesis of Coumarin Derivatives via Pechmann Condensation

Coumarins are a vital class of benzopyran-2-one compounds with applications ranging from pharmaceuticals (e.g., anticoagulants) to fragrances.[4][8] The Pechmann condensation is a cornerstone method for their synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[8][9] While this compound itself is not the phenol, it serves as the essential β-ketoester component that reacts with various substituted phenols to generate a diverse library of coumarin derivatives.

Expert Insight: The Dual Role of the Acid Catalyst

A strong protic acid, such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), is indispensable in this reaction.[8] It plays a dual role:

  • Transesterification Catalyst: It catalyzes the initial reaction between the phenol's hydroxyl group and the β-ketoester, forming a phenyl ester intermediate.

  • Cyclization/Dehydration Agent: It protonates the ketone carbonyl, activating the ortho-position of the phenol ring for an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation), leading to cyclization. Finally, it promotes the dehydration of the cyclic intermediate to form the aromatic coumarin ring.

G start Start: Phenol + This compound step1 Step 1: Acid-Catalyzed Transesterification (H₂SO₄ or CF₃SO₃H) start->step1 intermediate1 Intermediate: Phenyl Ester Adduct step1->intermediate1 step2 Step 2: Intramolecular Electrophilic Acylation (Cyclization) intermediate1->step2 intermediate2 Intermediate: Dihydropyranone step2->intermediate2 step3 Step 3: Acid-Catalyzed Dehydration (Aromatization) intermediate2->step3 end End Product: Substituted Coumarin step3->end

Sources

Application Notes and Protocols: Ethyl 3-Oxo-4-Phenoxybutanoate as a Key Precursor in the Synthesis of Pyrazolone-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-Oxo-4-Phenoxybutanoate in Medicinal Chemistry

In the landscape of modern drug discovery, the development of novel anti-inflammatory agents remains a cornerstone of therapeutic research. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications globally, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The pyrazolone scaffold represents a privileged structure in this domain, forming the core of numerous analgesic, antipyretic, and anti-inflammatory drugs.[2][3] The versatility and efficacy of these compounds stem from their robust synthetic accessibility and the tunable nature of their substituents, which allows for the fine-tuning of their pharmacological profiles, including selectivity for the COX-2 isozyme over COX-1, a key strategy in mitigating gastrointestinal side effects.[4][5]

This compound is a highly valuable, yet underexplored, β-ketoester that serves as an ideal starting material for the construction of potent pyrazolone-based anti-inflammatory agents. Its structure incorporates a reactive 1,3-dicarbonyl moiety, essential for the classical Knorr pyrazole synthesis, and a phenoxy group, which can significantly influence the lipophilicity, metabolic stability, and target-binding interactions of the final drug molecule.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of this compound. We will delineate detailed, field-proven protocols for both the synthesis of this key precursor and its subsequent transformation into a representative 4-phenoxymethylene-substituted pyrazolone, a promising candidate for a selective COX-2 inhibitor. The causality behind experimental choices, from reagent selection to reaction workup, is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Key Precursor: this compound

The most direct and industrially scalable approach to β-ketoesters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules to form a carbon-carbon bond.[3][6] In this "mixed" Claisen condensation, we will react ethyl phenoxyacetate with ethyl acetate in the presence of a strong base, sodium ethoxide.

Causality of Experimental Design:
  • Choice of Esters: Ethyl phenoxyacetate provides the core phenoxymethyl structure, while ethyl acetate serves as the source of the acetyl group, forming the β-keto functionality.

  • Base Selection: Sodium ethoxide (NaOEt) is the base of choice. Using an alkoxide that matches the alkyl group of the esters (ethoxide for ethyl esters) is critical to prevent transesterification, a side reaction that would lead to a mixture of products.[1]

  • Stoichiometry: A full equivalent of the base is required. The Claisen condensation is an equilibrium-limited reaction. The final product, a β-ketoester, is significantly more acidic than the starting esters or the alcohol byproduct. The base deprotonates the product, shifting the equilibrium towards its formation and driving the reaction to completion.[3][6]

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture will hydrolyze the esters and quench the sodium ethoxide, halting the reaction.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • Ethyl phenoxyacetate

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar, add 150 mL of absolute ethanol. Carefully add sodium metal (1.0 eq) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl acetate (2.0 eq) followed by the dropwise addition of ethyl phenoxyacetate (1.0 eq) from the dropping funnel over 30 minutes with stirring.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 300 mL of ice-cold water. Acidify the aqueous mixture to a pH of ~5-6 by the slow addition of 1 M hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, a pale yellow oil, can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Part 2: Synthesis of a Pyrazolone-Based Anti-Inflammatory Agent

The cornerstone of pyrazolone synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[5] This reaction is robust, high-yielding, and allows for significant molecular diversity by varying the substituents on both reactants.

Mechanism of Action: COX Inhibition

The resulting pyrazolone derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1][3] Many pyrazole-based drugs, such as Celecoxib, exhibit high selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 isoform, which is involved in maintaining the gastric mucosa. This selectivity is often attributed to the specific steric and electronic properties of substituents on the pyrazole ring, which can exploit differences in the active sites of the two enzymes.[4][5]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolone Pyrazolone Derivative (e.g., from this compound) Pyrazolone->COX_Enzymes Inhibition

Caption: COX Inhibition by Pyrazolone Derivatives.

Experimental Protocol 2: Knorr Synthesis of 5-(Phenoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a representative N-phenyl substituted pyrazolone from this compound and phenylhydrazine. The N-phenyl substituent is a common feature in many COX-inhibiting NSAIDs.

Materials:

  • This compound (from Protocol 1)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 100 mL of ethanol.

  • Addition of Hydrazine: To this stirring solution, add phenylhydrazine (1.05 eq). A mild exothermic reaction may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 3-5 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting β-ketoester spot indicates the completion of the reaction.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by about half using a rotary evaporator. Pour the concentrated mixture into 250 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Continue stirring for 20-30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water (2 x 50 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Drying and Purification: Dry the product in a desiccator or a vacuum oven at 50-60 °C. The crude product can be further purified by recrystallization from an ethanol/water mixture to obtain pure 5-(phenoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Knorr_Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification Phase A Dissolve Ethyl 3-oxo-4- phenoxybutanoate in Ethanol B Add Phenylhydrazine & Glacial Acetic Acid A->B C Heat to Reflux (3-5 hours) B->C D Monitor by TLC C->D E Cool to RT & Concentrate D->E Reaction Complete F Precipitate in Ice Water E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry Product H->I J Recrystallize from Ethanol/Water I->J

Caption: Knorr Pyrazolone Synthesis Workflow.

Data Presentation & Expected Outcomes

The successful execution of these protocols should yield the target compounds in good purity and moderate to high yields. The following table summarizes representative quantitative data for these syntheses, based on analogous reactions reported in the literature.

ParameterProtocol 1: this compoundProtocol 2: 5-(Phenoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reaction Type Mixed Claisen CondensationKnorr Pyrazole Synthesis (Cyclocondensation)
Key Reagents Ethyl phenoxyacetate, Ethyl acetate, NaOEtThis compound, Phenylhydrazine
Solvent Absolute EthanolEthanol
Catalyst - (Stoichiometric Base)Glacial Acetic Acid
Reaction Time 4-6 hours3-5 hours
Typical Yield 50-70%75-90%
Purification Vacuum Distillation / ChromatographyRecrystallization
Product Form Pale Yellow OilCrystalline Solid

Conclusion and Future Perspectives

This compound is a versatile and powerful building block for the synthesis of medicinally relevant pyrazolone heterocycles. The protocols detailed herein provide a reliable and scalable pathway from common starting materials to a potential anti-inflammatory agent. The Knorr pyrazole synthesis, in particular, offers a straightforward method for creating a diverse library of compounds for structure-activity relationship (SAR) studies. By varying the hydrazine component (e.g., using substituted phenylhydrazines or alkyl hydrazines), researchers can systematically probe the structural requirements for potent and selective COX-2 inhibition, paving the way for the discovery of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • BenchChem. (2025). Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutanoate.
  • Tanabe, T., & Tohnai, N. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Arzneimittelforschung, 48(6), 643-650.
  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Dhingra, A. K., Chopra, B., Dass, R., & Mittal, S. K. (2018). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry, 2018, 8541982.
  • Brogden, R. N. (1986).
  • Thieme E-Journals. (n.d.). Arzneimittelforschung / Drug Research. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Kumar, R. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 62(11), 539-544.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Phanstiel, O. (2019). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie (International ed. in English), 58(36), 12473–12477.
  • Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • Sakya, S. (2005). Knorr Pyrazole Synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc.
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 3-oxo-2-phenylbutanoate.
  • Royal Society of Chemistry. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]...

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

Sources

The Pivotal Role of Ethyl 3-oxo-4-phenoxybutanoate in the Synthesis of Novel AP-1/NF-κB Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Crossroads of Cellular Signaling in Disease

In the landscape of modern drug discovery, the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) represent critical targets. These proteins are central regulators of a vast array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2] Dysregulation of the AP-1 and NF-κB signaling pathways is a hallmark of numerous pathologies, ranging from chronic inflammatory diseases like rheumatoid arthritis and psoriasis to various forms of cancer.[1][2] Consequently, the development of small molecule inhibitors that can modulate the activity of these transcription factors holds immense therapeutic promise. This guide provides an in-depth exploration of the strategic role of Ethyl 3-oxo-4-phenoxybutanoate as a key starting material in the synthesis of a promising class of pyrimidine-based AP-1/NF-κB inhibitors.

This compound: A Versatile Scaffold for Heterocyclic Chemistry

This compound, also known as Ethyl 3-oxo-4-phenylbutanoate, is a β-keto ester that serves as a highly valuable and versatile building block in organic synthesis. Its utility in pharmaceutical research is particularly pronounced in the construction of heterocyclic compounds, which form the core of many therapeutic agents. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations, making it an ideal precursor for creating complex molecular architectures.[3]

Below is a summary of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in common organic solvents
Key Functional Groups β-keto ester

Diagram of this compound Structure

Ethyl_3_oxo_4_phenoxybutanoate C1 C O1 O C1->O1 C2 C C1->C2 O2 O C2->O2 C3 CH₂ C2->C3 C4 C C3->C4 O3 O C4->O3 C5 CH₂ C4->C5 C6 C₆H₅ C5->C6 Reaction_Scheme reactant1 This compound product 2-Amino-4-phenylmethyl-6-hydroxypyrimidine reactant1->product Cyclocondensation reactant2 Guanidine Hydrochloride reactant2->product base Base (e.g., KOH) Ethanol NF_kB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Degradation of IκB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Inhibitor Pyrimidine Inhibitor Inhibitor->IKK

Sources

Troubleshooting & Optimization

"troubleshooting Ethyl 3-oxo-4-phenoxybutanoate synthesis side products"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-oxo-4-phenoxybutanoate is a valuable β-keto ester intermediate in organic synthesis, crucial for the development of various pharmaceutical compounds and bioactive molecules. Its synthesis, most commonly achieved via a Claisen condensation or related acylation reactions, can be susceptible to side reactions that impact yield and purity. This guide provides in-depth troubleshooting for common issues encountered during its synthesis, offering explanations grounded in reaction mechanisms and providing field-proven solutions.

The primary synthetic route involves the base-mediated condensation of an enolizable ester, such as ethyl phenoxyacetate, with an acetylating agent. The core of this transformation is the Claisen condensation, a powerful carbon-carbon bond-forming reaction.[1][2][3] However, the reaction's equilibrium and the reactivity of the intermediates can lead to several predictable, yet challenging, side products.

Troubleshooting Guide & FAQs

Question 1: My reaction has a very low or no yield of the desired product. What are the likely causes and how can I fix it?

This is a common issue often traced back to the fundamental components of the Claisen condensation.

Answer:

Low or non-existent yield typically points to one of three areas: the base, the reagents/solvents, or the reaction equilibrium.

Causality and Solutions:

  • Base Inactivity or Insufficiency: The Claisen condensation requires a strong base to deprotonate the α-carbon of the starting ester, forming the reactive enolate.[3]

    • Problem: The chosen base may not be strong enough, or it may have been deactivated by moisture. Common bases like sodium ethoxide (NaOEt) are highly sensitive to water.[4]

    • Solution: Use a base that is strong enough to deprotonate the ester. Sodium ethoxide is standard, but for difficult reactions, a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) can be used to pre-form the enolate quantitatively at low temperatures.[2][5] Crucially, ensure all reagents and solvents are rigorously anhydrous. Solvents like THF or ethanol should be freshly dried before use.[4]

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction.[1] To achieve high yields, the equilibrium must be driven towards the product.

    • Problem: If the reaction is not driven to completion, the reverse reaction can dominate, leading to low yields.

    • Solution: The product, a β-keto ester, has a highly acidic proton on the carbon between the two carbonyl groups (pKa ≈ 11), making it significantly more acidic than the starting ester or the alcohol byproduct.[1] The reaction requires a stoichiometric amount of base, not a catalytic one. The final, thermodynamically favorable step is the deprotonation of the β-keto ester product by the alkoxide base. This removes the product from the equilibrium and drives the reaction to completion.[2][6][7] An acidic workup is then required in a separate step to re-protonate the enolate and isolate the neutral product.[2][3]

  • Reagent Quality: The presence of water or other impurities can halt the reaction.

    • Problem: Water will quench the base and any enolate formed. Impurities in the starting esters can lead to undesired side reactions.

    • Solution: Use high-purity, anhydrous starting materials. Dry solvents over appropriate drying agents (e.g., distill THF from sodium/benzophenone).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Solvents & Glassware R1 Combine Base and Ethyl Phenoxyacetate under Inert Atmosphere P1->R1 P2 Use Fresh, Anhydrous Base (e.g., NaOEt) P2->R1 R2 Formation of Ester Enolate R1->R2 R3 Add Acetylating Agent (e.g., Ethyl Acetate) R2->R3 R4 Nucleophilic Acyl Substitution R3->R4 R5 Formation of β-Keto Ester Product R4->R5 R6 Deprotonation of Product (Drives Equilibrium) R5->R6 W1 Quench with Aqueous Acid (e.g., HCl) R6->W1 W2 Extract with Organic Solvent W1->W2 W3 Purify (Column Chromatography) W2->W3

Caption: General workflow for the synthesis of this compound.

Question 2: I've isolated a major byproduct with a high molecular weight. What could it be?

Answer:

The most likely high-molecular-weight byproduct is the result of the self-condensation of your starting material, ethyl phenoxyacetate.

Causality and Solutions:

  • Mechanism: In a "crossed" Claisen condensation, if both esters have α-hydrogens, four different products are possible. In this synthesis, the enolate of ethyl phenoxyacetate can act as a nucleophile and attack another molecule of ethyl phenoxyacetate instead of the intended acetylating agent. This results in the formation of ethyl 2,4-diphenoxy-3-oxobutanoate .

  • Prevention:

    • Control Reagent Addition: The most effective strategy is to generate the desired enolate in a controlled manner. One common method is to slowly add the enolizable starting material (ethyl phenoxyacetate) to a solution of the base.

    • Use a Stronger Base: Employing a base like LDA allows for the irreversible and complete formation of the ethyl phenoxyacetate enolate at a low temperature (e.g., -78 °C). After the enolate is formed, the acetylating agent can be added, minimizing the chance for self-condensation.

Question 3: My product seems to decompose during purification, and I'm isolating phenylacetic acid or even phenol. Why is this happening?

Answer:

This indicates that your desired β-keto ester is undergoing hydrolysis and potentially subsequent decarboxylation, especially if heat is applied.

Causality and Solutions:

  • Hydrolysis: β-keto esters can be hydrolyzed back to a β-keto acid under either acidic or basic conditions, which is then further cleaved to a ketone and CO2, or hydrolyzed completely to a carboxylic acid.[8][9]

    • Problem: Aggressive acidic or basic conditions during the workup, or residual acid/base during purification (like distillation), can catalyze the hydrolysis of the ester group.

    • Solution: During the workup, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Wash the organic layers with water and then brine to remove any residual acid or base.

  • Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide (decarboxylate) upon gentle heating to form a ketone.[10][11]

    • Problem: If the β-keto ester product is first hydrolyzed to the intermediate β-keto acid, even moderate heat during solvent evaporation or distillation can cause it to decarboxylate, yielding 1-phenoxypropan-2-one.

    • Solution: Avoid excessive heat. Remove the solvent under reduced pressure at a low temperature. For purification, prioritize flash column chromatography on silica gel over distillation.[9]

G Start Reaction Mixture Contains Product Enolate Problem Problem Observed During/After Workup Start->Problem Cause1 Hydrolysis Product + H₂O → β-Keto Acid Problem->Cause1 Phenylacetic Acid/ Phenol Detected Cause3 Self-Condensation Enolate + Starting Material → Dimer Problem->Cause3 High MW Impurity Cause2 Decarboxylation β-Keto Acid + Heat → Ketone + CO₂ Cause1->Cause2 Heat Applied Solution1 Neutralize Workup Carefully Avoid Excess Heat Cause1->Solution1 Cause2->Solution1 Solution2 Control Reagent Addition Use Stronger Base (LDA) Cause3->Solution2

Caption: Troubleshooting logic for common side product formation.

Data & Protocols

Table 1: Common Side Products and Identification
Compound NameStructureMolecular Weight ( g/mol )Key Analytical Signatures
This compound C₁₂H₁₄O₃206.24Product: Presence of characteristic methylene protons between carbonyls in ¹H NMR. Correct mass in MS.[12]
Ethyl 2,4-diphenoxy-3-oxobutanoate C₁₈H₁₈O₅314.33Self-Condensation Product: Higher molecular weight. Disappearance of the singlet for the phenoxy-CH₂ group and appearance of more complex aromatic/aliphatic signals.
1-Phenoxypropan-2-one C₉H₁₀O₂150.17Decarboxylation Product: Loss of the ethyl ester group. Appearance of a methyl singlet next to a carbonyl in ¹H NMR.
Phenylacetic Acid C₈H₈O₂136.15Hydrolysis/Cleavage Product: Acidic proton visible in ¹H NMR. Soluble in aqueous base.
Ethyl Phenoxyacetate C₁₀H₁₂O₃180.20Starting Material: Check for its presence via TLC or GC-MS to assess reaction completion.[13]
Table 2: Troubleshooting Summary
ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Wet reagents/solvents.2. Base deactivated or too weak.3. Insufficient amount of base.1. Rigorously dry all solvents and glassware.2. Use fresh, high-quality base.3. Use at least a full stoichiometric equivalent of base.[2][6]
Multiple Products Observed 1. Self-condensation reaction.2. Reaction temperature too high.1. Slowly add enolizable ester to the base.2. Consider pre-forming the enolate with LDA at -78 °C.
Product Decomposes on Rotary Evaporator or Distillation 1. Hydrolysis to β-keto acid.2. Subsequent decarboxylation due to heat.1. Ensure workup is neutral.2. Use low-temperature rotary evaporation.3. Purify by column chromatography instead of distillation.[9]
Oily Product That Won't Solidify Presence of impurities, often unreacted starting material or side products.Purify via flash column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[14][15]
Experimental Protocol: Synthesis via Acylation of Malonate Derivative

This protocol is adapted from established procedures and offers a reliable route to the target compound.[15][16]

Materials:

  • Monoethyl monopotassium malonate

  • Magnesium chloride (anhydrous)

  • Triethylamine

  • Phenacyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a flask containing anhydrous THF (200 mL) under an inert atmosphere (N₂ or Ar), add monoethyl monopotassium malonate (12.9 g).

  • Cool the mixture to 5 °C using an ice bath.

  • Add triethylamine (8.2 g) followed by anhydrous magnesium chloride (8.62 g). Stir the resulting suspension at a temperature between 5 °C and 20 °C for 3 hours.

  • Cool the reaction mixture back down to 5 °C.

  • Gradually add a solution of phenacyl chloride (5 g) in anhydrous THF.

  • Allow the reaction to stir at a temperature between 5 °C and 20 °C for approximately 60-70 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 5 °C and quench the reaction by the slow addition of 1 N hydrochloric acid (30 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 N HCl (30 mL), water (10 mL), saturated aqueous sodium bicarbonate solution (30 mL), and finally, water (10 mL).[15][16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.

  • Purify the crude oil by flash column chromatography using a gradient of ethyl acetate in petroleum ether (starting from 1:80) to obtain the pure this compound.[15]

References
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Kuwahara, T., et al. (2022). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. Retrieved from [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Ethyl 3-oxo-4-phenoxybutanoate Yield via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-oxo-4-phenoxybutanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crossed Claisen condensation between ethyl phenoxyacetate and ethyl acetate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yield is low or non-existent. What are the primary causes?

A1: Low or no yield in this Claisen condensation is a common issue that typically points to one of three areas: the base, the reaction conditions, or the presence of contaminants.[1][2]

  • Reversibility and Base Stoichiometry: The Claisen condensation is an equilibrium-driven process.[1] The thermodynamic driving force for the reaction is the final deprotonation of the newly formed β-keto ester product.[1][3][4][5][6] The α-protons of the product, this compound (pKa ≈ 11), are significantly more acidic than the α-protons of the starting esters (pKa ≈ 25).[7][8] Therefore, a stoichiometric amount (at least one full equivalent) of a strong base is required to deprotonate the product and shift the equilibrium towards completion.[3][9][10] Using a catalytic amount of base is a frequent cause of failure.

  • Base Inactivity or Inappropriateness: The choice and quality of the base are critical.

    • Strength: The base must be strong enough to deprotonate the α-carbon of the ester starting material. Sodium ethoxide (NaOEt) is commonly used.[7][11]

    • Anhydrous Conditions: Strong bases like sodium ethoxide or sodium hydride (NaH) react readily with water.[1][2] Any moisture in the glassware, solvents, or reagents will quench the base, rendering it inactive and halting the reaction.[1][9]

    • Transesterification: To prevent unwanted side reactions, the alkoxide base should always match the alcohol portion of the esters.[3][7][11][12] For the reaction of two ethyl esters, sodium ethoxide is the ideal choice. Using sodium methoxide, for example, would lead to a mixture of methyl and ethyl esters, complicating the product profile.[1][7][11]

  • Reaction Temperature: Temperature control is crucial. While some heating may be necessary to initiate the reaction, excessively high temperatures can promote side reactions and decomposition of the product.[1] Conversely, a temperature that is too low may lead to an impractically slow or incomplete reaction.[13]

Q2: My spectral analysis (NMR, GC-MS) shows multiple products. What are the likely impurities and how can I prevent them?

A2: The formation of multiple products indicates competing side reactions are occurring. Identifying these byproducts is key to optimizing selectivity.

  • Self-Condensation of Ethyl Acetate: The most common side product is ethyl acetoacetate, resulting from the self-condensation of ethyl acetate. Since both starting esters are enolizable, a mixture of four potential products can form in a crossed Claisen condensation.[3]

    • Solution: To favor the desired crossed product, control the enolate formation. One effective strategy is to slowly add the more reactive C-H acid (ethyl acetate) to a mixture of the less reactive ester (ethyl phenoxyacetate) and the base. Alternatively, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the pre-formation of one enolate at low temperature (e.g., -78 °C) before the addition of the second ester, offering greater control.[3]

  • Saponification: The presence of water will not only deactivate the base but also cause hydrolysis (saponification) of the starting esters to form sodium phenoxyacetate and sodium acetate.[1][12] These carboxylate salts will not participate in the condensation.

    • Solution: Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents, and ensure starting materials are free of water.[1][9]

  • Transesterification Products: As mentioned in Q1, using a non-matching alkoxide base (e.g., NaOMe with ethyl esters) will result in a scrambled mixture of ester products.[3][11]

    • Solution: Strictly adhere to the principle of using an alkoxide base that corresponds to the ester's alkoxy group (sodium ethoxide for ethyl esters).[7][9][12]

Q3: I am struggling with the work-up and purification. What is the best procedure to isolate pure this compound?

A3: A careful work-up is essential to prevent degradation of the β-keto ester product.

  • Acidic Work-up: The reaction mixture contains the enolate of your product. An acidic work-up is required to neutralize any remaining base and protonate the enolate to yield the final neutral β-keto ester.[9][14]

    • Best Practice: Perform the quench by slowly adding the reaction mixture to a cold, dilute acid solution (e.g., 1 M HCl) with vigorous stirring.[15][16] Low temperatures are crucial to minimize the risk of acid-catalyzed hydrolysis and subsequent decarboxylation of the β-keto ester to form 1-phenoxyacetone.[3]

  • Extraction and Washing: After neutralization, the product must be extracted into an organic solvent like ethyl acetate or diethyl ether.[15][16] The organic layer should be washed sequentially with water and then a saturated brine solution to remove water-soluble impurities and salts.[15][16]

  • Purification: The crude product is often an oil and can be purified by either vacuum distillation or silica gel column chromatography.[16][17]

    • Vacuum Distillation: This is effective for larger scales if the product is thermally stable. A known synthesis reports distillation at 85-90 °C under a vacuum of -0.1 MPa.[17]

    • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using a solvent system like ethyl acetate/petroleum ether is highly effective.[16]

Section 2: Frequently Asked Questions (FAQs)

What is the mechanism of the Claisen condensation?

The reaction proceeds through several key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from an enolizable ester (e.g., ethyl acetate) to form a nucleophilic enolate.[10][18][19]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule (e.g., ethyl phenoxyacetate), forming a tetrahedral intermediate.[5][18]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (ethoxide) to yield the β-keto ester.[5][6][18]

  • Deprotonation (Driving Force): The newly formed β-keto ester is deprotonated by the alkoxide base generated in the previous step. This irreversible acid-base reaction forms a highly resonance-stabilized enolate and drives the entire equilibrium to favor the product.[5][10][18]

  • Protonation: An acidic work-up protonates the final enolate to give the neutral β-keto ester product.[14]

Claisen_Mechanism cluster_steps Claisen Condensation Pathway A 1. Enolate Formation (Base abstracts α-proton) B 2. Nucleophilic Attack (Enolate attacks ester carbonyl) A->B Forms Nucleophile C 3. Elimination (Tetrahedral intermediate collapses, expels alkoxide) B->C Forms Intermediate D 4. Deprotonation (Product deprotonated by base) C->D Forms β-Keto Ester E 5. Acidic Work-up (Protonation of enolate) D->E Irreversible Step Drives Equilibrium F Final Product (β-Keto Ester) E->F Isolation

Caption: Key mechanistic steps of the Claisen condensation.

How do I choose the optimal base and solvent?

The choice of base and solvent is interconnected and vital for success.

  • Base Selection: As detailed previously, the base must be strong enough to form the enolate and should be used in a stoichiometric amount.[3][9] For ethyl esters, sodium ethoxide is the standard choice to prevent transesterification.[7][11] Stronger, non-nucleophilic bases like NaH or LDA can also be used, particularly if a directed condensation is desired.[3][20]

  • Solvent Selection: The solvent must be anhydrous and should not react with the base.[1][2]

    • Protic Solvents: If using an alkoxide base like sodium ethoxide, the corresponding alcohol (anhydrous ethanol) is a good choice as it maintains the integrity of the base.[12]

    • Aprotic Solvents: Inert, aprotic solvents like tetrahydrofuran (THF) or toluene are excellent choices, especially when using bases like sodium hydride (NaH) or LDA.[7][11][15]

BasepKa (Conjugate Acid)Key Considerations
Sodium Ethoxide (NaOEt)~16 (Ethanol)Recommended Standard. Matches ethyl esters, preventing transesterification. Often used with ethanol as a solvent.[7][12]
Sodium Hydride (NaH)~36 (H₂)Very strong, non-nucleophilic base. Irreversibly deprotonates the ester. Must be used in an aprotic solvent like THF.[20]
LDA (Lithium Diisopropylamide)~36 (Diisopropylamine)Strong, sterically hindered, non-nucleophilic base. Ideal for directed (crossed) condensations at low temperatures.[3][10]

Table 1: Comparison of common bases for the Claisen condensation.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for Claisen condensations.[3][15][16]

Materials:

  • Sodium metal

  • Anhydrous Ethanol (absolute, 200 proof)

  • Ethyl phenoxyacetate (anhydrous)

  • Ethyl acetate (anhydrous)

  • Hydrochloric Acid (1 M solution)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add sodium metal pieces portion-wise to the stirred ethanol. The reaction is exothermic; allow it to proceed until all the sodium has dissolved completely.[3]

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

  • Reagent Addition: Add ethyl phenoxyacetate to the cold ethoxide solution. Subsequently, add anhydrous ethyl acetate dropwise from the addition funnel over 30-60 minutes with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back down in an ice bath. Slowly pour the reaction mixture into a beaker containing cold 1 M HCl with vigorous stirring to neutralize the base and protonate the product enolate.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[15][16]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.[16][17]

Troubleshooting_Workflow cluster_base Base Issues cluster_side_reactions Side Reactions start Low or No Yield? base_stoich Stoichiometric Base Used? start->base_stoich base_match Alkoxide Matches Ester? base_stoich->base_match Yes sol_stoich Solution: Use >1 eq. of base base_stoich->sol_stoich No base_dry Anhydrous Conditions? base_match->base_dry Yes sol_match Solution: Use NaOEt for ethyl esters base_match->sol_match No sol_dry Solution: Flame-dry glassware, use anhydrous solvents base_dry->sol_dry No multi_prod Multiple Products Observed? base_dry->multi_prod Yes self_cond Self-Condensation Likely multi_prod->self_cond sapon Saponification Likely multi_prod->sapon sol_self_cond Solution: Slow addition of ethyl acetate or use LDA self_cond->sol_self_cond sol_sapon Solution: Ensure strictly anhydrous conditions sapon->sol_sapon

Caption: A troubleshooting workflow for low yield in the Claisen condensation.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from ResearchGate. [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (n.d.). Claisen Condensation Mechanism. Retrieved from LibreTexts. [Link]

  • LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from LibreTexts. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from BYJU'S. [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from University of Babylon. [Link]

  • ResearchGate. (2008, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from ResearchGate. [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. Retrieved from OpenStax. [Link]

  • LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from LibreTexts. [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from OpenStax. [Link]

  • JoVE. (2025, May 22). Aldol Condensation vs Claisen Condensation. Retrieved from JoVE. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from Wikipedia. [Link]

  • ChemBK. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from ChemBK. [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from Reddit. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 3-oxo-4-phenylbutanoate. Retrieved from ChemSynthesis. [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from Chemistry Stack Exchange. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from NROChemistry. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
  • Pearson. (n.d.). Claisen Condensation Practice Problems. Retrieved from Pearson. [Link]

  • University of Leeds. (n.d.). Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. Retrieved from University of Leeds. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 3-oxo-4-phenoxybutanoate. As a β-keto ester, this compound presents unique purification challenges stemming from its chemical reactivity. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve high purity for your downstream applications.

Section 1: Troubleshooting and FAQs - Addressing Common Purification Issues

This section addresses the most common questions and issues our team has encountered when supporting researchers purifying this compound and related β-keto esters.

Question 1: My compound appears to be degrading on the silica gel column during chromatography. I see multiple new spots on my TLC plates post-column. What is happening and how can I prevent it?

Answer: This is a classic problem with β-keto esters. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the ester group, which is often followed by a rapid decarboxylation of the resulting β-keto acid intermediate, especially if there is any localized heating.[1][2]

Causality:

  • Acid-Catalyzed Hydrolysis: The ester is cleaved by water (present even in "dry" solvents) under acidic conditions to form 3-oxo-4-phenoxybutanoic acid and ethanol.[3]

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) to yield 1-phenoxy-2-propanone.[3][4]

Solutions:

  • Neutralize the Silica Gel: This is the most effective and common solution. Before packing the column, prepare a slurry of your silica gel in your starting eluent and add 0.5-1% triethylamine (TEA) or pyridine. This neutralizes the acidic sites and significantly reduces on-column degradation.[2]

  • Use an Alternative Stationary Phase: If your compound is exceptionally sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[2]

  • Run a 2D TLC: To confirm on-plate degradation, spot your crude material in one corner of a square TLC plate, run it in your chosen eluent, dry the plate completely, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. Degradation will manifest as new spots appearing off the diagonal.[2]

Question 2: I'm observing broad, tailing peaks during column chromatography, leading to poor separation of my product from closely-eluting impurities. How can I improve the peak shape?

Answer: This issue is most often caused by the keto-enol tautomerism inherent to β-keto esters.[1] The compound exists as a dynamic equilibrium between its keto and enol forms. Since these two tautomers have different polarities, they interact with the stationary phase differently, leading to a broadened band as they interconvert on the column.

Solutions:

  • Solvent System Modification: Adding a small amount of a polar, protic solvent like methanol or a chelating agent can sometimes help to sharpen peaks by standardizing the form of the molecule on the column. However, the most common solution is the addition of a small amount of triethylamine (as mentioned above), which can also improve peak shape.

  • Lower the Temperature: If practical, running the column at a lower temperature can slow the rate of interconversion between tautomers, sometimes resulting in sharper peaks.

  • Alternative Chromatography: Consider reverse-phase chromatography (C18 silica) where the separation mechanism is different and may be less affected by tautomerism.

Question 3: My purified product is a persistent oil and refuses to crystallize, even though literature suggests it should be a solid or low-melting solid. How can I induce crystallization?

Answer: The failure to crystallize is typically due to the presence of minor impurities (e.g., residual solvents or structurally similar side-products) that disrupt the formation of a crystal lattice.

Recommended Techniques:

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum for several hours, sometimes with gentle warming.

  • Scratching: Use a glass rod to scratch the inside surface of the flask containing your product dissolved in a minimal amount of a non-polar solvent (like hexane or pentane). The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the cold, supersaturated solution to initiate crystallization.

  • Solvent-Antisolvent Method: Dissolve your oil in a small amount of a good solvent (e.g., ethyl acetate, diethyl ether). Then, slowly add a poor solvent (e.g., hexane, pentane) dropwise until the solution becomes faintly cloudy (turbid). Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, and then in a refrigerator.

Section 2: Validated Purification Protocols

These protocols provide a starting point for the purification of this compound. Always monitor the purification process using Thin-Layer Chromatography (TLC).

Protocol 1: Neutralized Flash Column Chromatography

This is the recommended method for routine purification of moderate quantities (100 mg - 10 g) of crude product.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your desired product an Rf value of ~0.25-0.35. Common eluents for β-keto esters are mixtures of ethyl acetate and hexane or petroleum ether.[5][6]

  • Slurry Preparation: In a beaker, add your calculated amount of silica gel (a silica-to-crude ratio of 40:1 to 50:1 is a good starting point).[1] Add your starting eluent (e.g., 5% Ethyl Acetate in Hexane) to create a pourable slurry. Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pack your chromatography column with the neutralized silica slurry. Ensure even packing by gently tapping the column. Do not let the silica bed run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the crude material onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method generally gives better resolution than loading as a concentrated solution.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard for most organic purifications.
Pre-treatment 0.5-1% Triethylamine (TEA) in eluentNeutralizes acidic sites, preventing product degradation.[2]
Mobile Phase Ethyl Acetate / Hexane GradientGood balance of polarity for eluting β-keto esters.[5][7]
Typical Gradient Start: 5% EtOAc/Hexane → End: 20% EtOAc/HexaneAdjust based on TLC analysis of your crude mixture.
Protocol 2: Recrystallization

If the purified product from chromatography is still not meeting purity requirements or if you are working on a large scale, recrystallization is an excellent option for achieving high purity.[8]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude or semi-pure material in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Solvent System Notes
Ethanol/Water Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/Hexane Dissolve in minimal hot ethyl acetate, add hexane, and cool.
Isopropanol A good single-solvent option to try.

Section 3: Understanding Potential Impurities

The purification strategy is dictated by the impurities present. For this compound, these often arise from its synthesis, which is typically a variation of the Claisen condensation.[9][10]

  • Unreacted Starting Materials: Phenoxyacetyl chloride (or a related phenoxyacetic acid derivative) and ethyl acetate or its enolate equivalent.

  • Self-Condensation Product of Ethyl Acetate: Ethyl acetoacetate can be a significant byproduct if conditions are not carefully controlled.

  • Hydrolysis/Decarboxylation Products: As discussed, 3-oxo-4-phenoxybutanoic acid and 1-phenoxy-2-propanone are common degradation products.[3][4][11]

Section 4: Visual Workflows and Logic Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for purifying this compound.

G cluster_0 Troubleshooting Guide problem Observed Issue degradation Degradation on Column (New TLC Spots) problem->degradation Is it degradation? broad_peaks Broad/Tailing Peaks problem->broad_peaks Poor peak shape? oily_product Fails to Crystallize problem->oily_product Is it an oil? sol_degradation Solution: - Neutralize Silica (0.5% TEA) - Use Alumina/Florisil degradation->sol_degradation sol_peaks Solution: - Check for Tautomerism - Add TEA to Eluent broad_peaks->sol_peaks sol_oily Solution: - High-Vacuum Drying - Scratching / Seeding - Solvent-Antisolvent Method oily_product->sol_oily

Caption: Troubleshooting logic for common purification issues.

G start Crude Ethyl 3-oxo-4-phenoxybutanoate tlc 1. TLC Analysis (Determine Eluent) start->tlc decision Is Compound Solid & High Conc.? tlc->decision chromatography 2a. Neutralized Flash Column Chromatography decision->chromatography No / Impure recrystallize 2b. Recrystallization decision->recrystallize Yes fractions 3a. Collect & Combine Pure Fractions chromatography->fractions crystals 3b. Collect & Dry Crystals recrystallize->crystals evaporation 4. Solvent Removal (Reduced Pressure) fractions->evaporation crystals->evaporation final_product Pure Product evaporation->final_product

Sources

Technical Support Center: Troubleshooting Byproducts in Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for the synthesis of pyrazolones derived from Ethyl 3-oxo-4-phenoxybutanoate. As researchers, we understand that unexpected byproducts can compromise yield, purity, and project timelines. This document moves beyond simple protocols to explain the causal mechanisms behind byproduct formation and offers field-proven strategies for their mitigation and removal.

The reaction of a β-ketoester like this compound with a hydrazine is a cornerstone of heterocyclic chemistry, commonly known as the Knorr pyrazolone synthesis.[1][2] While robust, this reaction is not without its subtleties. The following FAQs and troubleshooting guides are designed to address the specific issues you may encounter during your experiments.

Section 1: Understanding the Core Reaction Pathway

The desired transformation involves a two-step sequence within a single pot: (1) condensation of the hydrazine with the ketone moiety of this compound to form a hydrazone intermediate, and (2) subsequent intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, eliminating ethanol to form the stable, five-membered pyrazolone ring.[1] A catalytic amount of weak acid, such as glacial acetic acid, is often employed to facilitate the initial condensation.[1]

G cluster_0 Reaction Pathway A This compound + Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C Cyclization (Intramolecular Attack) B->C Heat/Acid Catalyst D Final Pyrazolone Product C->D Elimination (-EtOH)

Caption: Ideal reaction workflow for Knorr pyrazolone synthesis.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses common problems encountered during the synthesis, providing explanations grounded in reaction kinetics and mechanistic principles.

Q1: My reaction has a low yield, and the TLC plate shows a major spot that isn't my starting material or the desired product. What is it likely to be?

A: The most common culprit in an incomplete Knorr pyrazolone synthesis is the hydrazone intermediate .[3][4] The initial condensation to form the hydrazone is typically fast, but the subsequent intramolecular cyclization requires overcoming a higher activation energy barrier.

  • Causality: The cyclization step involves the less nucleophilic nitrogen of the hydrazone attacking the relatively stable ester carbonyl. This step is often the rate-limiting step and requires sufficient thermal energy (heating) to proceed efficiently.[1] If the reaction time is too short or the temperature is too low, the reaction can stall at the hydrazone stage.

  • Troubleshooting: To push the reaction to completion, consider extending the reflux time or moderately increasing the reaction temperature. Ensure that a catalytic amount of acid is present, as it can protonate the ester carbonyl, increasing its electrophilicity and facilitating the final ring closure.

Q2: I'm using a substituted hydrazine (e.g., phenylhydrazine), and I suspect I've formed two different products. Is this possible?

A: Yes, this is a classic issue of regioselectivity in pyrazole synthesis.[5][6] While the ketone of your β-ketoester is significantly more reactive towards the initial hydrazine attack than the ester, a small amount of the alternative regioisomer can sometimes form under certain conditions, although it is generally a minor pathway in this specific substrate class. The major issue arises from which nitrogen of the substituted hydrazine initiates the cyclization. However, for the standard Knorr mechanism, the initial hydrazone formation dictates the final structure. A more pertinent concern is the potential for different tautomeric forms of the final pyrazolone product, which can complicate characterization.[1]

Q3: My mass spectrometry results show a peak corresponding to the hydrolysis of my starting material (phenoxy-acetoacetic acid). Why did this occur?

A: This indicates ester hydrolysis . This side reaction is favored if there is excess water in your reaction mixture, particularly under harsh acidic or basic conditions.

  • Causality: While a weak acid catalyst is beneficial, using a strong acid or allowing the reaction to proceed for excessively long times in a non-anhydrous solvent can lead to the hydrolysis of the ethyl ester. The resulting β-keto acid is often unstable and may subsequently decarboxylate, leading to further impurities.[7]

  • Troubleshooting: Use anhydrous solvents where possible. If using hydrazine hydrate, which introduces water, use the minimum necessary amount of acid catalyst and avoid overly prolonged heating.[1]

Q4: I've observed a symmetrical byproduct, especially when using a large excess of hydrazine. What could this be?

A: You may have formed an azine . Azines are formed by the reaction of two carbonyl equivalents with one equivalent of hydrazine (H₂N-NH₂).

  • Causality: This byproduct is more common if your starting material, this compound, has trace aldehyde or ketone impurities. Hydrazine can react with these impurities to form the corresponding azine. In some cases, hydrazine can react with the ketone of the starting material to form a symmetrical azine, though this is less favored than the intramolecular cyclization.[8]

  • Troubleshooting: Ensure the purity of your starting β-ketoester. Use a stoichiometry of hydrazine that is closer to 1:1 with your starting material to minimize side reactions.

Section 3: Experimental Guides & Protocols

Guide 1: Spectroscopic Differentiation of Product vs. Byproducts

Properly identifying the contents of your reaction flask is the first step to troubleshooting. The following table summarizes key differences you can expect to see in common analytical techniques.

CompoundKey ¹H NMR Features (DMSO-d₆)Key IR Peaks (cm⁻¹)
This compound Triplet ~1.2 ppm (CH₃), Quartet ~4.1 ppm (OCH₂), Singlet ~4.0 ppm (COCH₂CO), Singlet ~5.2 ppm (PhOCH₂)~1740 (Ester C=O), ~1720 (Ketone C=O)
Hydrazone Intermediate Disappearance of ketone-adjacent CH₂ singlet (~4.0 ppm). Appearance of new N-H proton(s) (>9.0 ppm).Absence of ketone C=O (~1720). Presence of C=N stretch (~1620) and N-H bends. Ester C=O (~1735) remains.
Pyrazolone Product Disappearance of ethyl ester signals (triplet/quartet). Appearance of characteristic ring protons and a broad N-H signal.Absence of ester C=O. Presence of amide/keto C=O (~1680-1700) and N-H stretch (~3200).
Protocol 1: Optimizing Reaction Conditions to Minimize Byproduct Formation

This protocol provides a robust starting point for minimizing the formation of the hydrazone intermediate and other common byproducts.

  • Reagent Purity Check: Before starting, verify the purity of this compound via NMR or GC-MS to ensure it is free from significant ketone/aldehyde impurities.

  • Flask Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) dissolved in absolute ethanol (approx. 5-10 mL per gram of ketoester).

  • Hydrazine Addition: Add hydrazine hydrate or phenylhydrazine (1.0 - 1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed. Rationale: Slow addition prevents localized high concentrations of hydrazine, which can promote side reactions like azine formation.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid.[1] Rationale: The weak acid catalyzes the initial condensation to the hydrazone without promoting significant ester hydrolysis.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically ~80-100°C depending on the solvent).[1] Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate/70% Hexane). Look for the consumption of the starting material and the intermediate hydrazone spot.

  • Reaction Completion: Continue heating until the hydrazone spot is minimal or absent on the TLC plate. Typical reaction times are 1-4 hours. Rationale: Sufficient heating provides the activation energy for the rate-limiting cyclization step.

  • Workup: Cool the reaction mixture. If the product crystallizes upon cooling, it can be filtered directly.[9] If not, add cold water to precipitate the crude product.[1]

Protocol 2: Purification Strategy for Isolating the Pyrazolone Product

Pyrazolones are amphoteric, possessing both a weakly basic imine-like nitrogen and a weakly acidic amide/enol proton.[10] This property can be exploited for highly effective purification.

  • Initial Filtration & Wash: Filter the crude solid precipitated from the reaction mixture. Wash the solid with cold water to remove excess hydrazine and salts, followed by a wash with cold diethyl ether or hexane to remove non-polar impurities.

  • Acid-Base Extraction (Optional, for difficult purifications):

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic layer with a 1M aqueous NaOH solution. The acidic pyrazolone will move to the aqueous basic layer, while neutral impurities (like the hydrazone intermediate) will remain in the organic layer.

    • Separate the layers. Carefully acidify the aqueous layer with 1M HCl until the pyrazolone product precipitates out.

    • Filter the purified solid, wash with water, and dry thoroughly.

  • Recrystallization: Recrystallize the solid product from a suitable solvent, most commonly ethanol, to obtain highly pure crystals.[2][9]

Section 4: Visualizing Competing Reaction Fates

The outcome of your synthesis is a competition between the desired cyclization and potential side reactions. Understanding these branching points is key to directing the reaction toward your desired product.

G cluster_1 Reaction Fates Start Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Fast Condensation Side2 Hydrolysis Byproduct: β-Keto Acid Start->Side2 H₂O / Strong Acid (Side Reaction) Product Desired Pyrazolone Hydrazone->Product Desired Pathway (Heat, Time) Side1 Stalled Reaction: Incomplete Cyclization Hydrazone->Side1 Undesired Fate (Insufficient Heat/Time)

Caption: Competing pathways in pyrazolone synthesis.

References

  • Slideshare. knorr pyrazole synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Google Patents.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and cytotoxic Activity. [Link]

  • DORAS | DCU Research Repository. OXIDATION, CYCLISATION AND REARRANGEMENTS OF HYDRAZONE DERIVATIVES OF ß-KETOESTERS. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Ethyl 3-oxo-4-phenoxybutanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for monitoring the synthesis of this valuable β-keto ester intermediate. Our focus is on ensuring the scientific integrity and success of your experiments through a deep understanding of the reaction dynamics and analytical methodologies.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound, typically achieved via a crossed Claisen condensation between ethyl phenoxyacetate and ethyl acetate, is a nuanced process. Like many condensation reactions, it is susceptible to competing side reactions and equilibrium challenges.[1] Effective real-time or quasi-real-time reaction monitoring is therefore not merely a quality control step but a critical tool for optimizing yield, minimizing impurities, and ensuring a reproducible outcome. This guide will walk you through the most common and effective techniques for monitoring this specific reaction, complete with troubleshooting guides and FAQs to address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for monitoring the progress of my reaction?

A1: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitative reaction monitoring. It allows you to visualize the consumption of your starting materials (ethyl phenoxyacetate and ethyl acetate) and the formation of the product. A key indicator of a successful reaction is the appearance of a new spot with a distinct Rf value corresponding to the more polar β-keto ester product.

Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products?

A2: The most common byproduct in a Claisen condensation is the self-condensation product of the enolizable ester.[1] In this case, you might be observing the self-condensation of ethyl acetate to form ethyl acetoacetate. To a lesser extent, self-condensation of ethyl phenoxyacetate could also occur. Careful control of reaction conditions, such as the slow addition of the enolizable ester to a mixture of the base and the non-enolizable ester, can help minimize this.

Q3: My reaction appears to have stalled; the starting material spots on the TLC are no longer diminishing. What could be the cause?

A3: A stalled reaction can be due to several factors. Firstly, ensure your base is sufficiently strong (e.g., sodium ethoxide, sodium hydride) and, critically, that you have used a stoichiometric amount. The Claisen condensation requires a full equivalent of base because the product, a β-keto ester, is more acidic than the starting esters and will be deprotonated, driving the reaction to completion.[1] Secondly, ensure your reaction is strictly anhydrous, as any moisture will quench the base.

Q4: I'm having trouble getting good separation on my TLC plates. What solvent system do you recommend?

A4: A good starting point for developing a TLC solvent system for this compound is a mixture of hexane and ethyl acetate. Begin with a less polar mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity. The ideal system should provide an Rf value for your product of approximately 0.3-0.4, with clear separation from your starting materials.

Q5: For quantitative analysis, which is better: HPLC or NMR?

A5: Both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful quantitative tools. HPLC with UV detection is often more sensitive and can provide excellent separation of the product from impurities.[2] Quantitative NMR (qNMR) offers the advantage of not requiring a reference standard for the analyte if a certified internal standard is used, and it provides structural confirmation simultaneously. The choice often depends on the equipment available and the specific requirements of your analysis.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Monitoring
Issue Potential Cause(s) Recommended Solution(s)
Streaking of spots Sample is too concentrated.Dilute your sample before spotting it on the TLC plate.
The solvent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
All spots remain at the baseline The solvent system is not polar enough.Gradually increase the proportion of the polar solvent.
All spots run with the solvent front The solvent system is too polar.Decrease the proportion of the polar solvent.
Faint or no product spot visible The reaction has not proceeded significantly.Check your reagents (especially the base) and ensure anhydrous conditions.
The product is not UV active.Use a staining agent (e.g., potassium permanganate) to visualize the spots.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) Keto-enol tautomerism of the β-keto ester.Increase the column temperature to accelerate the interconversion between tautomers, leading to a single averaged peak. Adjusting the mobile phase pH can also influence the tautomeric equilibrium.
Column overload.Dilute your sample and inject a smaller volume.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure your mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Column temperature variations.Use a column oven to maintain a constant temperature.
Ghost peaks Contamination in the injector or column.Flush the system with a strong solvent.
Product degradation on the column The β-keto ester may be sensitive to the stationary phase.Consider using a different column chemistry or a less acidic mobile phase modifier.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is based on the principles of a crossed Claisen condensation and should be optimized for your specific laboratory conditions.

  • Reaction Setup : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to anhydrous ethanol.

  • Reagent Addition : To the freshly prepared sodium ethoxide solution, add ethyl phenoxyacetate (1.0 equivalent).

  • Enolate Formation : Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the enolate.

  • Condensation : Slowly add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring : Monitor the reaction progress by TLC every 30-60 minutes.

  • Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture in an ice bath and quench by adding 1 M HCl until the solution is acidic.

  • Extraction : Extract the mixture with ethyl acetate or diethyl ether. Wash the organic layer with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: TLC Reaction Monitoring
  • Plate Preparation : Use silica gel-coated TLC plates.

  • Spotting : Using a capillary tube, spot the crude reaction mixture, a co-spot (crude mixture with starting material), and the starting material as a reference.

  • Development : Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 8:2 hexane:ethyl acetate).

  • Visualization : After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp.

Protocol 3: HPLC Analysis

A reverse-phase HPLC method can be employed for more detailed analysis.[1]

  • Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water, potentially with a small amount of formic acid to improve peak shape.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve a small amount of the crude reaction mixture in the initial mobile phase.

Visualizations

Logical Workflow for Troubleshooting Reaction Issues

G start Reaction Stalled or Low Yield check_base Check Base (Strength & Stoichiometry) start->check_base check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous side_products Predominant Side Products Observed start->side_products optimize Optimize Reaction Conditions check_base->optimize check_anhydrous->optimize self_condensation Self-Condensation Likely side_products->self_condensation hydrolysis Hydrolysis/Decarboxylation side_products->hydrolysis slow_addition Slowly Add Enolizable Ester self_condensation->slow_addition neutral_workup Neutral/Mildly Acidic Workup hydrolysis->neutral_workup slow_addition->optimize neutral_workup->optimize G cluster_desired Desired Pathway cluster_side Side Reaction EtOPhAc Ethyl Phenoxyacetate EtOAc Ethyl Acetate enolate Enolate of Ethyl Acetate EtOAc->enolate + Base product This compound enolate->product + Ethyl Phenoxyacetate Base Base (e.g., NaOEt) EtOAc2 Ethyl Acetate enolate2 Enolate of Ethyl Acetate EtOAc2->enolate2 + Base side_product Ethyl Acetoacetate (Self-Condensation) enolate2->side_product + Ethyl Acetate Base2 Base

Sources

Technical Support Center: A Researcher's Guide to High-Purity Ethyl 3-oxo-4-phenoxybutanoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of Ethyl 3-oxo-4-phenoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this valuable β-keto ester intermediate by column chromatography. Our focus is on providing practical, field-tested insights grounded in solid scientific principles to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: From Tailing Peaks to Low Yields

This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Question 1: My collected fractions show broad or tailing peaks on TLC and HPLC analysis, leading to poor separation from impurities. What's causing this, and how can I achieve sharper peaks?

Answer: This is a classic issue when purifying β-keto esters and stems from two primary sources: keto-enol tautomerism and strong interactions with the silica gel stationary phase. This compound exists as a dynamic equilibrium between its keto and enol forms. These tautomers can interconvert on the column, leading to a broadened elution band. Additionally, the polar carbonyl groups of your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing.

Here are several strategies to mitigate this:

  • Mobile Phase Modification: The addition of a small amount of a polar modifier, such as acetic acid (0.1-0.5%), to your eluent can improve peak shape. The acetic acid competes with your compound for the active sites on the silica gel, reducing the strong interactions that cause tailing.

  • Solvent System Optimization: Experiment with different solvent systems during your initial Thin Layer Chromatography (TLC) analysis. A less polar mobile phase can sometimes favor one tautomer, resulting in sharper peaks.

  • Column Packing: Ensure your column is packed uniformly and is free of any channels or cracks. A poorly packed column will inevitably lead to band broadening.

Question 2: I'm experiencing low recovery of my compound from the column. TLC analysis of the crude material shows a strong product spot, but the yield after chromatography is significantly lower than expected. What is happening to my product?

Answer: Low yield is often indicative of product degradation on the column. Standard silica gel is slightly acidic, which can be problematic for sensitive compounds like β-keto esters.[1] The acidic environment can catalyze the hydrolysis of the ester functionality or promote other unwanted side reactions.

To prevent this, consider the following:

  • Deactivation of Silica Gel: Neutralize the acidic sites on your silica gel before packing the column. This can be achieved by preparing a slurry of the silica gel in your chosen mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (TEA). Typically, a 0.5-1% TEA solution in the eluent used for slurrying is sufficient.

  • Alternative Stationary Phases: If your compound proves to be highly acid-sensitive, switching to a more inert stationary phase is a viable option. Consider using neutral alumina or Florisil, which have less acidic surfaces.

  • 2D-TLC Stability Test: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC analysis. Spot your crude mixture in one corner of a square TLC plate and run it in your chosen eluent. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. The appearance of off-diagonal spots indicates degradation.

Question 3: My compound is either stuck at the origin of the column or is eluting too quickly with the solvent front. How do I get it to elute with an appropriate retention factor (Rf)?

Answer: This issue relates directly to the polarity of your mobile phase. The goal is to have your target compound, this compound, elute with an Rf value between 0.2 and 0.4 for optimal separation.[1]

  • Compound Not Eluting: If your compound remains at the top of the column, your mobile phase is not polar enough to displace it from the stationary phase. You need to gradually increase the polarity of your eluent. For a typical ethyl acetate/hexane system, this means increasing the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over the course of the separation, is often the most effective strategy.

  • Compound Eluting Too Quickly: If your compound is in the first few fractions and is not well-separated from non-polar impurities, your mobile phase is too polar. You should decrease the percentage of the more polar solvent (e.g., ethyl acetate) to increase the retention of your compound on the silica gel, thereby improving separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is the standard and most effective mobile phase for this compound. Based on literature for similar compounds, a good starting point for your initial TLC analysis would be a 10-20% ethyl acetate in hexanes mixture. You can then adjust the ratio to achieve the target Rf of 0.2-0.4.

Q2: What are the common impurities I should be trying to separate from?

A2: The impurities will depend on the synthetic route used. However, common impurities in the synthesis of β-keto esters include unreacted starting materials (e.g., the parent ester and ketone), and byproducts from self-condensation reactions. If a Claisen condensation was performed, unreacted starting ester and ketone would be the primary impurities.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb for moderately difficult separations is to use a silica gel to crude sample weight ratio of 30:1 to 50:1. For easier separations, a lower ratio may be sufficient.

Q4: Should I use dry loading or wet loading for my sample?

A4: Dry loading is often preferred for β-keto esters as it can lead to better resolution and sharper bands. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (1-2 times the weight of your crude material), and then remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare several eluent mixtures with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20%).

  • Dissolve a small amount of your crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spot the dissolved crude product onto separate TLC plates.

  • Develop each plate in a chamber containing one of the prepared eluent mixtures.

  • Visualize the developed plates under a UV lamp.

  • Select the solvent system that provides the best separation and gives the product spot an Rf value of approximately 0.2-0.4.

Protocol 2: Flash Column Chromatography
  • Column Packing: Choose a column of appropriate size for the amount of crude material. Prepare a slurry of silica gel in the least polar mobile phase identified from your TLC analysis. Pour the slurry into the column and allow the silica to settle into a compact bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 1-2 times the weight of silica gel relative to your crude product. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder as a uniform layer on top of the packed column.

  • Elution: Carefully add your chosen mobile phase to the column. If using an isocratic elution, continue with the solvent system identified from your TLC. For a gradient elution, start with a less polar mixture and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective adsorbent for this class of compounds.
Mobile Phase Ethyl Acetate / Hexanes (or Petroleum Ether)Provides good separation with tunable polarity.
Solvent Ratio Variable (start with 10-20% Ethyl Acetate)Optimized via TLC to achieve an Rf of 0.2-0.4 for the product.
Sample Loading Dry LoadingOften leads to better resolution and sharper peaks.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase, Rf ~0.2-0.4) Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Ethyl 3-oxo-4- phenoxybutanoate Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

G cluster_solutions_tailing Solutions for Tailing cluster_solutions_yield Solutions for Low Yield cluster_solutions_rf Solutions for Incorrect Rf Problem Problem Encountered Tailing Broad/Tailing Peaks Problem->Tailing Low_Yield Low Yield Problem->Low_Yield Wrong_Rf Incorrect Rf Problem->Wrong_Rf Sol_Tailing_1 Add Polar Modifier (e.g., 0.1% Acetic Acid) Tailing->Sol_Tailing_1 Sol_Tailing_2 Optimize Solvent System Tailing->Sol_Tailing_2 Sol_Yield_1 Deactivate Silica Gel (with TEA) Low_Yield->Sol_Yield_1 Sol_Yield_2 Use Alternative Stationary Phase (Neutral Alumina, Florisil) Low_Yield->Sol_Yield_2 Sol_Rf_1 Increase Mobile Phase Polarity (If stuck at origin) Wrong_Rf->Sol_Rf_1 Sol_Rf_2 Decrease Mobile Phase Polarity (If eluting too fast) Wrong_Rf->Sol_Rf_2

Caption: Troubleshooting logic for common chromatography issues.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-oxo-4-phenoxybutyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

Sources

"common impurities in crude Ethyl 3-oxo-4-phenoxybutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide on the common impurities encountered in crude Ethyl 3-oxo-4-phenoxybutanoate. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to enhance the purity and yield of your synthesis.

Technical Support Center: this compound

This guide is structured to address the most pressing questions and challenges in a direct, question-and-answer format. We will delve into the origins of common impurities, provide robust troubleshooting protocols, and detail the analytical methods necessary for their detection and quantification.

Frequently Asked Questions (FAQs): Understanding the Impurity Profile

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is intrinsically linked to its synthesis pathway, which typically involves a Claisen-type condensation or acylation of a malonate derivative.[1][2] The most prevalent impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these may include phenoxyacetyl chloride, ethyl acetate, monoethyl malonate, or phenacyl chloride.[3][4][5]

    • Residual Solvents & Reagents: Solvents like ethanol, ethyl acetate, dichloromethane, and tetrahydrofuran, along with reagents such as triethylamine or pyridine, may persist after workup.[3][6]

  • Side-Reaction Byproducts:

    • 4-Phenoxy-3-oxobutanoic Acid: This results from the hydrolysis of the ethyl ester group of the final product, often during aqueous workup steps.[1][7]

    • 1-Phenoxyacetone (Phenoxyacetone): A significant and common impurity formed via the decarboxylation of the 4-phenoxy-3-oxobutanoic acid intermediate, especially if the reaction or workup is heated.[1][8][9]

    • Transesterification Products: If an alkoxide base is used that does not match the ester's alkoxy group (e.g., sodium methoxide with an ethyl ester), you may form the corresponding methyl ester as an impurity.[1][10]

Q2: I've detected 1-phenoxyacetone in my crude product. How is this formed and how can I prevent it?

A2: The presence of 1-phenoxyacetone is a classic sign of product degradation. The mechanism involves two steps: first, the hydrolysis of your target molecule, this compound, to its corresponding β-keto acid. This hydrolysis is often catalyzed by acidic or basic conditions during the reaction workup.[7] Second, β-keto acids are thermally unstable and readily lose carbon dioxide (decarboxylate) upon gentle heating to form a ketone.[8][9][11]

To prevent its formation:

  • Low-Temperature Workup: Conduct any acidic or basic aqueous washes at low temperatures (e.g., 0-5 °C) to minimize the rate of ester hydrolysis.[1]

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent hydrolysis during the synthesis itself.[1]

  • Avoid Excessive Heat: During solvent removal (e.g., rotary evaporation), use the lowest possible temperature that still allows for efficient evaporation to prevent thermal decarboxylation of any β-keto acid that may have formed.

The diagram below illustrates this common degradation pathway.

G product This compound (Target Product) acid 4-Phenoxy-3-oxobutanoic Acid (β-Keto Acid Intermediate) product->acid Hydrolysis (+H₂O, H⁺ or OH⁻) ketone 1-Phenoxyacetone (Decarboxylation Impurity) acid->ketone Decarboxylation (Heat) co2 CO₂ acid->co2 G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_analysis Purification & Analysis start Starting Materials (e.g., Malonate, Phenacyl Chloride) reaction Claisen-type Condensation (Anhydrous, Strong Base) start->reaction quench Low-Temp Acidic Quench reaction->quench imp1 Impurity Source: Unreacted Starting Materials reaction->imp1 extract Solvent Extraction quench->extract imp2 Impurity Source: Hydrolysis & Decarboxylation quench->imp2 dry Drying & Solvent Removal (Low Temp) extract->dry crude Crude Product dry->crude purify Column Chromatography crude->purify analyze Purity Check (HPLC) purify->analyze final Pure this compound analyze->final

Sources

Technical Support Center: Minimizing Self-Condensation in Ethyl 3-Oxo-4-phenoxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-oxo-4-phenoxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific Claisen condensation reaction. Here, we will delve into the common issue of self-condensation and provide detailed, evidence-based troubleshooting strategies to optimize your reaction yields and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct, leading to low yields of the desired this compound. What is happening and how can I fix it?

Answer:

The most probable cause of this issue is the self-condensation of your starting material, ethyl phenoxyacetate. This side reaction competes with the desired crossed Claisen condensation with ethyl acetate, leading to the formation of undesired byproducts and consequently, a lower yield of your target molecule.

Understanding the Competing Reactions:

The synthesis of this compound is a crossed Claisen condensation between ethyl phenoxyacetate and ethyl acetate.[1] In this reaction, a strong base is used to deprotonate the α-carbon of an ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[2][3]

  • Desired Reaction (Crossed Claisen Condensation): The enolate of ethyl acetate attacks the carbonyl of ethyl phenoxyacetate.

  • Side Reaction (Self-Condensation): The enolate of ethyl phenoxyacetate attacks the carbonyl of another molecule of ethyl phenoxyacetate.

To minimize the self-condensation of ethyl phenoxyacetate, several key experimental parameters must be carefully controlled.

Solutions:

  • Controlled Addition of Reagents: Instead of mixing both esters from the beginning, slowly add the ethyl phenoxyacetate to a mixture of the base and a molar excess of ethyl acetate. This strategy ensures that the concentration of the ethyl phenoxyacetate enolate is kept low at any given time, thus favoring the attack of the more abundant ethyl acetate enolate on the freshly introduced ethyl phenoxyacetate.

  • Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is preferred to efficiently generate the enolate without competing side reactions like saponification.[4] Sodium ethoxide is a common choice for reactions involving ethyl esters as it regenerates the ethoxide leaving group, preventing transesterification.[4][5] However, for problematic self-condensation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed to drive the enolate formation of the less sterically hindered ethyl acetate more effectively.[1]

  • Temperature Control: Claisen condensations are typically performed at low to moderate temperatures. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity by minimizing the activation energy available for the undesired self-condensation pathway.

Question 2: I am observing the formation of multiple unexpected products in my final reaction mixture. How can I improve the selectivity towards this compound?

Answer:

The formation of multiple products often points to a lack of control over the enolate formation, leading to a mixture of all possible condensation products. In a crossed Claisen condensation where both esters possess α-hydrogens, a statistical mixture of up to four different products can be formed.[5]

Strategies to Enhance Selectivity:

  • Directed Claisen Condensation with a Strong, Non-Nucleophilic Base: To achieve high selectivity, a directed approach using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is highly recommended.[5] This method involves the pre-formation of the enolate of one ester before the introduction of the second ester.

    • Step 1: Enolate Formation: Add ethyl acetate to a solution of LDA in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C). This will quantitatively and irreversibly form the lithium enolate of ethyl acetate.

    • Step 2: Addition of the Electrophile: Slowly add ethyl phenoxyacetate to the pre-formed enolate solution. Since the ethyl acetate is already completely converted to its enolate, it can only act as the nucleophile, and the ethyl phenoxyacetate will exclusively act as the electrophile, thus preventing self-condensation.

  • Stoichiometry Control: Utilizing a molar excess of the more reactive (less sterically hindered) ester, in this case, ethyl acetate, can statistically favor the desired crossed condensation. A 2:1 or 3:1 molar ratio of ethyl acetate to ethyl phenoxyacetate is a good starting point.

Question 3: My reaction yield is consistently low despite trying to control the addition of reagents. What other factors could be at play?

Answer:

Low yields can stem from several factors beyond self-condensation. It is crucial to ensure the integrity of your reagents and the reaction environment.

Potential Causes and Solutions:

  • Presence of Moisture: Water in the reaction will quench the strong base and the enolate, effectively halting the condensation.[5]

    • Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and freshly opened or properly stored anhydrous reagents.

  • Inappropriate Base Stoichiometry: The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount.[5] This is because the resulting β-keto ester is more acidic than the starting ester and will be deprotonated by the alkoxide base. This final deprotonation step is what drives the reaction equilibrium towards the product.[2][6]

    • Solution: Use at least one full equivalent of a strong base.

  • Reversibility of the Reaction: The initial steps of the Claisen condensation are reversible.[2] The final, irreversible deprotonation of the product drives the reaction to completion.

    • Solution: Ensure a sufficiently strong base is used in a stoichiometric amount to deprotonate the β-keto ester product. The reaction is then quenched with acid in a separate workup step to protonate the enolate of the product.[7]

II. Frequently Asked Questions (FAQs)

What is the optimal base for the synthesis of this compound?

For a standard Claisen condensation, sodium ethoxide in anhydrous ethanol is a suitable choice.[8] However, to rigorously minimize self-condensation, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an anhydrous solvent like THF is superior as it allows for the pre-formation of the desired enolate.[5]

How does temperature affect the outcome of the reaction?

Lowering the reaction temperature generally slows down all reaction rates. However, it can disproportionately affect the rate of the undesired self-condensation reaction, which may have a slightly higher activation energy. Conducting the reaction at 0-5 °C is a good starting point. For reactions involving highly reactive bases like LDA, even lower temperatures, such as -78 °C, are standard practice to ensure controlled enolate formation.

Can I use a different base like sodium hydroxide?

No, using hydroxide bases like NaOH or KOH is not recommended for Claisen condensations.[4] These bases will readily hydrolyze the ester starting materials and the β-keto ester product through saponification, leading to the formation of carboxylate salts and significantly reducing the yield.[4][9]

Why is an acidic workup necessary?

The Claisen condensation, when driven to completion with a stoichiometric amount of base, results in the enolate salt of the β-keto ester product.[7] An acidic workup (e.g., with dilute HCl or H₂SO₄) is required to neutralize any remaining base and to protonate this enolate, yielding the final, neutral this compound product.[3]

III. Experimental Protocols & Data

Protocol 1: Standard Claisen Condensation with Controlled Addition

This protocol aims to minimize self-condensation by the slow addition of ethyl phenoxyacetate.

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol.

  • Initial Mixture: To the sodium ethoxide solution, add ethyl acetate (2.0 equivalents).

  • Controlled Addition: Slowly add ethyl phenoxyacetate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours while maintaining the reaction temperature at 0-5 °C with an ice bath.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Directed Claisen Condensation using LDA

This protocol offers higher selectivity by pre-forming the enolate of ethyl acetate.

  • Reaction Setup: Use the same setup as in Protocol 1, ensuring all glassware is scrupulously dried.

  • LDA Solution: In the reaction flask, prepare or add a commercially available solution of LDA (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.

  • Addition of Electrophile: Slowly add ethyl phenoxyacetate (1.0 equivalent) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Data Summary: Impact of Reaction Conditions on Product Distribution
ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Base Sodium EthoxideLithium Diisopropylamide (LDA)LDA provides more controlled, irreversible enolate formation.
Reagent Addition All reagents mixed at onceSlow addition of ethyl phenoxyacetateSlow addition minimizes the concentration of the phenoxyacetate enolate.
Temperature Room Temperature-78 °C to Room TemperatureLower temperatures improve selectivity.
Expected Yield of Desired Product ModerateHighOptimized conditions significantly reduce side reactions.
Expected Level of Self-Condensation Byproduct SignificantMinimal to NoneDirected condensation with LDA virtually eliminates self-condensation.

IV. Visualizing the Reaction Pathways

Desired vs. Undesired Reaction Pathways

The following diagram illustrates the desired crossed Claisen condensation pathway leading to this compound and the competing self-condensation pathway.

Claisen_Condensation cluster_reactants Reactants cluster_enolates Enolate Formation cluster_products Products EtOAc Ethyl Acetate EtOAc_enolate Ethyl Acetate Enolate EtOAc->EtOAc_enolate Base EtPhOAC Ethyl Phenoxyacetate EtPhOAC_enolate Ethyl Phenoxyacetate Enolate EtPhOAC->EtPhOAC_enolate Base Desired_Product This compound EtOAc_enolate->Desired_Product Attacks Ethyl Phenoxyacetate Side_Product Self-Condensation Product EtPhOAC_enolate->Side_Product Attacks Ethyl Phenoxyacetate

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low yields and purity issues.

Troubleshooting_Workflow Start Low Yield / Purity Issue Check_SelfCondensation Analyze Byproducts for Self-Condensation Start->Check_SelfCondensation Implement_Control Implement Controlled Addition / Stoichiometry Check_SelfCondensation->Implement_Control Yes Check_Anhydrous Verify Anhydrous Conditions Check_SelfCondensation->Check_Anhydrous No Use_LDA Switch to Directed Synthesis with LDA Implement_Control->Use_LDA Issue Persists Implement_Control->Check_Anhydrous Use_LDA->Check_Anhydrous Dry_Reagents Thoroughly Dry Solvents & Glassware Check_Anhydrous->Dry_Reagents Moisture Suspected Check_Base Verify Base Stoichiometry & Strength Check_Anhydrous->Check_Base Conditions are Dry Dry_Reagents->Check_Base Use_Stoichiometric_Base Use >= 1 Equivalent of Strong Base Check_Base->Use_Stoichiometric_Base Incorrect Success Optimized Synthesis Check_Base->Success Correct Use_Stoichiometric_Base->Success

Caption: A logical guide to troubleshooting synthesis problems.

V. References

  • ResearchGate: Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]

  • Physics Wallah: Reaction Mechanism of Claisen condensation. [Link]

  • OpenStax: 23.7 The Claisen Condensation Reaction. [Link]

  • Wikipedia: Claisen condensation. [Link]

  • JETIR: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • PrepChem: Synthesis of ethyl phenylacetate. [Link]

  • Chemistry LibreTexts: 23.7: The Claisen Condensation Reaction. [Link]

  • BYJU'S: Claisen Condensation Mechanism. [Link]

  • The Claisen Condensation. [Link]

  • ResearchGate: Optimization of reaction conditions. [Link]

  • ChemSynthesis: ethyl 3-oxo-4-phenylbutanoate. [Link]

  • Organic Chemistry Portal: Claisen Condensation. [Link]

  • Chemistry LibreTexts: 23.7: The Claisen Condensation Reaction. [Link]

  • Google Patents: CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

  • Chemistry Stack Exchange: Why doesn't self condensation occur in acetoacetic ester synthesis. [Link]

  • Online Chemistry Notes: Claisen condensation reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts: 23.8: The Claisen Condensation Reaction. [Link]

  • KPU Pressbooks: 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]

  • JoVE: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • AK Lectures: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • JoVE: Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]

  • ResearchGate: Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]

  • Google Patents: CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

  • Chemistry LibreTexts: 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • JoVE: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

Sources

Technical Support Center: Effect of Temperature on Ethyl 3-oxo-4-phenoxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-oxo-4-phenoxybutanoate is a valuable β-keto ester intermediate in organic synthesis, crucial for the development of various pharmaceutical compounds and bioactive molecules.[1][2][3] Its synthesis, typically achieved through variations of the Claisen condensation, is highly sensitive to reaction conditions, with temperature being a paramount parameter for controlling yield, purity, and the side-reaction profile.[4]

This guide provides in-depth technical support for researchers encountering issues during the synthesis of this compound. It is structured in a question-and-answer format to directly address common problems, explaining the chemical principles behind our recommended troubleshooting steps.

Part 1: Fundamental Principles - Why Temperature is Critical

This section delves into the core mechanism and illustrates how thermal conditions can dictate the reaction's outcome.

Q1: What is the underlying reaction mechanism for this synthesis, and where does temperature play a role?

A1: The synthesis of this compound is fundamentally a Claisen condensation (or a related acylation reaction), which involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base.[5] The reaction proceeds through several key steps, each with its own temperature sensitivity.

  • Enolate Formation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from an ester (like ethyl phenoxyacetate) to form a nucleophilic enolate ion. This step is highly temperature-dependent.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[4]

  • Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the final β-keto ester product.[6]

Temperature control is most critical during the initial enolate formation to prevent unwanted side reactions. Subsequent steps may require higher temperatures to ensure the reaction proceeds to completion in a reasonable timeframe.

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation (Low Temperature) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ester Ethyl Phenoxyacetate Enolate Enolate Anion (Resonance Stabilized) Ester->Enolate + Base - EtOH Base Base (e.g., NaOEt) Ester2 Second Ester Molecule Intermediate Tetrahedral Intermediate Enolate->Intermediate + Ester Molecule Product This compound Intermediate->Product - EtO⁻ LeavingGroup Alkoxide (EtO⁻) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Monoethyl Malonate Derivative and Anhydrous THF in Flask B Cool to 0-5°C (Ice Bath) A->B C Slowly Add Base (e.g., Triethylamine, MgCl₂) B->C D Stir at 0-5°C for 1-3h to Form Enolate C->D E Slowly Add Phenoxyacetyl Chloride at 0-5°C D->E F Allow to Warm to Room Temp (20°C) and Stir for 12-24h E->F G Cool to 5°C and Quench with 1N HCl F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) H->I J Dry (Na₂SO₄), Filter, and Concentrate I->J K Purify via Column Chromatography J->K

Sources

Technical Support Center: Efficient Synthesis of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-oxo-4-phenoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the selection of an appropriate base, a critical factor for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound, and what class of reaction does it belong to?

The synthesis of this compound is typically achieved through a Claisen condensation reaction.[1][2] This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base to produce a β-keto ester.[1][3][4][5][6] In this specific synthesis, ethyl phenoxyacetate is treated with a suitable base, followed by the addition of ethyl acetate (or another equivalent of ethyl phenoxyacetate in a self-condensation). The overall transformation can be represented as follows:

Q2: Why is the choice of base so critical in this Claisen condensation?

The selection of a base is paramount for several reasons:

  • Enolate Formation: The primary role of the base is to deprotonate the α-carbon of the ester, forming a nucleophilic enolate.[7] The efficiency of this step is directly related to the strength of the base.

  • Preventing Side Reactions: The base must be non-nucleophilic enough to avoid unwanted side reactions, such as attacking the ester's carbonyl group, which would lead to saponification (hydrolysis) or transesterification.[7][8]

  • Driving the Equilibrium: The final step of the Claisen condensation mechanism involves the deprotonation of the newly formed β-keto ester product.[3][4] This product is more acidic than the starting ester, and its deprotonation by the base drives the reaction equilibrium towards the product side, ensuring a high yield.[3][4] Therefore, a stoichiometric amount of base is required.[3][4]

Q3: What are the most commonly used bases for this type of reaction, and what are their pros and cons?

Several bases can be employed, each with distinct advantages and disadvantages. The choice often depends on the specific reaction conditions and the desired outcome.

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium Ethoxide (NaOEt) ~16- Commonly used and cost-effective.- The ethoxide generated from the reaction does not introduce a different alkoxide, preventing transesterification.[7][8]- Weaker base, may result in incomplete enolate formation and lower yields.
Sodium Hydride (NaH) ~35[9]- A very strong, non-nucleophilic base that can irreversibly deprotonate the ester, often leading to higher yields.[10][11][12]- The only byproduct is hydrogen gas, which is easily removed.- Highly reactive and pyrophoric, requiring careful handling under an inert atmosphere.[10]- Often supplied as a dispersion in mineral oil, which may need to be removed.[10]
Lithium Diisopropylamide (LDA) ~36[13]- A strong, sterically hindered, and non-nucleophilic base.[1][13][14]- Particularly useful in mixed Claisen condensations to selectively deprotonate one ester.[1][8]- Typically prepared in situ from diisopropylamine and n-butyllithium, adding an extra step.[13][14]- Can be nucleophilic under certain conditions.[14]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause 1: Ineffective Deprotonation

  • Explanation: The chosen base may not be strong enough to efficiently deprotonate the α-carbon of ethyl phenoxyacetate. The pKa of the α-proton of a typical ester is around 25. For effective deprotonation, the pKa of the conjugate acid of the base should be significantly higher.

  • Solution:

    • Switch to a Stronger Base: If you are using sodium ethoxide (pKa of ethanol is ~16) and observing low yields, consider switching to a stronger base like sodium hydride (pKa of H₂ is ~35) or LDA (pKa of diisopropylamine is ~36).[9][15]

    • Ensure Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any trace of water will quench the strong base and the enolate intermediate, halting the reaction.

Possible Cause 2: Reaction Equilibrium Not Favoring Products

  • Explanation: The Claisen condensation is a reversible reaction.[3][6] The final deprotonation of the β-keto ester product is crucial for driving the reaction to completion.[3][4]

  • Solution:

    • Use a Stoichiometric Amount of Base: A full equivalent of the base is necessary to deprotonate the product and shift the equilibrium.[3][4] Using a catalytic amount of base will result in poor yields.

Problem 2: Formation of Significant Side Products

Possible Cause 1: Saponification (Ester Hydrolysis)

  • Explanation: If hydroxide ions are present (e.g., from residual water reacting with the base), they can act as nucleophiles and attack the ester carbonyl group, leading to the formation of a carboxylate salt. This is especially a concern when using bases like sodium hydroxide, which is generally not recommended for Claisen condensations.[7]

  • Solution:

    • Strictly Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid Hydroxide Bases: Do not use hydroxide-containing bases.

Possible Cause 2: Transesterification

  • Explanation: If a base with a different alkoxide than the ester is used (e.g., sodium methoxide with an ethyl ester), it can lead to an exchange of the alkoxy groups, resulting in a mixture of ester products.[8]

  • Solution:

    • Match the Alkoxide Base to the Ester: When using an alkoxide base, ensure it corresponds to the alcohol portion of your ester. For ethyl phenoxyacetate, sodium ethoxide is the appropriate choice to avoid transesterification.[7][8]

Problem 3: Product Degradation During Workup

Possible Cause: Retro-Claisen Reaction

  • Explanation: The product, a β-keto ester, is susceptible to cleavage under basic conditions, a process known as the retro-Claisen reaction.[16] This can occur during the workup if the reaction mixture is not properly neutralized.

  • Solution:

    • Acidic Workup: During the workup, carefully acidify the reaction mixture (e.g., with dilute HCl or H₂SO₄) to neutralize any remaining base and protonate the enolate of the product.[1][16] This will stabilize the β-keto ester.

    • Avoid Excessive Heat: Do not heat the product excessively, especially in the presence of acid or base, as this can promote decarboxylation or other degradation pathways.[16][17]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl phenoxyacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous ethanol (for quenching)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Base Preparation: Under a positive pressure of inert gas, add the required amount of sodium hydride to the flask. Wash the NaH dispersion with anhydrous pentane or hexane to remove the mineral oil, then carefully decant the solvent. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of ethyl phenoxyacetate in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Reaction: Add a second equivalent of ethyl phenoxyacetate (or ethyl acetate for a crossed Claisen) dropwise to the reaction mixture. Stir at room temperature or gently heat as needed, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench any unreacted NaH by the slow addition of anhydrous ethanol. Carefully add dilute HCl to neutralize the mixture.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Process

Reaction Mechanism

Claisen_Condensation cluster_enolate_formation Step 1: Enolate Formation cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination Ester Ethyl Phenoxyacetate Enolate Ester Enolate (Nucleophile) Ester->Enolate Deprotonation Base Base (e.g., NaH) Base->Ester Ester2 Ethyl Phenoxyacetate (Electrophile) Intermediate Tetrahedral Intermediate Ester2->Intermediate Enolate_copy->Intermediate Nucleophilic Attack Product This compound Leaving_Group Ethoxide Intermediate_copy->Product Intermediate_copy->Leaving_Group Elimination

Caption: The mechanism of the Claisen condensation for this compound synthesis.

Base Selection Decision Tree

Base_Selection Start Start: Select Base for Synthesis Q_Yield Is maximizing yield the primary concern? Start->Q_Yield Q_Handling Are you equipped for handling pyrophoric reagents? Q_Yield->Q_Handling Yes Q_Mixed Is this a mixed (crossed) Claisen condensation? Q_Yield->Q_Mixed No Use_NaH Use Sodium Hydride (NaH) Q_Handling->Use_NaH Yes Consider_NaOEt Consider Sodium Ethoxide (NaOEt) (Simpler, but potentially lower yield) Q_Handling->Consider_NaOEt No Use_LDA Use Lithium Diisopropylamide (LDA) Q_Mixed->Use_LDA Yes Use_NaOEt Use Sodium Ethoxide (NaOEt) Q_Mixed->Use_NaOEt No

Caption: A decision tree to guide the selection of an appropriate base.

References

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Fiveable. (n.d.). Sodium Hydride. Organic Chemistry Key Term. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Sun, X., & Collum, D. B. (2000). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. Journal of the American Chemical Society, 122(11), 2452–2458. [Link]

  • ChemEurope. (n.d.). Lithium diisopropylamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]

  • ChemicalDesk.Com. (2013, January 14). Claisen Condensation. Retrieved from [Link]

  • Sun, X., & Collum, D. B. (2000). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Dependent Mixed Aggregation Effects. Journal of the American Chemical Society, 122(11), 2459–2463. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship between pKa of base and the yield of ester. Retrieved from [Link]

  • Master Organic Chemistry. (2010, September 29). How To Use a pKa Table. Retrieved from [Link]

  • Collum, D. B., et al. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 46(17), 3002–3017. [Link]

  • (n.d.). pKa Values of Common Bases.
  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 3-oxo-4-phenoxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 3-oxo-4-phenoxybutanoate. This document provides a detailed, experience-driven approach to the crucial work-up and purification stages of this synthesis. The following troubleshooting guide is structured in a question-and-answer format to directly address the common challenges encountered in the lab, ensuring you can achieve a high yield of pure product.

Standard Work-up Protocol: A Foundational Overview

The synthesis of this compound, often achieved via a Claisen-type condensation, concludes with a critical work-up procedure to isolate the β-keto ester from the reaction mixture. A typical procedure involves quenching the basic reaction mixture, followed by liquid-liquid extraction to separate the product.

Baseline Experimental Protocol:

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add 1 N hydrochloric acid (HCl) with vigorous stirring until the pH of the aqueous phase is acidic (pH ~5-6).[1][2]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).[1][3] Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers. Wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally, a saturated aqueous sodium chloride solution (brine).[1][2]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal & Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[1][2] The resulting crude oil is then typically purified by column chromatography or vacuum distillation to yield the final product.[1][4]

Troubleshooting & FAQs

This section addresses the most common issues that researchers face during the work-up procedure.

Q1: I've formed a persistent, stable emulsion during the ethyl acetate extraction. How can I break it to separate the layers?

A1: Emulsion formation is a frequent problem, especially after neutralizing a basic reaction mixture. It occurs when microscopic droplets of one immiscible liquid become dispersed in the other, stabilized by surfactants or particulate matter.

Immediate Solutions:

  • "Salting Out": The most effective first step is to add a saturated solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous layer makes it more polar, forcing the organic droplets to coalesce and improving phase separation.[6][7]

  • Gentle Mechanical Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.

  • Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to a few hours) can lead to phase separation.[7]

Advanced Solutions:

  • Filtration: Pass the entire emulsified mixture through a plug of Celite® or glass wool in a filter funnel.[5] This can physically disrupt the droplets and break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion is a highly effective mechanical method to force the denser and lighter phases to separate.[6][7][8]

  • Solvent Addition: Adding a small amount of a different solvent can alter the polarity and break the emulsion. For instance, a small addition of methanol can sometimes be effective.[5]

Q2: My final yield is significantly lower than expected. Where could I be losing my product during the work-up?

A2: Low yield can be attributed to several factors during the work-up process.

Causality & Prevention:

  • Incomplete Quenching/Protonation: The product, a β-keto ester, is acidic (pKa ≈ 11) and will exist as its enolate salt in the basic reaction mixture.[9][10] If the mixture is not sufficiently acidified during the quench, the enolate salt will remain in the aqueous layer and be discarded. Always check the pH of the aqueous layer after quenching to ensure it is acidic before extraction.

  • Product Hydrolysis: Prolonged exposure to strongly acidic or basic conditions, especially with heating, can cause hydrolysis of the ester, leading to the formation of 3-oxo-4-phenoxybutanoic acid, which can further decarboxylate.[11] Perform the quench at low temperatures and proceed with the extraction promptly.

  • Insufficient Extraction: this compound has some water solubility. A single extraction is often insufficient. It is crucial to perform multiple extractions (e.g., 3x with ethyl acetate) to maximize the recovery of the product from the aqueous phase.

Parameter Problematic Observation Recommended Action
pH After Quench pH > 7Add more 1N HCl dropwise until pH is 5-6.
Number of Extractions Single extraction performedIncrease to at least three extractions.
Work-up Duration Extended time in acidic/basic aqueous solutionMinimize the time the product spends in the separatory funnel.

Q3: The NMR of my purified product shows unreacted starting materials. How can I improve the purification?

A3: The presence of starting materials indicates an incomplete reaction or inefficient purification.

Purification Strategy:

  • Column Chromatography: This is the most reliable method for separating the desired product from unreacted phenoxyacetate and other potential side products. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1][4]

  • Acid/Base Wash: If one of your starting materials is acidic or basic, an appropriate aqueous wash can remove it before the final purification. For instance, a wash with a dilute sodium bicarbonate solution will remove acidic impurities.[1][2]

  • Vacuum Distillation: Given the product is an oil with a relatively high boiling point (approx. 286°C at atmospheric pressure), vacuum distillation can be an effective purification method, especially for larger scales.[12][13]

Q4: My reaction involves a strong base like sodium ethoxide. Are there any specific work-up considerations?

A4: Yes, the choice of base is critical. In Claisen condensations, it is essential to use a base whose alkoxide corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester).[9] This prevents transesterification, which would lead to a mixture of products.

Work-up Implication: The final step of a Claisen condensation mechanism is the deprotonation of the newly formed β-keto ester by the alkoxide base.[10] This is the driving force of the reaction. Therefore, the product exists as its sodium enolate before the work-up. The acidic quench is absolutely critical to protonate this enolate, rendering the final product neutral and extractable into the organic phase.[10][14] Failure to do so will result in near-total loss of product into the aqueous layer.

Workflow Visualization

The following diagram illustrates the logical flow of a standard work-up procedure for this compound synthesis.

Workup_Workflow Reaction Reaction Mixture (Basic, Product as Enolate) Quench Quench (Add 1N HCl to pH 5-6) Reaction->Quench Cool to 0°C Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Aqueous_Waste Aqueous Waste (Salts) Extraction->Aqueous_Waste Discard Organic_Layer Combined Organic Layers Extraction->Organic_Layer Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Organic_Layer->Wash Wash->Aqueous_Waste Discard Drying Drying (Anhydrous Na₂SO₄) Wash->Drying Filtration Filtration Drying->Filtration Drying_Agent_Waste Solid Waste (Used Drying Agent) Filtration->Drying_Agent_Waste Discard Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude Crude Product (Oil) Concentration->Crude Purification Purification (Column Chromatography) Crude->Purification Final_Product Pure Ethyl 3-oxo-4- phenoxybutanoate Purification->Final_Product

Standard work-up and purification workflow.

References

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • jOeCHEM. (2020, January 23). The Claisen Condensation Fully Explained [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US2485298A - Method for breaking emulsion.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors.... Retrieved from [Link]

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Ethyl 3-oxo-4-phenoxybutanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of Ethyl 3-oxo-4-phenoxybutanoate synthesis. The content is structured to address challenges from reaction optimization to final product purification, ensuring scientific integrity and practical applicability.

Overview of Core Synthesis

The most common and scalable method for synthesizing this compound is the directed (or crossed) Claisen condensation .[1] This reaction involves the formation of a new carbon-carbon bond between an enolizable ester (ethyl acetate) and a non-enolizable or less-enolizable ester (ethyl phenoxyacetate) in the presence of a strong base.[2]

The general transformation is as follows:

Diagram 1: General scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems encountered during synthesis and scale-up in a question-and-answer format.

Low Yield & Incomplete Conversion

Q: My reaction stalls, and I recover a significant amount of unreacted ethyl phenoxyacetate. What is the likely cause?

A: This issue typically points to problems with enolate formation or stability. The root cause is often related to the base or reaction conditions.

  • Causality: The Claisen condensation is an equilibrium reaction. To drive it to completion, a stoichiometric amount of a strong base is required. The final product, a β-keto ester (pKa ≈ 11), is significantly more acidic than the starting ester's α-protons (pKa ≈ 25). The base deprotonates the product, forming a resonance-stabilized enolate. This final, irreversible deprotonation step pulls the entire equilibrium towards the product.[3][4] If the base is too weak, insufficient, or quenched, the reaction will not proceed to completion.

  • Solutions & Troubleshooting Workflow:

    Diagram 2: Troubleshooting workflow for low conversion.

Impurity Formation & Side Reactions

Q: My main impurity has a mass corresponding to the self-condensation of ethyl acetate. How can I prevent this?

A: This is a classic challenge in crossed Claisen condensations. You are forming ethyl acetoacetate. This occurs when the ethyl acetate enolate attacks another molecule of ethyl acetate instead of the intended target, ethyl phenoxyacetate.

  • Causality: This side reaction is kinetically competitive with the desired reaction. Its prevalence depends on the relative concentrations of the electrophiles (the two esters) and the reaction conditions.

  • Solutions:

    • Directed Condensation Protocol: The most effective solution is to control the order of addition. Use a very strong, non-nucleophilic base like lithium diisopropylamide (LDA). First, slowly add ethyl acetate to a solution of LDA at low temperature (e.g., -78 °C) to pre-form the lithium enolate quantitatively. Once enolate formation is complete, slowly add the ethyl phenoxyacetate to the reaction mixture. This ensures the enolate primarily encounters the desired electrophile.[4]

    • Base Choice: Avoid using sodium ethoxide if possible. While classic, it establishes an equilibrium that can lead to mixtures of products. Sodium hydride (NaH) is a better choice as it deprotonates the ester irreversibly.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the enolizable component (ethyl acetate) can sometimes help consume the acylating agent, but the directed protocol is more robust.

G cluster_desired Desired Pathway cluster_side Side Pathway EA_enolate Ethyl Acetate Enolate Product Target Product EA_enolate->Product + Side_Product Ethyl Acetoacetate (Impurity) EA_enolate->Side_Product + EPhA Ethyl Phenoxyacetate EPhA->Product EA Ethyl Acetate EA->Side_Product

Sources

"removing impurities from Ethyl 3-oxo-4-phenoxybutanoate by recrystallization"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-oxo-4-phenoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable β-keto ester intermediate in high purity.

Introduction: The Challenge of Purifying a Low-Melting Point Compound

This compound is a key building block in organic synthesis. However, its physical state at room temperature—typically a colorless to pale yellow liquid or a low-melting solid—presents a significant challenge for purification by traditional recrystallization.[1] The analogous compound, Ethyl 3-oxo-4-phenylbutanoate, has a melting point of approximately -7°C, which suggests that this compound is unlikely to be a crystalline solid at ambient temperatures.[2]

This physical characteristic is the primary reason researchers often encounter difficulties, most notably the phenomenon of "oiling out," where the compound separates from the cooling solvent as a liquid rather than forming solid crystals.[3] This guide will address this and other common issues, providing a range of solutions from modified recrystallization techniques to alternative purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not crystallizing and instead forming an oil?

A1: This phenomenon, known as "oiling out," is common for low-melting point compounds.[3] Crystallization requires the molecules to arrange into an ordered lattice. If the temperature of the solution is still above the melting point of your compound when it becomes supersaturated, it will separate as a liquid (an "oil") instead of a solid. Given that this compound is a liquid or low-melting solid at room temperature, this is the expected outcome with many standard recrystallization solvents.

Q2: What are the common impurities in synthesized this compound?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials and byproducts from side reactions. For instance, in a Claisen condensation, these could be the initial ester and ketone.[4] Transesterification can also lead to different ester byproducts if the alkoxide base does not match the ester's alcohol component.[5][6]

Q3: Is it possible to purify this compound by recrystallization at all?

A3: While challenging, it is not entirely impossible, but it requires a modified approach. Success hinges on finding a solvent or solvent system in which the compound has very low solubility at reduced temperatures. This often involves low-temperature recrystallization, which is discussed in the troubleshooting section.

Q4: When should I consider an alternative purification method to recrystallization?

A4: If you consistently observe "oiling out" despite trying different solvents and cooling techniques, or if your compound is clearly a liquid at room temperature, it is more efficient to move to an alternative method. For β-keto esters like this compound, column chromatography is a highly effective alternative.[7][8] Vacuum distillation can also be a suitable option for thermally stable liquids.[9][10]

Troubleshooting Guide

Problem 1: The Compound "Oils Out" During Cooling

This is the most common issue encountered when attempting to recrystallize this compound.

Causality: The compound's low melting point means it separates from the solution as a liquid phase because the solution temperature is still above its melting point when supersaturation is reached.[3]

Solutions:

  • Lower the Crystallization Temperature:

    • Once the solution has cooled to room temperature, place it in a low-temperature bath (e.g., ice-salt bath at -10 °C or a dry ice/acetone bath at -78 °C) to induce crystallization.[3] Be aware that very rapid cooling can trap impurities.

  • Solvent Selection:

    • Single Solvent: Test solvents where the compound has high solubility when hot and very low solubility at cold temperatures. Non-polar solvents may be a starting point, but be prepared for the compound to "oil out".[3]

    • Two-Solvent System: This is often a more effective approach.[11][12][13]

      • Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., diethyl ether, ethyl acetate).

      • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane, petroleum ether) dropwise at room temperature or while cooling, until persistent cloudiness is observed.[13][14]

      • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.

Problem 2: Low Recovery of the Purified Compound

Causality: This can be due to using too much solvent, where a significant amount of the compound remains dissolved even at low temperatures, or losses during transfers and filtration.

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Evaporate Excess Solvent: If you've added too much solvent, you can gently heat the solution to boil off some of the solvent to re-saturate it.

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize crystal formation.

  • Careful Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Purification Workflow: A Decision-Making Guide

Due to the physical nature of this compound, a linear protocol is often insufficient. The following workflow provides a decision-making process for effective purification.

Purification_Workflow start Crude this compound is_liquid Is the crude product a liquid at room temp? start->is_liquid attempt_recryst Attempt Low-Temp. Recrystallization is_liquid->attempt_recryst No (Low-melting solid) column_chrom Purify by Column Chromatography is_liquid->column_chrom Yes distillation Consider Vacuum Distillation is_liquid->distillation Alternative for Liquid oiling_out Does it 'oil out'? attempt_recryst->oiling_out successful_cryst Successful Crystallization oiling_out->successful_cryst No oiling_out->column_chrom Yes pure_product Pure Product successful_cryst->pure_product column_chrom->pure_product distillation->pure_product

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly reliable method for purifying this compound, especially when it is in a liquid form.[7][8]

1. Solvent System Selection (TLC Analysis):

  • Prepare several eluent mixtures of varying polarity, typically using hexane or petroleum ether as the non-polar solvent and ethyl acetate as the polar solvent.

  • Spot the crude product on TLC plates and develop them in the different solvent mixtures.

  • The ideal solvent system is one that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4. A common starting point is a 1:80 to 50:1 ratio of ethyl acetate to petroleum ether.[7]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Pour the slurry into the column and allow it to pack evenly, without air bubbles.

  • Add a layer of sand on top to protect the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude oil in a minimal amount of the eluent and carefully add it to the top of the column.

  • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[7]

4. Elution and Collection:

  • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.[8]

Table 1: Recommended Parameters for Column Chromatography

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar compounds.
Mobile Phase Ethyl Acetate / Petroleum EtherOffers good separation with tunable polarity.[7]
Solvent Ratio Start with low polarity (e.g., 1:80 EtOAc:Pet. Ether) and increase if necessaryEnsures good separation from non-polar impurities first.[7]
Target Rf 0.2 - 0.4Provides optimal separation on a column.
Protocol 2: Low-Temperature Recrystallization

This method can be attempted if the compound is a solid at or slightly below room temperature.

1. Solvent Selection:

  • Through small-scale tests, find a solvent or a two-solvent mixture where the compound is soluble when warm but sparingly soluble at low temperatures (e.g., 0 °C to -20 °C).

2. Dissolution:

  • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the warm solvent. Do not overheat.

3. Slow Cooling:

  • Allow the flask to cool slowly to room temperature, undisturbed.

  • Once at room temperature, place the flask in an ice bath, and then in a freezer or a low-temperature cooling bath. Slow, stepwise cooling is crucial to encourage crystal growth over oiling out.

4. Isolation:

  • If crystals form, collect them by vacuum filtration, using a pre-chilled funnel and flask.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

References

  • Flexi answers - How can an oil be recrystallized? | CK-12 Foundation. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Purification of low-melting compounds | Journal of Chemical Education. Available at: [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Ethyl 3-oxo-4-phenylbutanoate - ChemBK. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • How to recrystallize an oily compound after column chromatography ? | ResearchGate. Available at: [Link]

  • How to recrystallize an oily compound? - ResearchGate. Available at: [Link]

  • Separation of Ethyl 3-oxo-4-phenoxybutyrate on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • Purification of substances by a process of freezing and fractional melting under equilibrium conditions. Available at: [Link]

  • What are some practical ways to purify complex compounds other than column chromatography? : r/chemistry. Available at: [Link]

  • Purification methods for a mixture with a low melting point : r/chemhelp. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. Available at: [Link]

  • Methods of Purification of Organic Compounds | CK-12 Foundation. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • methods of purification of organic compounds - BYJU'S. Available at: [Link]

  • Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem. Available at: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. Available at: [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. | Download Table - ResearchGate. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]

Sources

"preventing decomposition of Ethyl 3-oxo-4-phenoxybutanoate during analysis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 3-oxo-4-phenoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the analytical challenges associated with this molecule and to provide robust, field-proven solutions to ensure the integrity of your results.

Understanding the Molecule: The Root of Analytical Challenges

This compound is a β-keto ester, a class of compounds known for their synthetic utility and, unfortunately, their analytical instability. Two primary chemical characteristics of this molecule are the source of most analytical difficulties: thermal lability and keto-enol tautomerism.

  • Thermal Lability and Decarboxylation: The β-keto ester structure is susceptible to thermal degradation, particularly in the hot inlet of a gas chromatograph. This leads to the loss of the ethyl carboxylate group as carbon dioxide and the formation of a ketone. For the closely related compound, ethyl 3-oxo-4-phenylbutanoate, this decomposition primarily yields phenyl-2-propanone (P2P).[1][2] This decomposition pathway can lead to a significant underestimation of the parent compound.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to form the corresponding β-keto acid.[3][4] This β-keto acid is often unstable and readily decarboxylates, especially when heated, to yield a ketone.[4][5]

  • Keto-Enol Tautomerism: In solution, this compound exists as an equilibrium mixture of its keto and enol forms.[6] These two forms have different polarities and can interact differently with chromatographic stationary phases, leading to broadened or split peaks, particularly in HPLC analysis.[7]

Frequently Asked Questions (FAQs)

Q1: My GC-MS analysis of this compound shows a major peak that does not correspond to my target analyte. What is happening?

A1: You are likely observing thermal decomposition of your analyte in the GC injector port. This compound is thermally labile and can readily decarboxylate at high temperatures.[1] The major peak you are seeing is likely the decomposition product. For the analogous compound, ethyl 3-oxo-4-phenylbutanoate, the primary decomposition product is phenyl-2-propanone (P2P).[1][2] Direct injection of this β-keto ester into a standard GC-MS system will often result in its degradation.[1]

Q2: How can I prevent the thermal decomposition of my analyte during GC-MS analysis?

A2: The most effective way to prevent thermal decomposition during GC-MS analysis is through derivatization. By chemically modifying the ketone functional group, you can create a more thermally stable compound. The recommended approach is methoxime derivatization using methoxyamine hydrochloride.[1][2] This reaction converts the ketone into a methoxime, which is less prone to degradation in the hot injector.[1]

Q3: I'm observing poor peak shape (broadening or splitting) in my HPLC analysis of this compound. What is the cause and how can I fix it?

A3: The poor peak shape is likely due to the keto-enol tautomerism of the β-keto ester in your mobile phase.[7] To address this, you can try the following:

  • Increase Column Temperature: A higher column temperature can accelerate the interconversion between the keto and enol forms, causing them to elute as a single, sharper peak.[7]

  • Adjust Mobile Phase pH: Tautomerism is often pH-dependent. An acidic mobile phase may speed up the interconversion.[7]

  • Use a Mixed-Mode Column: Some studies have shown that mixed-mode columns can provide better peak shape for β-dicarbonyl compounds.[7]

Q4: What are the best practices for storing and handling samples of this compound to prevent degradation?

A4: Proper sample handling and storage are critical for obtaining accurate results.

  • Storage Temperature: It is highly recommended to store samples at -80°C to significantly slow down the degradation process.[8]

  • Solvent: Storing the compound in an organic solvent can help prevent degradation.[2]

  • Minimize Time in Autosampler: If possible, use a cooled autosampler tray and analyze samples as quickly as possible after preparation to minimize degradation while awaiting injection.[8]

  • pH Control: When working with aqueous solutions, maintaining a neutral to slightly alkaline pH can help stabilize the compound by keeping any hydrolyzed β-keto acid in its deprotonated form, which is less susceptible to decarboxylation.[8]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
Major peak is the decomposition product (e.g., phenoxyacetone) Thermal decomposition in the GC inlet.[1][2]Primary Solution: Derivatize the sample with methoxyamine hydrochloride to form the more stable methoxime derivative.[1][2] Secondary (less effective) options: - Lower the injector temperature. However, this may lead to poor volatilization and peak broadening. - Use a gentle injection technique like cool on-column injection if available.
Inconsistent peak areas or poor reproducibility Incomplete derivatization or ongoing sample degradation.- Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. - Analyze samples immediately after preparation and derivatization.[8] - Use a cooled autosampler to prevent degradation in the vial.[8]
Presence of multiple peaks related to the analyte Incomplete derivatization leading to both the parent compound and its derivative being present.- Optimize the derivatization protocol to ensure complete conversion. - Check the purity of your derivatizing agent.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
Broad or split peaks Keto-enol tautomerism on the column.[7]- Increase the column temperature to speed up the interconversion of tautomers.[7] - Adjust the mobile phase pH. An acidic mobile phase can sometimes improve peak shape.[7] - Consider using a mixed-mode HPLC column.[7]
Analyte peak decreases over time in a sequence Degradation of the analyte in the autosampler.- Use a cooled autosampler.[8] - Prepare smaller batches of samples and run them immediately. - Ensure the mobile phase is not promoting hydrolysis (e.g., strongly acidic or basic conditions).
Low analyte signal Analyte degradation in the sample vial before injection.- Store samples at -80°C until just before analysis.[8] - Prepare samples in a non-aqueous, aprotic solvent if possible.

Experimental Protocols

Protocol 1: Methoxime Derivatization for GC-MS Analysis

This protocol is designed to prevent the thermal decomposition of this compound in the GC inlet.

Materials:

  • This compound sample

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)

  • A suitable solvent (e.g., ethyl acetate)

  • GC vials

Procedure:

  • Prepare a solution of your sample in a suitable solvent.

  • Transfer a known volume (e.g., 100 µL) of the sample solution to a GC vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 45 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Recommended Starting Conditions for HPLC Analysis

This protocol provides a starting point for developing an HPLC method for this compound.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with a lower percentage of acetonitrile and ramp up.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (can be optimized to improve peak shape)

  • Detection Wavelength: Determined by UV scan of the analyte (a starting point could be 254 nm).

  • Injection Volume: 10 µL

Visualizing the Chemistry

Decomposition Pathways

The following diagram illustrates the primary decomposition pathways of a β-keto ester like this compound.

GC_Inlet High Temperature (GC Inlet) Analyte Ethyl 3-oxo-4- phenoxybutanoate Acid_Base Acidic or Basic Conditions Hydrolysis_Product β-Keto Acid (unstable) Analyte->Hydrolysis_Product Hydrolysis Decarboxylation_Product Ketone (e.g., phenoxyacetone) Analyte->Decarboxylation_Product Thermal Decarboxylation Hydrolysis_Product->Decarboxylation_Product Decarboxylation CO2 CO2 Hydrolysis_Product->CO2

Caption: Major decomposition pathways for this compound.

Preventative Workflow for GC-MS

This diagram outlines the recommended workflow for GC-MS analysis to ensure accurate quantification.

Start Sample Containing This compound Derivatization Derivatization Step: Add Methoxyamine HCl Start->Derivatization Incubate Incubate at 60°C Derivatization->Incubate Derivatized_Analyte Thermally Stable Methoxime Derivative Incubate->Derivatized_Analyte GCMS GC-MS Analysis Derivatized_Analyte->GCMS Result Accurate Quantification of Parent Compound GCMS->Result

Caption: Recommended workflow for GC-MS analysis via derivatization.

References

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]

  • Ziaks, T., & Hwang, C. S. (n.d.). Synthesis and Determination of Stability of β-Ketoesters and β-Ketoamides Under Physiological Conditions.
  • ProQuest. (n.d.). Synthesis and Determination of Stability of β-Ketoesters and β-Ketoamides Under Physiological Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23563-23575. [Link]

  • Heider, J., Szaleniec, M., & Furtado, A. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express, 6(1), 10. [Link]

  • Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 115(24), 11444–11450. [Link]

  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Yield Analysis of Ethyl 3-oxo-4-phenoxybutanoate Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-oxo-4-phenoxybutanoate is a valuable β-keto ester intermediate in organic synthesis, playing a crucial role in the preparation of diverse pharmacologically active molecules and other fine chemicals. Its structural motif is a key building block for various heterocyclic systems. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound: the acylation of an ethyl acetate enolate with phenoxyacetyl chloride, and the nucleophilic substitution of ethyl 4-chloro-3-oxobutanoate with sodium phenoxide. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative summary of their performance, and insights into the causality behind the experimental choices.

Method 1: Acylation of Ethyl Acetate Enolate with Phenoxyacetyl Chloride

This classical approach builds the target molecule by forming a carbon-carbon bond between an activated phenoxyacetyl group and an ethyl acetate-derived enolate. This method is a variation of the Claisen condensation, a cornerstone reaction in organic synthesis for the formation of β-keto esters.[1]

Mechanistic Rationale

The reaction proceeds in three key stages. First, a strong base is required to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. The pKa of the α-hydrogens of an ester is approximately 25, necessitating a potent base such as sodium ethoxide or lithium diisopropylamide (LDA) for efficient enolate generation.[2] Second, the generated enolate attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. Phenoxyacetyl chloride, readily synthesized from phenoxyacetic acid, serves as a highly reactive acylating agent. The final step involves the collapse of the tetrahedral intermediate to yield the β-keto ester. A full equivalent of base is necessary as the product, a β-keto ester (pKa ≈ 11), is significantly more acidic than the starting ester and will be deprotonated by the base, driving the reaction to completion.

Experimental Protocol

Step 1: Synthesis of Phenoxyacetyl Chloride

Phenoxyacetic acid is converted to phenoxyacetyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, combine phenoxyacetic acid (1 equivalent) and a slight excess of thionyl chloride (1.2 equivalents).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenoxyacetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl acetate (2.5 equivalents) to the cooled sodium ethoxide solution with stirring to form the sodium enolate.

  • To this solution, add a solution of phenoxyacetyl chloride (1 equivalent) in a dry, inert solvent (e.g., THF) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Workflow Visualization

cluster_0 Step 1: Phenoxyacetyl Chloride Synthesis cluster_1 Step 2: Enolate Formation & Acylation Phenoxyacetic Acid Phenoxyacetic Acid Reaction with SOCl2 Reaction with SOCl2 Phenoxyacetic Acid->Reaction with SOCl2 Reflux Phenoxyacetyl Chloride Phenoxyacetyl Chloride Reaction with SOCl2->Phenoxyacetyl Chloride Distillation Acylation Acylation Phenoxyacetyl Chloride->Acylation Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation NaOEt, 0°C Enolate Formation->Acylation Nucleophilic Attack Workup & Purification Workup & Purification Acylation->Workup & Purification Acid Quench, Extraction This compound This compound Workup & Purification->this compound

Acylation of Ethyl Acetate Workflow

Method 2: Nucleophilic Substitution of Ethyl 4-chloro-3-oxobutanoate

This method offers a more direct approach by forming the ether linkage in the final step. The reaction involves the nucleophilic attack of sodium phenoxide on the γ-carbon of ethyl 4-chloro-3-oxobutanoate, displacing the chloride leaving group. This strategy is particularly effective due to the high reactivity of the α-halo-β-keto ester system towards nucleophilic substitution.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. Phenol is first converted to its more nucleophilic conjugate base, sodium phenoxide, using a base like sodium hydroxide or sodium hydride. The phenoxide ion then attacks the carbon bearing the chlorine atom in ethyl 4-chloro-3-oxobutanoate. The presence of the adjacent ketone carbonyl group activates the C-Cl bond towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as acetone or DMF, which facilitates the SN2 pathway.

Experimental Protocol

This protocol is adapted from a similar synthesis of substituted phenoxybutanoates.

  • In a round-bottom flask, dissolve phenol (1.1 equivalents) in acetone.

  • Add finely ground anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the suspension at room temperature for 30 minutes to form the potassium phenoxide in situ.

  • To this mixture, add ethyl 4-chloro-3-oxobutanoate (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with a 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography to yield this compound.

Workflow Visualization

cluster_0 Phenoxide Formation cluster_1 Nucleophilic Substitution Phenol Phenol Reaction with K2CO3 Reaction with K2CO3 Phenol->Reaction with K2CO3 Acetone, RT Potassium Phenoxide Potassium Phenoxide Reaction with K2CO3->Potassium Phenoxide SN2 Reaction SN2 Reaction Potassium Phenoxide->SN2 Reaction Nucleophilic Attack Workup & Purification Workup & Purification SN2 Reaction->Workup & Purification Filtration, Extraction Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate->SN2 Reaction This compound This compound Workup & Purification->this compound

Nucleophilic Substitution Workflow

Comparative Analysis

ParameterMethod 1: Acylation of Ethyl Acetate EnolateMethod 2: Nucleophilic Substitution
Starting Materials Phenoxyacetic acid, Ethyl acetatePhenol, Ethyl 4-chloro-3-oxobutanoate
Key Reagents Thionyl chloride, Sodium ethoxidePotassium carbonate
Reaction Type Claisen-type Condensation / AcylationNucleophilic Substitution (SN2)
Number of Steps 2 (from phenoxyacetic acid)1 (one-pot)
Reaction Conditions Cryogenic temperatures (0 °C), inert atmosphereReflux temperature, ambient atmosphere
Reported Yield Moderate to Good (Estimated 60-75%)Good to Excellent (Reported up to 85% for analogues)
Key Advantages Utilizes readily available starting materials.More direct, one-pot procedure. Milder base.
Potential Drawbacks Requires strong base and anhydrous conditions. Multi-step process.Ethyl 4-chloro-3-oxobutanoate is a lachrymator and requires careful handling.

Discussion and Conclusion

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Method 1 (Acylation) is a robust and well-understood transformation in organic chemistry. Its primary strength lies in the use of fundamental and often readily available starting materials: phenoxyacetic acid and ethyl acetate. However, this route is more operationally demanding, requiring strictly anhydrous conditions and the use of a strong, moisture-sensitive base like sodium ethoxide. The multi-step nature, including the initial preparation of the acyl chloride, also adds to the overall synthesis time.

Method 2 (Nucleophilic Substitution) presents a more convergent and efficient approach. The one-pot nature of the reaction, starting from commercially available phenol and ethyl 4-chloro-3-oxobutanoate, makes it an attractive option for streamlined synthesis. The use of a milder base like potassium carbonate simplifies the experimental setup and workup. The primary consideration for this method is the handling of ethyl 4-chloro-3-oxobutanoate, which is a lachrymator and requires appropriate safety precautions. Yields for analogous reactions are reported to be high, suggesting this is likely the more productive route.

Recommendation: For researchers seeking a high-yielding and operationally simpler method, the Nucleophilic Substitution (Method 2) is the recommended approach, provided that appropriate safety measures are in place for handling the chloro-ester starting material. The Acylation route (Method 1) remains a solid alternative, particularly if the starting materials are more readily available or if the laboratory is well-equipped for handling air- and moisture-sensitive reagents. The choice between these methods will ultimately depend on the specific constraints and priorities of the research or development project, including scale, cost of reagents, available equipment, and safety considerations.

References

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Org. Syn. Coll. Vol. 3, p.379. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl diethoxyacetoacetate. Retrieved from [Link]

  • ResearchGate. (2019). Organic Synthesis Via Enolate. Retrieved from [Link]

  • Slideshare. (2015). Synthesis via enolates. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

Sources

"Ethyl 3-oxo-4-phenoxybutanoate vs methyl 3-oxo-4-phenoxybutanoate reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Ethyl 3-oxo-4-phenoxybutanoate and Mthis compound

In the landscape of organic synthesis, β-keto esters are foundational building blocks, prized for their versatility in constructing complex molecular architectures.[1] Among these, this compound and its methyl counterpart, mthis compound, are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3] While structurally similar, the choice between the ethyl and methyl ester can have subtle yet significant implications for reaction kinetics, yield, and pathway selection.

This guide provides a detailed comparative analysis of the reactivity of these two valuable compounds. We will dissect the electronic and steric factors that differentiate them, present supporting experimental insights, and offer validated protocols to guide researchers in making informed decisions for their synthetic strategies.

Molecular Profile and Physicochemical Properties

The primary distinction lies in the ester functional group—an ethyl (-OCH₂CH₃) versus a methyl (-OCH₃) group. This seemingly minor change influences molecular weight, steric profile, and interactions with solvents and reagents.

PropertyThis compoundMthis compound
CAS Number 718-08-137779-49-0
Molecular Formula C₁₂H₁₄O₃[4]C₁₁H₁₂O₃[5]
Molecular Weight 206.24 g/mol [4]192.21 g/mol [5]
Appearance Colorless to pale yellow liquid[6]Liquid[7]
Boiling Point ~286-290 °C[6]Not specified
Density ~1.07-1.09 g/cm³[6]Not specified

The Heart of Reactivity: The α-Carbon and Enolate Formation

The characteristic reactivity of β-keto esters is governed by the methylene protons (α-protons) positioned between the two carbonyl groups.[8] These protons are significantly acidic due to the ability of the resulting conjugate base, an enolate, to delocalize its negative charge across both oxygen atoms. This resonance stabilization makes the enolate a soft, yet potent, nucleophile, ready to react with a variety of electrophiles.[9]

The general reactivity workflow for these compounds can be visualized as follows:

G cluster_0 Core Structure cluster_1 Reaction Pathways A R-O-C(=O)-CH₂-C(=O)-CH₂-PhO B Enolate Formation (+ Base) A->B Deprotonation F Hydrolysis & Decarboxylation (+ H₃O⁺, Δ) A->F Acid-Catalyzed Cleavage C Resonance-Stabilized Enolate B->C Resonance D Alkylation (+ R'-X) C->D Nucleophilic Attack E α-Alkylated Product D->E G 1-Phenoxyacetone F->G

Caption: General reaction pathways for 3-oxo-4-phenoxybutanoates.

Comparative Reactivity Analysis: Ethyl vs. Methyl

The difference between the ethyl and methyl groups introduces nuances in reactivity driven primarily by steric hindrance, with a minor contribution from electronic effects.

Steric Effects: The Dominant Factor

The ethyl group is sterically more demanding than the methyl group. This difference in size directly impacts the accessibility of the two key reactive sites: the α-carbon and the ester carbonyl carbon.

  • Enolate Formation and Reaction: While the α-protons remain highly accessible in both molecules, a bulky base may experience slightly more hindrance when approaching the ethyl ester. More importantly, the subsequent reaction of the enolate with an electrophile can be slower for the ethyl derivative if either the electrophile or the enolate itself is sterically crowded.

  • Reactions at the Ester Carbonyl: Nucleophilic attack at the ester carbonyl is significantly more sensitive to steric bulk. Reactions like hydrolysis, saponification, or transesterification are generally faster for methyl esters than for their ethyl counterparts. The smaller methyl group presents a less cluttered path for the incoming nucleophile.[10]

G A β-Keto Ester B Tetrahedral Intermediate A->B +H₃O⁺ -ROH C β-Keto Acid (Unstable) B->C Proton Transfer D Enol Intermediate C->D Decarboxylation (-CO₂) (via cyclic transition state) E 1-Phenoxyacetone (Ketone Product) D->E Tautomerization

Caption: Mechanism of acid-catalyzed hydrolysis and decarboxylation.

Experimental Protocols

Authoritative grounding is crucial for reproducible science. The following protocols are based on established synthetic methods.

Protocol 1: Synthesis of this compound

This procedure is adapted from methods utilizing Meldrum's acid, a common route for preparing β-keto esters. [11][12] Step-by-Step Methodology:

  • Acylation of Meldrum's Acid: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.4 eq) to the solution. [11]3. Slowly add phenoxyacetyl chloride (1.0 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC analysis indicates the consumption of Meldrum's acid.

  • Work-up: Quench the reaction by adding 2N HCl. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the acylated intermediate. [11]6. Ethanolysis: Without further purification, add anhydrous ethanol (a large excess) to the crude intermediate.

  • Reflux the mixture for 2-3 hours. [11]The progress can be monitored by TLC.

  • Purification: After cooling, remove the ethanol under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure this compound. [11]

Protocol 2: Synthesis of Mthis compound

The synthesis for the methyl ester follows an analogous pathway, substituting methanol for ethanol in the final step. [13] Step-by-Step Methodology:

  • Acylation: Follow steps 1-5 from Protocol 1 exactly, using phenoxyacetyl chloride and Meldrum's acid.

  • Methanolysis: To the crude acylated intermediate, add anhydrous methanol (a large excess).

  • Reflux the mixture for 3 hours. [13]4. Purification: Concentrate the mixture in vacuo. Purify the residue by column chromatography (e.g., cyclohexane/EtOAc) to yield the pure mthis compound as a colorless oil. [13]

Practical Considerations and Recommendations

For the Researcher:

  • Choice of Base for Alkylation: The cardinal rule when performing C-alkylation is to match the alkoxide base to the ester group to prevent transesterification. [9] * For ethyl 3-oxo-4-phenoxybutanoate, use sodium ethoxide (NaOEt) in ethanol.

    • For methyl 3-oxo-4-phenoxybutanoate, use sodium methoxide (NaOMe) in methanol.

    • If transesterification must be avoided entirely, non-alkoxide bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF are superior choices.

  • Reaction Kinetics: If rapid hydrolysis and decarboxylation are the goal, mthis compound is the preferred substrate due to the lower steric hindrance at the ester carbonyl, which facilitates faster cleavage. For most C-C bond-forming reactions at the α-carbon, the kinetic differences are often minor and can be compensated by adjusting reaction times or temperatures.

  • Economic and Availability Factors: Ethyl acetoacetate, a related starting material, is often produced on a larger industrial scale than its methyl counterpart, which can sometimes influence the cost and availability of downstream derivatives. [1]Researchers should consider sourcing and cost when planning large-scale syntheses.

Conclusion

While ethyl and mthis compound are both highly effective synthetic intermediates, their reactivity profiles are not identical. The methyl ester generally exhibits faster reaction rates in processes involving nucleophilic attack at the ester carbonyl, such as hydrolysis and decarboxylation, owing to its smaller steric footprint. For reactions involving the α-carbon enolate, the differences are more subtle but still favor the methyl ester in sterically demanding transformations.

The ultimate choice of reagent should be guided by the specific synthetic objective, reaction conditions, and the critical need to avoid side reactions like transesterification. By understanding these underlying principles, chemists can harness the full potential of these versatile building blocks in drug discovery and materials science.

References

[14]Guidechem. (n.d.). How is 3-OXO-4-PHENYL-BUTYRIC ACID ETHYL ESTER Synthesized?. [9]Benchchem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. [11]ChemicalBook. (n.d.). Ethyl 3-oxo-4-phenylbutanoate synthesis. [13]ChemicalBook. (n.d.). 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER synthesis. [12]Benchchem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate | 718-08-1. [2]NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Ethyl 3-oxo-4-phenylbutanoate. [6]ChemBK. (2024). Ethyl 3-oxo-4-phenylbutanoate. [15]MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [8]Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. [10]Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. [7]CymitQuimica. (n.d.). Methyl 3-oxo-4-phenylbutanoate. [16]ChemSynthesis. (2025). ethyl 3-oxo-4-phenylbutanoate. [17]Asian Journal of Chemistry. (n.d.). Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. [1]Benchchem. (n.d.). The Role of Ethyl 3-Oxobutanoate in Pharmaceutical Synthesis: A Foundational Building Block. [18]ResearchGate. (2025). Microwave Synthesis of (4-hydroxy Phenyl) 3-oxo butanoate. [3]Tocris. (n.d.). Methyl 3-Oxo-4-phenylbutyrate: A Versatile Fine Chemical Intermediate. [19]ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [4]PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. [5]PubChem. (n.d.). Methyl 3-oxo-4-phenylbutanoate. [20]PMC - NIH. (n.d.). Recent advances in the transesterification of β-keto esters. [21]Organic Chemistry Portal. (n.d.). Decarboxylation. [22]YouTube. (2023). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. [23]PubMed. (2013). [Application of methyl in drug design]. [24]SpectraBase. (n.d.). 3-Oxo-4-phenylbutanoic acid methyl ester - Optional[MS (GC)] - Spectrum. [25]Fisher Scientific. (n.d.). Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers) 96.0+%, TCI America. TCI Chemicals. (n.d.). Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers). [26]Sigma-Aldrich. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. [27]PubChem. (n.d.). 3-Methyl-4-oxo-4-phenylbutanoic acid. Sigma-Aldrich. (n.d.). Ethyl-3-oxo-4-phenylbutanoate. [28]Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

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A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 3-oxo-4-phenoxybutanoate Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and synthetic chemistry, β-keto esters such as Ethyl 3-oxo-4-phenoxybutanoate serve as pivotal intermediates.[1][2] Their utility is intrinsically linked to their structure, which exists not as a single, static entity, but as a dynamic equilibrium between two tautomeric forms: a keto and an enol isomer.[3][4] The position of this equilibrium dictates the compound's reactivity, stability, and physical properties. Consequently, the ability to accurately characterize and quantify this tautomeric mixture is paramount for process optimization, quality control, and mechanistic studies.

This guide provides a comprehensive comparison of the keto and enol isomers of this compound, grounded in fundamental spectroscopic principles and supported by experimental data from analogous systems. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to provide researchers with the tools to confidently distinguish and analyze these isomers.

The Foundation: Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[4] In this compound, the α-hydrogen, positioned between the ketone and ester carbonyl groups, is sufficiently acidic to facilitate this interconversion.[3] The enol form is stabilized by the formation of a conjugated π-system and a six-membered ring via intramolecular hydrogen bonding.[3]

Caption: Keto-enol equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for both identifying and quantifying keto and enol tautomers in solution.[3] Because the rate of interconversion between tautomers is slow on the NMR timescale at room temperature, distinct sets of signals are observed for each isomer.[5][6]

¹H NMR Spectroscopy

Causality of Spectral Differences: The chemical environment of protons in the keto and enol forms is markedly different. The keto form possesses α-methylene protons (adjacent to two carbonyls), while the enol form is characterized by a vinylic proton (on a C=C double bond) and an enolic hydroxyl proton involved in strong intramolecular hydrogen bonding.

  • Keto Isomer:

    • α-Methylene Protons (-CO-CH₂-CO-): A singlet expected around 3.5-3.8 ppm . These protons are deshielded by the two adjacent carbonyl groups.

    • Phenoxy Methylene Protons (-O-CH₂-Ph): A singlet expected around 4.5-4.8 ppm .

  • Enol Isomer:

    • Vinylic Proton (=CH-): A singlet expected around 5.0-5.5 ppm . The sp² hybridization and position within a conjugated system shift this proton downfield.

    • Enolic Hydroxyl Proton (-OH): A broad singlet appearing significantly downfield, typically in the 12.0-13.0 ppm range. This extreme deshielding is a hallmark of strong intramolecular hydrogen bonding.[7]

¹³C NMR Spectroscopy

Causality of Spectral Differences: The hybridization of the core carbon atoms changes between the tautomers. The keto form has two sp² carbonyl carbons and an sp³ α-carbon. The enol form has two sp² carbons in the C=C bond and two sp² carbons in the carbonyl/enolic C-O groups.

  • Keto Isomer:

    • Ketone Carbonyl (C=O): Signal expected around 200-205 ppm .[8]

    • Ester Carbonyl (C=O): Signal expected around 167-170 ppm .

    • α-Carbon (-CH₂-): Signal for the sp³ carbon expected around 45-50 ppm .

  • Enol Isomer:

    • Enolic Carbon (=C-OH): Signal expected around 170-175 ppm .[9]

    • Ester Carbonyl (C=O): Signal is also in the 165-170 ppm range, often close to the enolic carbon signal.

    • Vinylic Carbon (=CH-): Signal expected around 90-95 ppm .

Experimental Protocol: NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Quantitative Analysis: The ratio of the keto to enol form can be accurately determined from the ¹H NMR spectrum by comparing the integration of unique signals.[6][10] For example, the ratio of the integral of the keto α-methylene protons to the integral of the enol vinylic proton gives the molar ratio of the two tautomers.

Keq = [Enol] / [Keto] = Integral (Vinylic H) / [Integral (α-Methylene H) / 2]

Infrared (IR) Spectroscopy: A Rapid Diagnostic

IR spectroscopy is a fast and effective method for confirming the presence of both tautomers by identifying their characteristic functional groups.[11] While quantification can be challenging, it provides excellent qualitative evidence.[12]

Causality of Spectral Differences: The key difference lies in the carbonyl (C=O) and hydroxyl (O-H) regions. The keto form has two distinct C=O bonds (ketone and ester), whereas the enol form has a C=C bond, a conjugated ester C=O bond, and a strongly hydrogen-bonded O-H group.[13]

  • Keto Isomer:

    • Ester C=O Stretch: Strong absorption around 1740-1750 cm⁻¹ .

    • Ketone C=O Stretch: Strong absorption around 1715-1725 cm⁻¹ .[14][15]

  • Enol Isomer:

    • O-H Stretch: Very broad and strong absorption from 2500-3200 cm⁻¹ , indicative of strong intramolecular hydrogen bonding.

    • Conjugated Ester C=O Stretch: Strong absorption at a lower frequency than the keto ester, around 1650-1660 cm⁻¹ . This shift is due to the decreased double-bond character from conjugation.[16]

    • C=C Stretch: Medium absorption around 1600-1620 cm⁻¹ .[14]

Experimental Protocol: FTIR Analysis

Caption: Standard workflow for FTIR spectroscopic analysis.

UV-Visible Spectroscopy and Mass Spectrometry

While NMR and IR are the primary tools, UV-Vis and MS provide complementary information.

UV-Visible Spectroscopy

Principle: This technique measures the absorption of UV or visible light, which corresponds to electronic transitions. Conjugated π-systems absorb light at longer wavelengths than non-conjugated systems.[17][18]

  • Keto Isomer: Shows weak n→π* transitions for the isolated carbonyl groups at shorter wavelengths (typically < 250 nm).

  • Enol Isomer: Possesses a conjugated system (phenoxy ring, C=C, C=O), leading to a much stronger π→π* transition at a longer wavelength (λmax ), likely in the 270-300 nm range.[19]

This difference allows for the quantification of the enol content using the Beer-Lambert law, provided a suitable calibration is performed.[20]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. While the keto and enol tautomers have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns upon ionization can differ.

  • Distinguishing Tautomers: The enol form, being more stable in the gas phase for many β-dicarbonyls, may exhibit a more intense molecular ion peak.[21] Fragmentation pathways can also be distinct; for example, the enol isomer might show a characteristic loss of a ketene fragment.[22] However, distinguishing tautomers by MS is complex as the ionization energy can promote interconversion. It is often used in conjunction with a separation technique like Gas Chromatography (GC-MS).[23]

Comparative Summary of Spectroscopic Data

The table below summarizes the expected key spectroscopic features for the direct comparison of this compound isomers. Note: Chemical shifts and wavenumbers are estimates based on analogous β-keto ester systems.

Spectroscopic Technique Feature Keto Tautomer Enol Tautomer
¹H NMR α-Protons~3.6 ppm (s, 2H, -CH₂-)~5.2 ppm (s, 1H, =CH-)
Hydroxyl ProtonN/A~12.5 ppm (br s, 1H, -OH)
¹³C NMR Carbonyls~202 ppm (Ketone), ~168 ppm (Ester)~172 ppm (=C-OH), ~166 ppm (Ester)
α/Vinylic Carbon~48 ppm (-CH₂-)~92 ppm (=CH-)
IR Spectroscopy O-H StretchN/A2500-3200 cm⁻¹ (broad)
C=O Stretch~1745 cm⁻¹ (Ester), ~1720 cm⁻¹ (Ketone)~1655 cm⁻¹ (Conj. Ester)
C=C StretchN/A~1610 cm⁻¹
UV-Vis Spectroscopy λmax< 250 nm (weak)~270-300 nm (strong)

Conclusion

The spectroscopic characterization of this compound isomers is a multi-faceted task where each technique provides unique and complementary insights. NMR spectroscopy stands as the gold standard , offering unambiguous identification and precise quantification of the tautomeric ratio in solution. IR spectroscopy serves as a rapid, qualitative confirmation of the presence of both forms through their distinct vibrational signatures. Finally, UV-Vis spectroscopy and Mass Spectrometry offer additional avenues for quantification and structural confirmation, respectively. By employing these techniques in concert, researchers can achieve a complete and robust understanding of the keto-enol equilibrium, enabling greater control and insight in their synthetic and analytical endeavors.

References

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A Senior Application Scientist's Comparative Guide to β-Keto Esters in Combinatorial Chemistry: Validating Ethyl 3-Oxo-4-phenoxybutanoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in the dynamic fields of chemical research and drug development, the selection of foundational building blocks is a critical decision that dictates the scope and success of combinatorial library synthesis. Among these, β-keto esters are of paramount importance, offering a versatile scaffold for the construction of diverse molecular architectures. This guide provides an in-depth comparative analysis of Ethyl 3-oxo-4-phenoxybutanoate, a promising yet less-documented building block, against its close, commercially available analog, Ethyl 3-oxo-4-phenylbutanoate, and the ubiquitous workhorse, Ethyl acetoacetate.

Our exploration will be grounded in the practical application of these building blocks in well-established multi-component reactions (MCRs), which form the cornerstone of many combinatorial chemistry endeavors. We will dissect the causality behind experimental choices, present validating data, and offer detailed protocols to ensure the immediate applicability of these insights in your laboratories.

The Strategic Importance of β-Keto Esters in Combinatorial Synthesis

β-Keto esters are prized building blocks due to their dual reactive nature. The presence of a ketone and an ester group at the β-position creates a unique electronic environment, rendering the α-protons acidic and thus easily removed to form a nucleophilic enolate. This enolate is a key intermediate in a vast array of carbon-carbon bond-forming reactions, making β-keto esters ideal for generating molecular diversity.

The general reactivity of β-keto esters is centered around two key features:

  • The Acidic α-Hydrogen: The protons on the carbon situated between the two carbonyl groups are readily abstracted by a base, forming a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of reacting with a wide range of electrophiles.

  • The Two Carbonyl Groups: Both the ketone and the ester carbonyls can act as electrophilic sites, participating in condensation and addition reactions.

This inherent reactivity allows β-keto esters to be employed in a multitude of classic and modern synthetic methodologies, including alkylations, acylations, and, most relevant to our discussion, multi-component reactions that rapidly build molecular complexity.

Featured Building Block: this compound and its Proxy

Physicochemical Properties of the Analog

A thorough understanding of a building block's physical properties is essential for experimental design, particularly in automated combinatorial synthesis platforms.

PropertyEthyl 3-oxo-4-phenylbutanoateEthyl Acetoacetate
CAS Number 718-08-1[1][2][3][4][5][6]141-97-9
Molecular Formula C₁₂H₁₄O₃[2]C₆H₁₀O₃
Molecular Weight 206.24 g/mol [2]130.14 g/mol
Appearance Colorless to pale yellow liquid[7]Colorless liquid
Density ~1.07 g/cm³[7]1.021 g/cm³
Boiling Point ~286 °C[7]181 °C
Melting Point ~ -7°C[7]-43 °C
Solubility Soluble in common organic solvents (ethanol, ether, etc.)[7]2.86 g/100 ml in water (20 °C)[8]

The higher molecular weight and boiling point of Ethyl 3-oxo-4-phenylbutanoate compared to Ethyl acetoacetate are expected, given the presence of the phenyl group. This can have implications for purification methods, such as distillation.

Synthesis of Ethyl 3-oxo-4-phenylbutanoate

The reliable synthesis of this building block is crucial for its application. A common and effective method involves the reaction of monoethyl monopotassium malonate with phenacyl chloride, followed by an acidic workup, with reported yields of around 86%.[9]

cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Monoethyl monopotassium malonate Monoethyl monopotassium malonate Reaction Mixture Reaction Mixture Monoethyl monopotassium malonate->Reaction Mixture in THF Phenacyl chloride Phenacyl chloride Phenacyl chloride->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Magnesium chloride Magnesium chloride Magnesium chloride->Reaction Mixture Tetrahydrofuran (THF) Tetrahydrofuran (THF) Hydrochloric acid (HCl) Hydrochloric acid (HCl) Acidic Workup Acidic Workup Hydrochloric acid (HCl)->Acidic Workup Ethyl 3-oxo-4-phenylbutanoate Ethyl 3-oxo-4-phenylbutanoate Reaction Mixture->Acidic Workup 1. Stir at 5-20°C 2. Add Phenacyl chloride Acidic Workup->Ethyl 3-oxo-4-phenylbutanoate Extraction & Purification (Yield: ~86%)

Caption: Synthetic workflow for Ethyl 3-oxo-4-phenylbutanoate.

Comparative Performance in Multi-Component Reactions

To objectively assess the utility of Ethyl 3-oxo-4-phenylbutanoate as a building block, we will compare its theoretical performance against Ethyl acetoacetate in two powerful multi-component reactions: the Biginelli and Hantzsch syntheses. These reactions are workhorses in combinatorial chemistry for the rapid generation of heterocyclic scaffolds.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-keto ester, and urea, typically under acidic catalysis.[10][11][12] These products are of significant interest in medicinal chemistry due to their wide range of biological activities.

cluster_reactants Reactants Aryl Aldehyde Aryl Aldehyde Reaction Reaction Aryl Aldehyde->Reaction β-Keto Ester β-Keto Ester β-Keto Ester->Reaction Urea Urea Urea->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Product Dihydropyrimidinone Reaction->Product One-pot Condensation

Caption: General scheme of the Biginelli reaction.

Comparative Insights:

FeatureEthyl 3-oxo-4-phenylbutanoateEthyl AcetoacetateRationale
Reactivity Potentially lowerHigherThe bulky phenyl group on the α-carbon of the enolate intermediate can sterically hinder the attack on the N-acyliminium ion formed from the aldehyde and urea.
Product Diversity HigherLowerThe phenyl group provides an additional point of diversity and can be further functionalized. This is a significant advantage in library design.
Yield Expected to be moderate to goodGenerally good to highThe steric hindrance may lead to slightly lower yields or require more forcing conditions compared to the less hindered Ethyl acetoacetate.
Purification More complexSimplerThe higher molecular weight and potential for more side products may necessitate chromatographic purification.
The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[13][14] This reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[13][14]

cluster_reactants_hantzsch Reactants Aldehyde Aldehyde Reaction_Hantzsch Reaction_Hantzsch Aldehyde->Reaction_Hantzsch β-Keto Ester (2 eq.) β-Keto Ester (2 eq.) β-Keto Ester (2 eq.)->Reaction_Hantzsch Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate->Reaction_Hantzsch Product_DHP Dihydropyridine Product_Pyridine Pyridine Product_DHP->Product_Pyridine Oxidation Reaction_Hantzsch->Product_DHP Condensation

Caption: General scheme of the Hantzsch pyridine synthesis.

Comparative Insights:

FeatureEthyl 3-oxo-4-phenylbutanoateEthyl AcetoacetateRationale
Reactivity LowerHigherSimilar to the Biginelli reaction, the steric bulk of the phenyl group can impede the condensation steps.
Product Complexity HigherLowerThe resulting dihydropyridine/pyridine will be more heavily substituted, which can be advantageous for exploring more complex chemical space.
Symmetry Can lead to unsymmetrical productsTypically used for symmetrical productsThe phenyl group can be used to direct the reaction to form unsymmetrical pyridines, further increasing library diversity.
Yield Expected to be moderateGenerally highThe reaction with Ethyl acetoacetate is highly optimized and generally proceeds with high efficiency.

Experimental Protocols for Validation

To ensure the trustworthiness of our comparison, the following are detailed, step-by-step protocols for the synthesis of Ethyl 3-oxo-4-phenylbutanoate and a general procedure for a validation Biginelli reaction.

Synthesis of Ethyl 3-oxo-4-phenylbutanoate

This protocol is adapted from established literature procedures.[9]

Materials:

  • Monoethyl monopotassium malonate

  • Phenacyl chloride

  • Triethylamine

  • Magnesium chloride

  • Tetrahydrofuran (THF), anhydrous

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of monoethyl monopotassium malonate (2.3 equivalents) in anhydrous THF at 5 °C, add triethylamine (2.5 equivalents) and magnesium chloride (2.8 equivalents).

  • Stir the mixture at a temperature between 5 °C and 20 °C for 3 hours.

  • Cool the reaction mixture back to 5 °C and gradually add phenacyl chloride (1 equivalent).

  • Stir the mixture at 5 °C to 20 °C for 63 hours.

  • Cool the mixture to 5 °C and add 1 N HCl.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 N HCl, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify by column chromatography if necessary.

Validation Protocol: Biginelli Reaction

Materials:

  • Aryl aldehyde (e.g., benzaldehyde)

  • β-Keto ester (Ethyl 3-oxo-4-phenylbutanoate or Ethyl acetoacetate)

  • Urea

  • Ethanol

  • Concentrated HCl

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 equivalent), the β-keto ester (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Conclusion and Recommendations

The validation of building blocks is a cornerstone of successful combinatorial chemistry campaigns. While this compound remains a molecule of interest, its lack of commercial availability necessitates the use of a suitable proxy. Ethyl 3-oxo-4-phenylbutanoate serves as an excellent and readily available alternative for initial library design and proof-of-concept studies.

Key Takeaways:

  • Ethyl 3-oxo-4-phenylbutanoate offers greater potential for structural diversity in combinatorial libraries compared to Ethyl acetoacetate due to the presence of the phenyl group.

  • The steric bulk of the phenyl group is expected to result in slightly lower reactivity and potentially lower yields in multi-component reactions compared to the less hindered Ethyl acetoacetate.

  • Reaction conditions may need to be optimized (e.g., longer reaction times, higher temperatures, or use of more active catalysts) when using Ethyl 3-oxo-4-phenylbutanoate to achieve comparable yields to Ethyl acetoacetate.

  • The choice between these building blocks will ultimately depend on the specific goals of the combinatorial library. If the aim is to generate a large number of compounds with high efficiency and yield, Ethyl acetoacetate remains the superior choice. However, if the goal is to explore more complex and diverse chemical space, the initial investment in optimizing reactions with Ethyl 3-oxo-4-phenylbutanoate is likely to be a worthwhile endeavor.

This guide provides a framework for the rational selection and validation of β-keto ester building blocks. By understanding the interplay of structure, reactivity, and experimental conditions, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

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A Comparative Guide to the Biological Activity Screening of Ethyl 3-oxo-4-phenoxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic biological evaluation of novel derivatives synthesized from Ethyl 3-oxo-4-phenoxybutanoate. As a versatile β-keto ester, this scaffold presents a rich platform for generating structurally diverse molecules with significant therapeutic potential. Our objective is to equip researchers, medicinal chemists, and drug development professionals with a robust, logic-driven approach to screening these compounds, comparing their performance against established alternatives, and elucidating their mechanisms of action. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous screening cascade.

Part 1: The Rationale for Screening — Unlocking Therapeutic Potential

The this compound core combines two pharmacologically significant moieties: the β-keto ester and the phenoxy group. The β-keto ester functionality is a cornerstone in medicinal chemistry, serving as a key precursor for a multitude of heterocyclic compounds, including pyrazolones, which are known to exhibit a wide range of biological activities such as antimicrobial and cytotoxic effects.[1] The phenoxy group is also a privileged scaffold found in numerous bioactive molecules, contributing to favorable pharmacokinetic properties and target interactions.

Given this structural heritage, derivatives of this compound are prime candidates for screening across several key therapeutic areas:

  • Antimicrobial Activity: The rise of multidrug-resistant pathogens necessitates a continuous search for new antibacterial and antifungal agents.[2] Compounds containing heterocyclic systems derived from β-keto esters have shown promise in this area.[1]

  • Anticancer Activity: Many successful chemotherapeutic agents target fundamental cellular processes like proliferation and survival. Ketone esters and various heterocyclic compounds have demonstrated potent anti-tumor and antimetastatic effects, potentially by modulating critical signaling pathways like Wnt, TGFβ, or inhibiting key enzymes.[3][4][5]

  • Enzyme Inhibition: The specific electronic and structural features of these derivatives make them attractive candidates for inhibitors of enzymes crucial to pathogen survival or disease progression, such as biotin carboxylase, a key enzyme in bacterial fatty acid synthesis.[6]

Part 2: A Structured Framework for Comparative Biological Screening

A successful screening campaign is not a random walk but a structured progression from broad, high-throughput assays to specific, mechanism-focused studies. The following workflow provides a logical and efficient path for evaluating novel derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Compound Library (this compound Derivatives) B Antimicrobial Screening (Antibacterial & Antifungal MIC) A->B Primary Assays C Antiproliferative Screening (Cancer Cell Line Panel) A->C Primary Assays D Hit Confirmation & Dose-Response (IC50 / MIC Determination) B->D Identify Hits C->D Identify Hits E Cytotoxicity Assay (Normal Cell Line, e.g., HEK293) D->E Assess Selectivity F Comparative Analysis vs. Reference Compounds E->F Calculate Selectivity Index G Enzyme Inhibition Assays F->G Prioritized Hits H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->H Prioritized Hits I Lead Optimization G->I Elucidate MoA H->I Elucidate MoA

Caption: High-level workflow for biological activity screening.

Antimicrobial Activity Screening

The initial step is to determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Selection: Utilize a standardized panel from the American Type Culture Collection (ATCC), including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa), and fungi (Candida albicans). The rationale for this selection is to capture a broad spectrum of potential activity against diverse pathogens.

  • Preparation of Inoculum: Culture the selected microorganisms overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For quantitative analysis, a viability indicator like Resazurin can be added, and fluorescence can be read to determine the percentage of inhibition.

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison. The performance of novel derivatives must be benchmarked against standard-of-care antibiotics and related chemical scaffolds.

Compound IDDerivative StructureS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Test-001 [Structure of Derivative 1]Experimental ValueExperimental ValueExperimental Value
Test-002 [Structure of Derivative 2]Experimental ValueExperimental ValueExperimental Value
Control-Cipro Ciprofloxacin0.5 - 10.25 - 1>128
Control-Fluco Fluconazole>128>1280.25 - 1
Control-Pyraz Phenyl-dimethyl-pyrazoloneExperimental ValueExperimental ValueExperimental Value

Rationale for Comparators: Ciprofloxacin and Fluconazole are widely used clinical standards for antibacterial and antifungal activity, respectively. A pyrazolone derivative is included as a structural comparator, given that β-keto esters are common precursors for their synthesis.[1]

Anticancer (Antiproliferative) Screening

The goal is to identify compounds that inhibit the growth of cancer cells. The MTT assay is a robust and widely adopted colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line Selection: A diverse panel of cancer cell lines is crucial. We recommend starting with common lines representing different cancer types, such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer).[1] A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the test derivatives (typically from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • MTT Addition and Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl). Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation and Comparative Analysis

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)¹
Test-001 Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Test-002 Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Control-Cis Cisplatin~11.7~10.5~8.0~5.0
Control-KE Ketone Ester AnalogExperimental ValueExperimental ValueExperimental ValueExperimental Value

¹Selectivity Index (SI) is calculated as IC50 in the normal cell line (HEK293) / IC50 in the cancer cell line. A higher SI value (>2) is desirable, indicating selective toxicity towards cancer cells.

Rationale for Comparators: Cisplatin is a standard chemotherapeutic agent used for comparison.[5] A relevant ketone ester analog is included to benchmark against compounds with a similar core metabolic impact.[3][4]

Part 3: Elucidating the Mechanism of Action — A Hypothetical Case Study

Let's hypothesize that derivative Test-001 shows potent and selective activity against the A549 lung cancer cell line (IC50 = 2.5 µM, SI > 10). The next logical step is to investigate its mechanism of action. Thiazole-based molecules, which can be synthesized from related precursors, have been shown to target key oncogenic pathways like the EGFR signaling cascade.[5]

G cluster_0 EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Derivative Test-001 (Hypothetical Inhibitor) Inhibitor->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR pathway by a lead compound.

To validate this hypothesis, a series of targeted experiments would be performed:

  • Kinase Inhibition Assay: An in vitro assay using recombinant EGFR kinase to determine if Test-001 directly inhibits its enzymatic activity.

  • Western Blot Analysis: Treat A549 cells with Test-001 and probe for the phosphorylation status of EGFR and downstream targets like ERK. A decrease in p-EGFR and p-ERK levels would strongly support the proposed mechanism.

  • Molecular Docking: Computational studies to model the binding interaction of Test-001 within the ATP-binding pocket of EGFR, providing a structural basis for its inhibitory activity.

By systematically progressing from broad screening to focused mechanistic studies, researchers can build a compelling, data-driven case for the therapeutic potential of novel derivatives of this compound, ultimately identifying promising candidates for further preclinical development.

References

  • An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. MDPI.
  • An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models.
  • Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. MDPI.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. PubMed.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

Sources

A Head-to-Head Comparison of Ethyl 3-oxo-4-phenoxybutanoate and Other Beta-Ketoesters in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

In the intricate world of pharmaceutical synthesis, the choice of starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the versatile building blocks available to the medicinal chemist, beta-ketoesters stand out for their remarkable utility in constructing complex molecular architectures. This guide provides a detailed, head-to-head comparison of Ethyl 3-oxo-4-phenoxybutanoate and other prominent beta-ketoesters, offering field-proven insights and experimental data to inform strategic reagent selection in drug discovery and development.

The Central Role of Beta-Ketoesters in Medicinal Chemistry

Beta-ketoesters are characterized by a ketone functional group at the beta-position relative to an ester. This 1,3-dicarbonyl arrangement confers a unique reactivity profile, most notably the acidity of the alpha-protons. Deprotonation of the alpha-carbon generates a stabilized enolate, a potent nucleophile that readily participates in a wide array of carbon-carbon bond-forming reactions. This reactivity is the cornerstone of their extensive use in the synthesis of carbocyclic and heterocyclic systems, which form the core of many pharmaceutical agents.

Featured Beta-Ketoester: this compound

This compound is a beta-ketoester that has garnered interest in medicinal chemistry for its potential to introduce a phenoxy moiety into a molecular scaffold. The phenoxy group can be a key pharmacophore in various drug classes, influencing properties such as binding affinity, metabolic stability, and bioavailability.

While direct, head-to-head comparative studies involving this compound are not extensively documented in peer-reviewed literature, its chemical properties and reactivity can be largely inferred from its close structural analog, Ethyl 3-oxo-4-phenylbutanoate.[1][2][3][4][5][6][7][8] The primary difference lies in the ether linkage replacing a methylene group, which can influence the electronic properties and conformational flexibility of the side chain.

Synthesis: The synthesis of this compound can be conceptually approached through methods analogous to its phenyl counterpart, such as the acylation of an appropriate precursor with a phenoxyacetylating agent. One common strategy for synthesizing similar beta-ketoesters involves the reaction of a malonate derivative with an acyl chloride. For instance, the synthesis of Ethyl 3-oxo-4-phenylbutanoate has been achieved by reacting monoethyl monopotassium malonate with phenacyl chloride.[3] A similar approach using a phenoxyacetyl halide or another activated phenoxyacetic acid derivative would be a logical synthetic route. Another established method for preparing beta-ketoesters is through the acylation of Meldrum's acid followed by alcoholysis.[3][7]

Key Competitors: A Comparative Analysis

The selection of a beta-ketoester is often a trade-off between reactivity, steric hindrance, and the desired functionality in the final product. Here, we compare this compound (by proxy of its phenyl analog) with two of the most widely used beta-ketoesters in drug synthesis: Ethyl Acetoacetate and Meldrum's Acid.

FeatureThis compound (inferred)Ethyl AcetoacetateMeldrum's Acid
Structure Contains a phenoxyethyl side chainSimple acetyl side chainCyclic structure with high ring strain
pKa of α-H ~11-12~11~4.97
Reactivity Moderately reactive, enolate readily formedVersatile and widely used, enolate readily formedHighly reactive due to high acidity and ring strain
Key Applications Introduction of phenoxy moieties, synthesis of pyrazolones and pyrrolinylaminopyrimidines[1][2][4]Synthesis of a vast array of heterocycles (pyridines, pyrroles, etc.), ketones, and carboxylic acidsKnoevenagel condensations, synthesis of complex carboxylic acids and heterocycles
Advantages Introduces a specific, often desirable, phenoxy pharmacophore.Readily available, cost-effective, extensive literature.High acidity allows for reactions with weaker bases; pyrolysis generates highly reactive ketene intermediates.
Limitations Limited commercial availability and literature data. The phenoxy group may introduce steric hindrance.Lacks functional complexity in the side chain.Thermally sensitive; can be sterically demanding.

In-Depth Look at the Alternatives

Ethyl Acetoacetate: The Workhorse

Ethyl acetoacetate is arguably the most common beta-ketoester in organic synthesis. Its simple structure, commercial availability, and well-documented reactivity make it a staple in the synthesis of a wide range of pharmaceuticals.

Causality in Experimental Choices: The choice of ethyl acetoacetate is often dictated by the need for a simple and efficient way to introduce a two-carbon building block that can be further elaborated. Its enolate is a potent nucleophile for alkylation and acylation reactions. Subsequent hydrolysis and decarboxylation provide a straightforward route to substituted ketones, a common motif in drug molecules.

Meldrum's Acid: The High-Octane Reagent

Meldrum's acid, a cyclic diester, exhibits significantly higher acidity at the alpha-position compared to acyclic beta-ketoesters. This heightened acidity is a direct consequence of its rigid, boat-like conformation which minimizes unfavorable steric interactions in the enolate.

Causality in Experimental Choices: Researchers opt for Meldrum's acid when a highly reactive methylene group is required. Its low pKa allows for deprotonation with milder bases, which can be advantageous when working with base-sensitive functional groups. Furthermore, the thermal decomposition of acylated Meldrum's acid derivatives generates highly reactive ketene intermediates, opening up unique synthetic pathways that are not accessible with other beta-ketoesters.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for key reactions involving these beta-ketoesters. The rationale behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate via Meldrum's Acid (Analogous approach for Phenoxy Derivative)

This protocol is adapted from a known procedure for the synthesis of a similar beta-ketoester and serves as a representative example.[3][7]

Objective: To synthesize a beta-ketoester by acylating Meldrum's acid followed by alcoholysis.

Materials:

  • Meldrum's Acid

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Phenylacetyl chloride (or Phenoxyacetyl chloride)

  • 2N Hydrochloric Acid

  • Anhydrous Ethanol

  • Anhydrous Magnesium Sulfate

Procedure:

  • Acylation of Meldrum's Acid:

    • In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid (1.0 eq) and anhydrous pyridine (2.4 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phenylacetyl chloride (1.0 eq) dropwise to the stirred solution. The pyridine acts as a base to neutralize the HCl generated during the reaction and as a nucleophilic catalyst.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure completion.

  • Work-up and Isolation of the Acyl Meldrum's Acid:

    • Quench the reaction by adding 2N HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude acyl Meldrum's acid.

  • Ethanolysis to the Beta-Ketoester:

    • Reflux the crude acyl Meldrum's acid in anhydrous ethanol for 2.5 hours. The ethanol acts as both the solvent and the nucleophile to open the Meldrum's acid ring and form the ethyl ester.

    • Remove the ethanol under reduced pressure.

    • The resulting crude Ethyl 3-oxo-4-phenylbutanoate can be purified by column chromatography.

Expected Outcome: A high yield of the desired beta-ketoester. For the phenyl analog, yields of up to 98.8% have been reported.[3]

Protocol 2: Knoevenagel Condensation with Meldrum's Acid

Objective: To synthesize an unsaturated carboxylic acid derivative, a common intermediate in drug synthesis.

Materials:

  • Meldrum's Acid

  • Aldehyde (e.g., Benzaldehyde)

  • Piperidine (catalyst)

  • Dichloromethane (DCM)

  • Dilute Hydrochloric Acid

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) and the aldehyde (1.0 eq) in DCM.

    • Add a catalytic amount of piperidine. Piperidine acts as a base to deprotonate the Meldrum's acid, forming the nucleophilic enolate.

  • Condensation:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like diethyl ether and wash with dilute HCl to remove the piperidine catalyst.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Visualization of Key Synthetic Pathways

To further elucidate the synthetic utility of these beta-ketoesters, the following diagrams, generated using Graphviz, illustrate key reaction workflows.

Synthesis_of_Beta_Ketoester_via_Meldrums_Acid Meldrums_Acid Meldrum's Acid Acyl_Meldrums_Acid Acyl Meldrum's Acid Intermediate Meldrums_Acid->Acyl_Meldrums_Acid Acylation Acyl_Chloride R-COCl (e.g., Phenoxyacetyl chloride) Acyl_Chloride->Acyl_Meldrums_Acid Pyridine Pyridine Pyridine->Acyl_Meldrums_Acid Beta_Ketoester This compound Acyl_Meldrums_Acid->Beta_Ketoester Ethanolysis Ethanol Ethanol Ethanol->Beta_Ketoester

Caption: Synthesis of this compound via Meldrum's Acid.

Knoevenagel_Condensation_Workflow Meldrums_Acid Meldrum's Acid Enolate Enolate Intermediate Meldrums_Acid->Enolate Deprotonation Aldehyde Aldehyde (R-CHO) Condensation_Product Condensation Product Aldehyde->Condensation_Product Piperidine Piperidine (cat.) Piperidine->Enolate Enolate->Condensation_Product Nucleophilic Attack Unsaturated_Acid_Derivative Unsaturated Carboxylic Acid Derivative Condensation_Product->Unsaturated_Acid_Derivative Dehydration & Ring Opening

Caption: Knoevenagel Condensation with Meldrum's Acid.

Conclusion: Making the Right Choice

The selection of a beta-ketoester in drug synthesis is a nuanced decision that requires careful consideration of the desired final product and the overall synthetic strategy.

  • This compound (and its analogs) is the reagent of choice when the direct incorporation of a phenoxy (or substituted aryl) moiety is a key objective of the synthesis. Its reactivity profile allows for the construction of complex heterocyclic systems such as pyrazolones and pyrrolinylaminopyrimidines.[1][2][4]

  • Ethyl acetoacetate remains the indispensable workhorse for a broad range of applications where a simple, reactive, and cost-effective building block is needed to construct the core of a molecule.

  • Meldrum's acid offers a powerful alternative when high reactivity is paramount, enabling reactions under milder conditions and providing access to unique chemical transformations through ketene intermediates.

Ultimately, a deep understanding of the reactivity and synthetic potential of each of these beta-ketoesters empowers the medicinal chemist to design more efficient and innovative routes to novel therapeutic agents. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • How is 3-OXO-4-PHENYL-BUTYRIC ACID ETHYL ESTER Synthesized? - FAQ - Guidechem.

  • Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research.

  • Ethyl 3-oxo-4-phenylbutanoate synthesis - ChemicalBook.

  • Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 - ChemicalBook.

  • Ethyl 3-oxo-4-phenylbutanoate 718-08-1 wiki - Guidechem.

  • Technical Support Center: Synthesis of Ethyl 3-oxo-2-phenylbutanoate - Benchchem.

  • Ethyl 3-oxo-4-phenylbutanoate - ChemBK.

  • Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 - Benchchem.

  • Ethyl 3-oxo-4-phenylbutanoate CAS#: 718-08-1 - ChemicalBook.

Sources

A Senior Application Scientist's Comparative Guide to Validating the Purity of Ethyl 3-oxo-4-phenoxybutanoate using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a non-negotiable cornerstone of robust and reproducible science. Ethyl 3-oxo-4-phenoxybutanoate, a key β-keto ester in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny to ensure the integrity of downstream processes and the safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity validation of this critical intermediate.

The choice between these two powerful analytical techniques is not arbitrary; it is dictated by the physicochemical properties of this compound, the nature of its potential impurities, and the specific analytical question being addressed—be it routine quality control or in-depth impurity profiling.

The Analyte: Understanding this compound

This compound is a β-keto ester, a class of compounds known for their synthetic versatility.[1] However, this functionality also introduces specific analytical challenges. The presence of both a ketone and an ester group makes the molecule susceptible to keto-enol tautomerism, which can affect chromatographic peak shape.[3] Furthermore, like many β-keto esters, it can be thermally labile, a critical consideration for gas chromatography.[4][5]

Potential impurities in this compound can arise from its synthesis, which often involves the condensation of starting materials like ethyl acetoacetate and a phenoxy-containing electrophile.[6][7] These impurities may include unreacted starting materials, by-products from side reactions, or degradation products.[6] A thorough purity analysis must be capable of separating and detecting these varied species.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it an excellent first choice for the routine purity assessment of this compound.[8][9] A well-developed Reverse-Phase HPLC (RP-HPLC) method can provide precise and accurate quantification of the main component and separate it from key impurities.

Causality in HPLC Method Design

The development of a robust HPLC method is a systematic process where each parameter is chosen to address the specific chemistry of the analyte and its matrix.[10] For this compound, a C18 column is the stationary phase of choice due to its hydrophobicity, which provides good retention for this moderately polar organic molecule. The mobile phase, typically a mixture of acetonitrile and water, is selected to elute the analyte with a reasonable retention time and good peak shape.[11] The addition of a small amount of acid, such as phosphoric or formic acid, to the mobile phase is often crucial. This suppresses the ionization of any acidic or basic functional groups and can help to minimize peak tailing that may arise from the keto-enol tautomerism by driving the equilibrium towards one form.[3][12]

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to serve as a validated starting point for the purity analysis of this compound, adhering to principles outlined in ICH guidelines.[13][14]

1. Instrumentation and Materials:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound sample and reference standard.

  • HPLC-grade acetonitrile and water.

  • Formic acid (for MS compatibility) or phosphoric acid.[11]

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidProvides optimal retention and peak shape. Formic acid is MS-compatible.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnhances reproducibility and can improve peak shape.
Detection 254 nm or DAD scanThe phenoxy group provides a chromophore for UV detection.
Injection Vol. 10 µLA typical volume to avoid column overloading.

3. Sample Preparation:

  • Accurately prepare a stock solution of the this compound reference standard in the mobile phase at approximately 1 mg/mL.

  • Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column.[15]

4. Data Analysis:

  • The purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

  • For assay determination, a calibration curve is constructed using the reference standard, and the concentration of the sample is determined against this curve.[10]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample filter Filter (0.45 µm) prep_sample->filter prep_std Weigh & Dissolve Reference Standard prep_std->filter hplc Inject into HPLC System filter->hplc separation C18 Column Separation hplc->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Area % Calculation chromatogram->integration report Generate Purity Report integration->report

HPLC Purity Validation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Impurity Identification and Volatiles

GC-MS is an exceptionally powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[16][17] While HPLC excels at quantification, GC-MS provides the structural information necessary to identify unknown impurities. However, the thermal lability of this compound presents a significant challenge for direct GC analysis.[4][5]

The Challenge of Thermal Decomposition

Direct injection of β-keto esters into a hot GC inlet can cause thermal decomposition, primarily through decarboxylation, leading to the formation of a ketone.[4] For a related compound, Ethyl 3-oxo-4-phenylbutanoate, this decomposition readily yields phenyl-2-propanone.[4][5] This degradation would lead to a gross underestimation of the main compound's purity and the misidentification of a degradation product as a process impurity.

The Solution: Derivatization

To circumvent thermal decomposition, a derivatization step is essential. This involves chemically modifying the analyte to make it more volatile and thermally stable. For β-keto esters, converting the ketone group into a methoxime derivative is a robust and reliable strategy.[4][5] This derivatization prevents the decomposition pathway and allows for accurate analysis of the intact molecule.

Experimental Protocol: GC-MS with Derivatization

This protocol provides a validated method for the qualitative and quantitative analysis of intact this compound.

1. Derivatization Procedure:

  • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., pyridine or ethyl acetate).

  • Add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[4]

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the methoxime derivative.[4]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A standard, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures vaporization without being excessively high to cause degradation of the derivative.
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minA general-purpose temperature program to elute the derivative and any potential impurities.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500A wide enough range to capture the molecular ion and key fragments of the derivative and expected impurities.

3. Data Analysis:

  • The total ion chromatogram (TIC) is used to assess purity based on peak area percentages.

  • The mass spectrum of each peak is compared against spectral libraries (e.g., NIST) and the fragmentation pattern is analyzed to confirm the identity of the main component and to elucidate the structures of any impurities.[18]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample Weigh & Dissolve Sample derivatize Add Methoxyamine HCl Heat at 60°C sample->derivatize gcms Inject into GC-MS System derivatize->gcms separation DB-5ms Column Separation gcms->separation detection Mass Spectrometer Detection (EI) separation->detection tic Generate Total Ion Chromatogram (TIC) spectra Extract Mass Spectra for each peak tic->spectra analysis Library Search & Impurity ID spectra->analysis

Sources

A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-Oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxo-4-phenoxybutanoate is a valuable β-keto ester intermediate in organic synthesis, finding application in the preparation of various pharmaceuticals and biologically active molecules. The efficient synthesis of this compound is crucial for downstream applications. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into the mechanistic pathways and providing detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be primarily achieved through two main strategies: the Claisen condensation of an ester with an enolizable counterpart and the transesterification of a readily available β-keto ester with phenol. The choice of catalyst is paramount in both approaches, significantly influencing reaction efficiency, yield, and conditions. This guide will explore base-catalyzed, acid-catalyzed, and organocatalytic methods, providing a comparative framework for their performance.

Base-Catalyzed Synthesis: The Claisen Condensation Route

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes a strong base to generate an ester enolate, which then acts as a nucleophile.[1][2] For the synthesis of this compound, a mixed Claisen condensation between ethyl phenoxyacetate and ethyl acetate is a viable approach.

The Role of the Base Catalyst

A strong base is required to deprotonate the α-carbon of the ester, forming the reactive enolate.[3] Sodium ethoxide is a commonly used base for this transformation, as the ethoxide anion is regenerated during the reaction, preventing saponification of the ester.[1][4] The use of a stoichiometric amount of base is often necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[5][6]

Mechanism of Base-Catalyzed Claisen Condensation

The reaction proceeds through the following key steps:

  • Enolate Formation: The alkoxide base removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[3][6]

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Phenoxyacetate Ethyl Phenoxyacetate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Phenoxyacetate->Tetrahedral Intermediate Ethyl Acetate Ethyl Acetate Enolate Ester Enolate Ethyl Acetate->Enolate Base Base (e.g., NaOEt) Base->Ethyl Acetate Deprotonation Enolate->Ethyl Phenoxyacetate Nucleophilic Attack Product This compound Tetrahedral Intermediate->Product Elimination of Ethoxide

Caption: Base-catalyzed Claisen condensation workflow.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is adapted from established Claisen condensation procedures.[7][8]

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

  • Addition of Esters: To the stirred solution, add a mixture of ethyl phenoxyacetate (1.0 equivalent) and ethyl acetate (2.0 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a dilute aqueous acid solution (e.g., 1 M HCl) until acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Acid-Catalyzed Synthesis: The Transesterification Route

Transesterification offers an alternative pathway, particularly when starting from a readily available β-keto ester like ethyl acetoacetate and phenol. This method often requires a catalyst to facilitate the exchange of the alkoxy group.[9]

Boric Acid: An Efficient and Green Catalyst

Boric acid has emerged as an environmentally benign and effective catalyst for the transesterification of β-keto esters.[10] It is believed to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the alcohol. A proposed mechanism involves the formation of a six-membered boronate intermediate.[11][12]

Mechanism of Boric Acid-Catalyzed Transesterification

The proposed mechanism involves the following steps:

  • Activation: Boric acid coordinates with the two carbonyl oxygens of the β-keto ester, forming a chelated intermediate.

  • Nucleophilic Attack: The phenol attacks the activated ester carbonyl.

  • Proton Transfer and Elimination: A proton is transferred, and the original alcohol (ethanol) is eliminated to yield the phenoxy-substituted β-keto ester.[11]

Boric_Acid_Transesterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EAA Ethyl Acetoacetate Chelate Boronate Intermediate EAA->Chelate Phenol Phenol Phenol->Chelate Nucleophilic Attack BoricAcid Boric Acid (Catalyst) BoricAcid->Chelate Product This compound Chelate->Product Elimination of Ethanol

Caption: Boric acid-catalyzed transesterification workflow.

Experimental Protocol: Boric Acid-Catalyzed Transesterification

This protocol is based on methodologies for boric acid-catalyzed transesterification of β-keto esters.[9][12]

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1.0 equivalent), phenol (1.2 equivalents), boric acid (10 mol%), and toluene as the solvent.

  • Reaction: Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Organocatalyzed Transesterification

Organocatalysts, such as 4-(Dimethylamino)pyridine (DMAP), have also been effectively employed for the transesterification of β-keto esters.[9][13] These catalysts operate through a different mechanism, typically involving nucleophilic catalysis.

DMAP as a Nucleophilic Catalyst

DMAP is a highly effective nucleophilic catalyst. It reacts with the ester to form a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol (phenol).[14]

Experimental Protocol: DMAP-Catalyzed Transesterification

This protocol is adapted from DMAP-catalyzed ester exchange procedures.[14]

  • Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent), phenol (1.5 equivalents), and DMAP (10 mol%) in a suitable solvent like toluene.

  • Reaction: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl to remove DMAP, followed by washing with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Comparative Analysis of Catalytic Systems

Catalyst SystemReaction TypeTypical ConditionsAdvantagesDisadvantages
Sodium Ethoxide Claisen CondensationReflux in ethanol, 4-6 hWell-established method, potentially high yields.[7]Requires stoichiometric amounts of strong base, anhydrous conditions are critical.[1][4]
Boric Acid TransesterificationReflux in toluene with azeotropic removal of ethanol, 5-10 hEnvironmentally benign, mild conditions, catalyst is inexpensive and readily available.[9][10]May require longer reaction times compared to strong base catalysis.
DMAP TransesterificationReflux in toluene, 12-24 hMild conditions, avoids the use of metals or strong acids/bases.[9]Catalyst can be toxic and may require careful removal during work-up.[14]

Conclusion and Catalyst Selection

The choice of catalyst for the synthesis of this compound depends on several factors, including the availability of starting materials, desired reaction conditions, and scale of the synthesis.

  • Base-catalyzed Claisen condensation is a robust and high-yielding method, particularly suitable when ethyl phenoxyacetate is readily available. However, it requires careful handling of a strong base and strictly anhydrous conditions.

  • Acid-catalyzed transesterification with boric acid represents a greener and milder alternative. It is an excellent choice when starting from ethyl acetoacetate and phenol, especially for researchers prioritizing environmentally friendly methods.

  • Organocatalyzed transesterification using DMAP provides another mild option, avoiding harsh acidic or basic conditions. This can be advantageous when working with sensitive substrates, though catalyst removal needs to be considered.

Ultimately, the optimal catalyst will be determined by the specific requirements of the synthesis and the priorities of the researcher. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient and successful synthesis of this compound.

References

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A Comparative Guide to Alternative Precursors for Pyrazolone Synthesis: Beyond Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Pyrazolones and Their Synthesis

Pyrazolone and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals, agrochemicals, and dyes.[1] Their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties, continue to drive research into novel synthetic methodologies.[2] The classical Knorr pyrazole synthesis, a robust and widely employed method, traditionally utilizes the condensation of a β-ketoester with a hydrazine derivative.[3][4] Ethyl 3-oxo-4-phenoxybutanoate serves as a key exemplar of such a precursor, leading to the formation of phenoxy-substituted pyrazolones, a motif present in various bioactive molecules.

However, the pursuit of greener, more efficient, and economically viable synthetic routes necessitates an exploration of alternative precursors.[5][6] This guide provides a comprehensive comparison of viable alternatives to this compound for pyrazolone synthesis, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the nuances of using alternative β-ketoesters, 1,3-diketones, diketene, and Meldrum's acid, providing a comparative analysis of their performance based on experimental data.

The Benchmark: this compound

Before exploring alternatives, it is crucial to understand the baseline synthesis involving this compound. This β-ketoester is typically synthesized through methods such as the Claisen condensation. The subsequent reaction with a hydrazine derivative, like phenylhydrazine, proceeds via the Knorr pyrazole synthesis to yield the corresponding pyrazolone.

Illustrative Synthetic Pathway

cluster_0 Pyrazolone Synthesis from this compound This compound This compound Intermediate Intermediate This compound->Intermediate + Hydrazine Hydrazine Derivative Hydrazine Derivative Phenoxy-substituted Pyrazolone Phenoxy-substituted Pyrazolone Intermediate->Phenoxy-substituted Pyrazolone Cyclization & Dehydration

Caption: Knorr synthesis of a phenoxy-substituted pyrazolone.

Alternative Precursors: A Comparative Analysis

The selection of a precursor for pyrazolone synthesis is a critical decision that influences reaction efficiency, cost, and environmental impact. Below, we compare several classes of alternative starting materials to this compound.

Alternative β-Ketoesters

The most direct alternatives are other β-ketoesters. The choice of the ester and the substituent on the keto group allows for the synthesis of a wide variety of substituted pyrazolones.

Common Examples: Ethyl acetoacetate, Ethyl benzoylacetate.[3]

Advantages:

  • Versatility: A wide range of β-ketoesters are commercially available or can be readily synthesized, allowing for fine-tuning of the final pyrazolone structure.[7][8]

  • Well-established Chemistry: The Knorr synthesis using various β-ketoesters is extensively documented, providing a wealth of procedural information.[3]

Disadvantages:

  • Synthetic Accessibility: The synthesis of more complex or substituted β-ketoesters can be multi-step and may involve harsh reaction conditions or expensive starting materials.[8][9]

  • Regioselectivity Issues: Unsymmetrical β-ketoesters can lead to the formation of regioisomers, requiring potentially challenging purification steps.

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate [4]

  • Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the stirred solution.

  • Reaction Conditions: Heat the mixture to reflux for 1-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol-acetone) to afford the pure 1-phenyl-3-methyl-5-pyrazolone.

1,3-Diketones

As another class of 1,3-dicarbonyl compounds, 1,3-diketones are excellent precursors for pyrazolone synthesis through condensation with hydrazines.[10][11]

Common Examples: Acetylacetone, Dibenzoylmethane.

Advantages:

  • High Reactivity: The two carbonyl groups often lead to facile cyclization with hydrazines.

  • One-Pot Procedures: Methods exist for the in situ generation of 1,3-diketones from ketones and acid chlorides, followed by immediate reaction with hydrazine to form pyrazoles in a one-pot synthesis.[12]

Disadvantages:

  • Regioselectivity: Similar to unsymmetrical β-ketoesters, unsymmetrical 1,3-diketones can yield a mixture of regioisomeric pyrazoles.[10]

  • Availability: While simple 1,3-diketones are readily available, more complex derivatives may require dedicated synthesis.

Experimental Protocol: One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides [12]

  • Enolate Formation: To a solution of a ketone (1 equivalent) in a suitable solvent (e.g., toluene), add a strong base (e.g., LDA or LiHMDS) at low temperature to generate the enolate.

  • Acylation: Add an acid chloride (1 equivalent) to the enolate solution to form the 1,3-diketone in situ.

  • Cyclization: Add a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary to drive the cyclization to completion.

  • Work-up and Purification: After an aqueous work-up, the pyrazole product can be purified by column chromatography or recrystallization.

Diketene

Diketene is a highly reactive and versatile C4 building block that serves as an efficient precursor for the synthesis of 3-methyl-5-pyrazolone derivatives.

Advantages:

  • High Yields: Reactions of diketene with hydrazines are often high-yielding, with reported yields up to 98%.

  • Atom Economy: The reaction is highly atom-economical.

  • Cost-Effectiveness: Diketene is a relatively inexpensive industrial chemical.

Disadvantages:

  • Handling and Stability: Diketene is a lachrymatory and toxic substance that requires careful handling. It is also prone to polymerization and must be used fresh or distilled before use.[13]

  • Limited Substituent Diversity: The use of diketene directly leads to 3-methyl substituted pyrazolones, limiting the structural diversity of the product.

Experimental Protocol: Synthesis of 1,3-dimethyl-5-pyrazolone from Diketene

  • Reaction Setup: In a reaction vessel, place a solution of methylhydrazine in a suitable solvent.

  • Addition of Diketene: Slowly add diketene to the methylhydrazine solution while maintaining a controlled temperature (often at or below room temperature).

  • Reaction Conditions: The reaction is typically rapid and exothermic. Stirring is continued for a short period after the addition is complete.

  • Work-up and Purification: The product can often be isolated by removal of the solvent and subsequent purification if necessary.

Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic C3 precursor known for its high acidity and reactivity, making it an excellent substrate in multicomponent reactions (MCRs) for the synthesis of various heterocycles, including pyrazolones.[14][15][16]

Advantages:

  • High Reactivity: The high acidity of the methylene protons facilitates a variety of condensation reactions.

  • Multicomponent Reactions (MCRs): Meldrum's acid is frequently used in one-pot MCRs, which are highly efficient in terms of step and atom economy.[14][17]

  • Green Chemistry: MCRs often align with the principles of green chemistry by reducing waste and energy consumption.[18]

Disadvantages:

  • Thermal Instability: Meldrum's acid can decompose at elevated temperatures.[13]

  • Complexity of MCRs: While efficient, the optimization of multicomponent reactions can be complex, requiring careful control of reaction conditions.

Experimental Protocol: Multicomponent Synthesis of Pyrazolidinones using Meldrum's Acid [15][17]

  • Reaction Setup: In a suitable solvent, combine Meldrum's acid (1 equivalent), an aldehyde (1 equivalent), and a pyrazolidinone derivative (1 equivalent).

  • Catalyst: Add an organocatalyst (e.g., (DHQ)2PHAL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).

  • Work-up and Purification: The product is typically isolated after removal of the solvent and purified by column chromatography.

Quantitative Comparison of Precursors

The following table provides a summary of key performance indicators for the discussed precursors. The data is representative and can vary based on specific substrates and reaction conditions.

Precursor ClassTypical YieldsReaction ConditionsKey AdvantagesKey Disadvantages
Ethyl 3-oxo-4- phenoxybutanoate Good to ExcellentModerate heatingWell-established, predictable outcomesMulti-step synthesis of precursor
Alternative β-Ketoesters Good to Excellent[10]Variable, often requires heatingHigh versatility, wide substrate scopePotential for regioisomers, accessibility of complex precursors[8]
1,3-Diketones Good to Excellent[10]Often mild, can be one-potHigh reactivity, access to diverse structuresRegioselectivity issues with unsymmetrical diketones[10]
Diketene Excellent (up to 98%)Mild, often rapidHigh yields, cost-effective, atom-economicalHazardous, limited to 3-methyl-pyrazolones[13]
Meldrum's Acid Good to Excellent[15]Mild, often at room temperatureHigh reactivity, ideal for MCRs, green chemistryThermally sensitive, MCRs can be complex to optimize[13]

Logical Relationships in Pyrazolone Synthesis

The choice of precursor dictates the synthetic strategy and the potential for structural diversity in the final pyrazolone product.

cluster_0 Precursor Selection and Synthetic Outcomes Precursor Precursor Beta-Ketoesters Beta-Ketoesters Precursor->Beta-Ketoesters 1,3-Diketones 1,3-Diketones Precursor->1,3-Diketones Diketene Diketene Precursor->Diketene Meldrum's Acid Meldrum's Acid Precursor->Meldrum's Acid Pyrazolone Pyrazolone Beta-Ketoesters->Pyrazolone Knorr Synthesis 1,3-Diketones->Pyrazolone Knorr Synthesis Diketene->Pyrazolone Direct Reaction Meldrum's Acid->Pyrazolone MCRs Structural_Diversity Structural_Diversity Pyrazolone->Structural_Diversity Reaction_Efficiency Reaction_Efficiency Pyrazolone->Reaction_Efficiency Green_Chemistry Green_Chemistry Pyrazolone->Green_Chemistry

Caption: Interplay between precursor choice and synthetic considerations.

Conclusion: A Strategic Approach to Pyrazolone Synthesis

While this compound remains a valuable precursor for the synthesis of specific pyrazolone targets, a wealth of alternative starting materials offers significant advantages in terms of versatility, efficiency, and sustainability. The choice of the optimal precursor is contingent upon the desired substitution pattern of the final pyrazolone, cost considerations, and the desired environmental footprint of the synthesis.

  • For maximum structural diversity , alternative β-ketoesters and 1,3-diketones provide unparalleled flexibility, especially when coupled with one-pot synthetic strategies.

  • For high-yield, cost-effective production of 3-methyl-pyrazolones , diketene is an excellent, albeit hazardous, choice.

  • For researchers prioritizing green chemistry and atom economy , Meldrum's acid in multicomponent reactions represents a powerful and elegant approach.

By carefully considering the attributes of each precursor class, researchers can design and execute pyrazolone syntheses that are not only chemically sound but also aligned with the principles of modern, sustainable chemical manufacturing.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

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  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates like Ethyl 3-oxo-4-phenoxybutanoate is a critical step that directly impacts project timelines and budgets. This β-keto ester is a valuable precursor for a variety of pharmacologically active molecules. This guide provides an in-depth comparative analysis of different synthetic routes to this compound and its close structural analog, Ethyl 3-oxo-4-phenylbutanoate, with a focus on cost-effectiveness, experimental feasibility, and scientific integrity.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial building block in medicinal chemistry. Its structural motifs are found in a range of bioactive compounds, making its efficient synthesis a topic of significant interest. The primary challenge lies in identifying a synthetic route that is not only high-yielding but also economically viable for scaling up from laboratory to pilot plant production. This guide will dissect and compare established methods for a similar compound, Ethyl 3-oxo-4-phenylbutanoate, and propose a robust and cost-effective pathway to this compound.

Comparative Analysis of Synthetic Routes

We will explore three primary synthetic strategies. Two of these routes have been established for the synthesis of the phenyl analog and provide a strong basis for comparison, while the third is a proposed, cost-effective route to the target phenoxy compound.

Route 1: Malonic Ester Synthesis Approach (Analog)

This classical approach, adapted from the synthesis of Ethyl 3-oxo-4-phenylbutanoate, utilizes the nucleophilic character of a malonic ester derivative.

Reaction Scheme:

Causality Behind Experimental Choices: This method relies on the generation of a soft enolate from monoethyl monopotassium malonate, which then undergoes an SN2 reaction with phenacyl chloride. The use of magnesium chloride and triethylamine facilitates the reaction, likely through the formation of a magnesium enolate, which can enhance reactivity and minimize side reactions. The extended reaction time of 63 hours, however, is a significant drawback for time-sensitive projects.

Experimental Protocol (for Ethyl 3-oxo-4-phenylbutanoate):

  • Combine monoethyl monopotassium malonate (12.9 g, 2.3 equivalents) with tetrahydrofuran (200 ml) and cool to 5°C.[1]

  • Add triethylamine (8.2 g, 2.5 equivalents) and magnesium chloride (8.62 g, 2.8 equivalents) and stir at 5 to 20°C for 3 hours.[1]

  • Cool the mixture to 5°C and gradually add phenacyl chloride (5 g, 32 mmol, 1 equivalent).[1]

  • Stir the reaction mixture at 5 to 20°C for 63 hours.[1]

  • Perform an acidic workup with 1 N hydrochloric acid.[1]

  • Extract the product with ethyl acetate and purify by evaporation of the solvent to yield a pale yellow oil (86% yield).[1]

Route 2: Meldrum's Acid Approach (Analog)

This route offers an alternative pathway to the β-keto ester functionality, leveraging the unique reactivity of Meldrum's acid.

Reaction Scheme:

Causality Behind Experimental Choices: Meldrum's acid is a cyclic diester with highly acidic α-protons, making it an excellent nucleophile for acylation reactions. The reaction with phenylacetyl chloride in the presence of pyridine as a base proceeds readily to form an acylated intermediate. Subsequent refluxing in ethanol leads to ethanolysis of the cyclic diester, yielding the desired β-keto ester. This method boasts a very high reported yield of 98.8% and a significantly shorter reaction time compared to the malonic ester approach.

Experimental Protocol (for Ethyl 3-oxo-4-phenylbutanoate):

  • Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (23.75 g, 0.165 mol) and anhydrous pyridine (32.5 mL, 0.4 mol) in dichloromethane (100 mL) and cool to 0°C.[2]

  • Add phenylacetyl chloride (25.50 g, 0.165 mol) dropwise.[2]

  • Stir at 0°C for 1 hour, then at room temperature for another hour.[2]

  • Quench the reaction with 2N aqueous HCl.[2]

  • Extract with dichloromethane and evaporate the solvent.

  • The resulting solid is washed with ethanol and then refluxed in anhydrous ethanol for 2.5 hours to yield the product (98.8% yield).[1]

Route 3: Proposed Claisen Condensation for this compound

This proposed route is a direct and potentially highly cost-effective method for the synthesis of the target molecule, this compound, via a crossed Claisen condensation.

Reaction Scheme:

Causality Behind Experimental Choices: The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely used for the synthesis of β-keto esters.[3] In this crossed Claisen condensation, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl phenoxyacetate. To favor the desired crossed product and minimize the self-condensation of ethyl acetate, the reaction should be performed by slowly adding ethyl acetate to a mixture of ethyl phenoxyacetate and the base.[4] This strategy ensures that the concentration of the enolizable ester is kept low at all times.

Proposed Experimental Protocol (for this compound):

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

  • Add ethyl phenoxyacetate to the sodium ethoxide solution.

  • Slowly add an equimolar amount of anhydrous ethyl acetate to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until completion is indicated by TLC analysis.

  • Neutralize the reaction with a dilute acid (e.g., acetic acid or dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Cost-Effectiveness Analysis

To provide a quantitative comparison, the following table summarizes the estimated costs of the starting materials for each route to produce approximately one mole of the final product. Prices are based on currently available catalog prices for research-grade chemicals and may vary.

Parameter Route 1 (Analog): Malonic Ester Route 2 (Analog): Meldrum's Acid Route 3 (Proposed): Claisen Condensation
Key Starting Materials Monoethyl monopotassium malonate, Phenacyl chlorideMeldrum's acid, Phenylacetyl chlorideEthyl phenoxyacetate, Ethyl acetate
Reported/Estimated Yield 86%98.8%~70% (estimated based on similar Claisen condensations)
Reaction Time 63 hours~4 hours~4-6 hours
Reaction Temperature 5-20°C0°C to refluxRoom Temperature
Purification Solvent evaporationColumn chromatographyVacuum distillation/Column chromatography

Cost Breakdown of Key Reagents:

Reagent Supplier Price (USD) Quantity Cost per gram/mL
Monoethyl monopotassium malonate----
Phenacyl chloride----
Meldrum's acidIndiaMART~1100 INR/kg1 kg~$0.015/g
Phenylacetyl chlorideSigma-Aldrich$139.00100 g$1.39/g
Ethyl phenoxyacetateCP Lab Safety$129.81100 g$1.30/g
Ethyl acetate-(Commodity price)-(Low)
Sodium Ethoxide-(Prepared in situ)-(Low)

Analysis:

While Routes 1 and 2 are for the phenyl analog, they provide valuable insights. Route 2, the Meldrum's acid approach, is superior to Route 1 in terms of yield and reaction time. However, the cost of phenylacetyl chloride is a significant factor.

The proposed Route 3 (Claisen Condensation) for the target molecule, this compound, presents a compelling case for cost-effectiveness. The starting materials, ethyl phenoxyacetate and ethyl acetate, are relatively inexpensive. The reaction is proposed to be a one-pot synthesis under mild conditions. Even with a conservative estimated yield of 70%, the low cost of starting materials and the straightforward procedure make this route highly attractive for both laboratory and potential industrial-scale synthesis.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.

Route 1: Malonic Ester Synthesis Workflow

start Start step1 Combine Monoethyl monopotassium malonate and THF, cool to 5°C start->step1 step2 Add Triethylamine and MgCl2, stir for 3h step1->step2 step3 Add Phenacyl chloride step2->step3 step4 Stir for 63h at 5-20°C step3->step4 step5 Acidic workup (HCl) step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Evaporate solvent step6->step7 end Ethyl 3-oxo-4-phenylbutanoate step7->end

Caption: Workflow for the Malonic Ester Synthesis of the Phenyl Analog.

Route 2: Meldrum's Acid Synthesis Workflow

start Start step1 Dissolve Meldrum's acid and Pyridine in DCM, cool to 0°C start->step1 step2 Add Phenylacetyl chloride step1->step2 step3 Stir at 0°C for 1h, then RT for 1h step2->step3 step4 Quench with HCl step3->step4 step5 Extract with DCM step4->step5 step6 Evaporate solvent step5->step6 step7 Reflux in Ethanol for 2.5h step6->step7 end Ethyl 3-oxo-4-phenylbutanoate step7->end

Caption: Workflow for the Meldrum's Acid Synthesis of the Phenyl Analog.

Route 3: Proposed Claisen Condensation Workflow

start Start step1 Prepare Sodium Ethoxide in Ethanol start->step1 step2 Add Ethyl phenoxyacetate step1->step2 step3 Slowly add Ethyl acetate step2->step3 step4 Stir at Room Temperature step3->step4 step5 Neutralize with acid step4->step5 step6 Extract with organic solvent step5->step6 step7 Purify (Distillation/Chromatography) step6->step7 end This compound step7->end

Caption: Proposed Workflow for the Claisen Condensation Synthesis.

Conclusion and Recommendation

Based on this comprehensive analysis, the proposed Claisen condensation (Route 3) emerges as the most promising route for the cost-effective synthesis of this compound. Its reliance on readily available and inexpensive starting materials, coupled with mild reaction conditions and a straightforward, one-pot procedure, makes it an ideal candidate for both small-scale research and large-scale production.

While the Meldrum's acid route (Route 2) demonstrates high efficiency for the phenyl analog, its cost-effectiveness is hampered by the price of the acyl chloride. The malonic ester synthesis (Route 1) is significantly less efficient due to its prolonged reaction time.

For researchers and drug development professionals, the optimization and validation of the proposed Claisen condensation route for this compound is a highly recommended avenue of investigation that promises significant returns in terms of both time and cost savings.

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A Senior Application Scientist's Guide to Evaluating the Biological Efficacy of Compounds Derived from Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic agent is both an art and a rigorous science. Ethyl 3-oxo-4-phenoxybutanoate stands as a versatile and valuable starting material, a foundational block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the biological efficacy of key compound classes derived from this precursor, focusing on their anticancer and antimicrobial activities. We will delve into the rationale behind their synthesis, present detailed experimental protocols for their evaluation, and compare their performance against established alternatives, all grounded in verifiable experimental data.

The Synthetic Gateway: From this compound to Bioactive Heterocycles

This compound, with its characteristic β-keto ester functionality, is primed for cyclization reactions, most notably the Knorr pyrazole synthesis and related multicomponent reactions. This reactivity allows for the efficient construction of complex molecular architectures, particularly pyrazolone and pyrrolinylaminopyrimidine derivatives, which form the core of our investigation.[1]

The phenoxy group is a critical feature, offering a site for further functionalization to modulate the compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents on the phenyl ring of the phenoxy group can significantly impact biological activity, a key aspect of structure-activity relationship (SAR) studies that guide the optimization of lead compounds.[2]

Synthesis of Pyrazolone Derivatives

The reaction of this compound with various hydrazine derivatives is a cornerstone for generating a library of substituted pyrazolones. The choice of the hydrazine reactant directly influences the substitution at the N1 position of the pyrazolone ring, providing a straightforward method to explore a wide chemical space and optimize for biological activity.

Evaluating Anticancer Efficacy: A Comparative Analysis

Derivatives of this compound, particularly pyrazolones, have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and downstream pathways including PI3K/Akt, MAPK/ERK, and the transcription factor NF-κB.

Targeting Key Signaling Pathways in Cancer

The following diagram illustrates the major signaling pathways often targeted by pyrazolone derivatives in cancer cells.

Signaling Pathways in Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK VEGFR2 VEGFR-2 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis ERK ERK MEK->ERK IKK IKK IkB IκB IKK->IkB NFkB NF-κB NFkB->Proliferation Pyrazolone Pyrazolone Derivatives Pyrazolone->EGFR Pyrazolone->VEGFR2 Pyrazolone->PI3K Pyrazolone->MEK Pyrazolone->IKK MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Add test compounds and incubate A->B C 3. Add MTT solution and incubate B->C D 4. Add solubilization solution C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 value E->F

Figure 2: Workflow for the MTT cell viability assay.

Evaluating Antimicrobial Efficacy: A Comparative Analysis

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Pyrazole derivatives synthesized from this compound have shown promising activity against a range of pathogenic microorganisms.

Comparative Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key measure of the potency of an antimicrobial compound.

The following table presents a comparison of the MIC values of representative pyrazole derivatives against the standard antibiotic, Ciprofloxacin, for various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Pyrazole Derivative A S. aureus0.125Ciprofloxacin0.125[3]
Pyrazole Derivative B E. coli0.25Ciprofloxacin0.5[4]
Pyrazole Derivative C P. aeruginosa2Ciprofloxacin-[3]
Pyrazole Derivative D S. epidermidis0.25Ciprofloxacin4[4]

Analysis: The data demonstrate that pyrazole derivatives can exhibit potent antibacterial activity, in some cases exceeding the potency of the widely used antibiotic Ciprofloxacin. This underscores their potential as novel antimicrobial agents to combat bacterial infections, including those caused by resistant strains.

Experimental Protocols for Antimicrobial Susceptibility Testing

Two standard methods for determining the MIC of a compound are the broth microdilution method and the Kirby-Bauer disk diffusion method.

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound and control antibiotic

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth Microdilution Workflow A 1. Prepare serial dilutions of test compound in 96-well plate C 3. Inoculate all wells with the microorganism A->C B 2. Prepare standardized inoculum of microorganism B->C D 4. Incubate the plate C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

Figure 3: Workflow for the broth microdilution assay.

This is a qualitative or semi-quantitative method where paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Test compound and control antibiotic

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized suspension to create a lawn of growth.

  • Disk Application: Aseptically apply paper disks impregnated with the test compounds and control antibiotics onto the surface of the agar.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

The derivatives of this compound, particularly pyrazolones, represent a rich and promising scaffold for the development of novel anticancer and antimicrobial agents. The data presented in this guide demonstrate their potent biological activity, often comparable or superior to existing standard-of-care drugs.

The versatility of the starting material allows for extensive SAR studies to optimize potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on:

  • In vivo efficacy studies: Promising candidates from in vitro screens should be advanced to animal models to evaluate their efficacy and safety in a living system.

  • Mechanism of action studies: Further elucidation of the precise molecular targets and mechanisms by which these compounds exert their biological effects will be crucial for their rational development.

  • Optimization of pharmacokinetic properties: Modification of the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties will be essential for developing clinically viable drugs.

By leveraging the synthetic accessibility of this compound and employing rigorous biological evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of this promising class of compounds.

References

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A Senior Application Scientist's Guide to the Quality Control of Ethyl 3-oxo-4-phenoxybutanoate: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent quality control of chemical intermediates is a foundational pillar of reproducible research and the ultimate safety and efficacy of therapeutic agents. Ethyl 3-oxo-4-phenoxybutanoate, a key building block in the synthesis of various pharmaceutical compounds, demands rigorous analytical oversight to ensure its purity, identity, and stability. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the quality control of this versatile β-keto ester. Moving beyond a simple recitation of methods, we will explore the underlying principles, practical advantages, and potential pitfalls of each technique, supported by experimental data and detailed protocols to empower you in selecting and implementing the most appropriate analytical strategy for your specific needs.

The Critical Role of Quality Control for this compound

This compound is a crucial precursor in various synthetic pathways. The presence of impurities, including unreacted starting materials, by-products from side reactions, or degradants, can have a profound impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are not merely a regulatory requirement but a scientific necessity to guarantee the integrity of the entire drug development cascade.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for the quality control of this compound is a critical decision that hinges on the specific analytical objective, be it routine purity assessment, structural elucidation of unknown impurities, or absolute quantification. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrimary ApplicationKey AdvantagesKey Disadvantages
HPLC-UV Routine purity analysis, impurity profiling, stability testingHigh sensitivity and resolution for non-volatile and thermally labile compounds. Well-established and widely available.[1]Requires a specific reference standard for quantification. Peak shape can be affected by keto-enol tautomerism.
GC-MS Identification of volatile impurities and by-productsHigh separation efficiency for volatile compounds. Provides structural information for impurity identification.Risk of thermal decomposition of this compound into phenylacetone, leading to inaccurate purity assessment.[2] Derivatization may be required.
qNMR Absolute purity determination, structural confirmationPrimary analytical method providing direct traceability to SI units. Does not require a reference standard of the analyte. Provides unambiguous structural confirmation.[1] Non-destructive.Lower sensitivity compared to chromatographic techniques. Higher initial instrument cost. Requires a certified internal standard.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for routine quality control of this compound due to its robustness and suitability for analyzing a wide range of non-volatile impurities. A reversed-phase method is typically employed.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3][4]

    • This compound sample and reference standard.

    • HPLC-grade acetonitrile and water.

    • Phosphoric acid or formic acid.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acid). A typical starting point is 50:50 (v/v) acetonitrile:water.[3][5]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 225 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample and reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the reference standard to determine the retention time and response factor.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve should be constructed.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Reference Standard prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Equilibrate System prep3->hplc1 Prepared Sample hplc2 Inject Sample hplc1->hplc2 hplc3 Data Acquisition hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate Area % data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Cautionary Approach

While GC-MS offers excellent separation and identification capabilities for volatile compounds, its application to this compound is fraught with the significant risk of thermal degradation. The β-keto ester moiety is susceptible to decarboxylation at elevated temperatures, potentially leading to the formation of phenylacetone.[2] This would result in an underestimation of the main compound's purity and the misidentification of a degradant as a process-related impurity.

If GC-MS must be employed, for instance, to analyze for highly volatile starting materials, careful method development is paramount. This includes using a lower injection port temperature and a fast oven ramp rate. A more reliable, albeit more complex, approach involves derivatization of the β-keto group to a more thermally stable entity. However, this introduces additional reaction and purification steps, each a potential source of analytical error.

Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Purity

For an absolute and highly accurate determination of purity, quantitative ¹H-NMR (qNMR) is the method of choice. It is a primary ratio method, meaning it provides a direct measurement of the analyte's purity against a certified internal standard, without the need for a specific reference standard of this compound itself.

  • Instrumentation and Materials:

    • NMR Spectrometer (400 MHz or higher).

    • 5 mm NMR tubes.

    • Analytical balance (readability to 0.01 mg).

    • This compound sample.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample and a precisely known amount of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (a D1 of 30 seconds is a good starting point).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound that does not overlap with other signals.

    • Integrate a signal from the internal standard.

    • The purity of the sample is calculated using the following equation:

    Purity (% w/w) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep1 Accurately Weigh Sample & Internal Std prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Set Quantitative Acquisition Parameters prep3->nmr1 Prepared Sample nmr2 Acquire Spectrum nmr1->nmr2 data1 Process Spectrum (FT, Phasing, Baseline) nmr2->data1 FID data2 Integrate Signals data1->data2 data3 Calculate Purity data2->data3

Caption: Workflow for qNMR Purity Assessment.

It is important to note the presence of keto-enol tautomerism in β-keto esters like this compound, which results in two sets of signals in the NMR spectrum.[2][6][7] This phenomenon, while complicating the spectrum, provides a unique structural fingerprint and can be leveraged for identity confirmation. For quantitative purposes, it is crucial to select signals that are representative of both tautomers or to integrate signals from both forms that correspond to the same number of protons.

Conclusion and Recommendations

The choice of the optimal analytical method for the quality control of this compound is dictated by the specific analytical goal.

  • For routine quality control and stability testing , a validated stability-indicating HPLC-UV method is the most practical and reliable choice, offering a balance of sensitivity, resolution, and throughput.[8]

  • GC-MS should be approached with extreme caution due to the thermal lability of the analyte and is generally not recommended for purity determination unless specific volatile impurities are being targeted.

  • For the definitive determination of absolute purity and for the qualification of in-house reference standards, qNMR is the unparalleled gold standard, providing a direct, highly accurate, and unbiased measurement.

A comprehensive quality control strategy should ideally leverage a combination of these techniques: HPLC for routine analysis and the separation of impurities, and NMR for definitive structural confirmation and the establishment of primary standards. This orthogonal approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the subsequent stages of research and development.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-oxo-4-phenoxybutyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Qixi Chemicals. (n.d.). 97% Purity Ethyl 3-oxo-4-phenylbutanoate CAS 718-08-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. PubChem. Retrieved from [Link]

  • Sato, M., et al. (2022). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia, 69(2), 349-355. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Fawzy, N. G., & Kamel, A. O. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Authorea Preprints. Retrieved from [Link]

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A Comparative Guide to the Reaction Kinetics of Ethyl 3-oxo-4-phenoxybutanoate and Its Analogs: A Study in Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Keto Esters and Their Reaction Kinetics

Ethyl 3-oxo-4-phenoxybutanoate and its analogs are members of the β-keto ester family, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Their utility as synthetic intermediates is well-established.[1] Understanding the reaction kinetics of these molecules is paramount for optimizing reaction conditions, predicting product yields, and designing novel derivatives with tailored reactivity for applications in drug discovery and development.

This guide will focus on the acid-catalyzed hydrolysis of this compound and a series of its para-substituted analogs. By systematically varying the electronic properties of the substituent on the phenoxy ring, we can elucidate the electronic demands of the reaction and quantify the structure-reactivity relationship.

Theoretical Framework: The Hammett Equation

To quantitatively assess the influence of substituents on the reaction rate, we will employ the Hammett equation, a cornerstone of physical organic chemistry. The Hammett equation relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2][3][4][5][6]

  • ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

By plotting log(k/k₀) against σ for a series of analogs, we can generate a Hammett plot. The slope of this plot will give us the ρ value, providing valuable mechanistic insights into the rate-determining step of the reaction.

Proposed Analogs for Comparative Study

To construct a meaningful Hammett plot, a series of para-substituted analogs of this compound should be synthesized. The following substituents are proposed to cover a range of electronic effects:

Substituent (X)Name of AnalogExpected Electronic EffectHammett σₚ Value
-OCH₃Ethyl 3-oxo-4-(4-methoxyphenoxy)butanoateElectron-donating-0.27
-CH₃Ethyl 3-oxo-4-(4-methylphenoxy)butanoateElectron-donating-0.17
-HThis compound (Parent Compound)Neutral (Reference)0.00
-ClEthyl 3-oxo-4-(4-chlorophenoxy)butanoateElectron-withdrawing0.23
-NO₂Ethyl 3-oxo-4-(4-nitrophenoxy)butanoateStrongly electron-withdrawing0.78

Source for σₚ values:[2][4][5]

Experimental Design and Protocols

Synthesis of this compound and its Analogs

A general and robust method for the synthesis of the target compounds is required. Based on established procedures for similar β-keto esters, a two-step synthesis is proposed.[7][8]

Workflow for Synthesis

cluster_step1 Step 1: Acylation of Meldrum's Acid cluster_step2 Step 2: Ethanolysis A Substituted Phenylacetyl Chloride C Acylated Meldrum's Acid Intermediate A->C B Meldrum's Acid B->C D Acylated Meldrum's Acid Intermediate F Final Product: Ethyl 3-oxo-4-(substituted-phenoxy)butanoate D->F E Ethanol E->F A Prepare stock solutions of esters in a suitable organic solvent (e.g., acetonitrile) D Inject a small aliquot of the ester stock solution into the cuvette to initiate the reaction A->D B Prepare acidic buffer solutions of known pH C Equilibrate buffer solution to the desired temperature in a UV-Vis cuvette B->C C->D E Monitor the change in absorbance at a predetermined wavelength over time using the spectrophotometer's kinetics mode D->E F Analyze the absorbance vs. time data to determine the pseudo-first-order rate constant (k_obs) E->F G Repeat the experiment at different acid concentrations to determine the second-order rate constant (k) F->G H Repeat for all analogs and at different temperatures to determine activation parameters G->H A Ester B Protonated Ester (more electrophilic) A->B + H+ C Tetrahedral Intermediate B->C + H2O (Rate-determining step) D Protonated Carboxylic Acid and Alcohol C->D Proton transfer and loss of alcohol E Carboxylic Acid and Alcohol D->E - H+ xaxis Hammett σp Constant yaxis log(k/k₀) OCH3 NO2 OCH3->NO2   ρ > 0 CH3 H Cl OCH3_label -OCH3 CH3_label -CH3 H_label -H Cl_label -Cl NO2_label -NO2

Sources

A Comparative Guide to the In Vitro and In Vivo Performance of Bioactive Compounds Derived from Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a versatile starting material is a critical first step in the discovery of novel therapeutic agents. Ethyl 3-oxo-4-phenoxybutanoate, a β-keto ester, represents a highly valuable and adaptable scaffold for the synthesis of a diverse array of heterocyclic compounds. Its chemical structure is primed for cyclization reactions, offering pathways to multiple classes of bioactive molecules.

This guide provides an in-depth technical comparison of the synthesis and biological activities of prominent compound families derived from this compound, with a focus on pyrazolone and coumarin derivatives. We will delve into their comparative performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols. The objective is to furnish a comprehensive resource that informs experimental design and accelerates the drug discovery process.

Synthetic Pathways from a Common Precursor

This compound serves as an excellent starting point for the synthesis of various heterocyclic systems due to its reactive β-keto ester moiety. The general synthetic strategies for producing pyrazolone and coumarin derivatives are outlined below.

Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives from this compound typically involves a condensation reaction with hydrazine or its derivatives. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazolone ring. The phenoxy group at the 4-position of the starting material becomes a key substituent on the resulting pyrazolone, influencing its biological activity. The versatility of this synthesis allows for the introduction of various substituents on the pyrazolone ring by using substituted hydrazines, which can significantly modulate the pharmacological properties of the final compound.[1][2]

Synthesis of Coumarin Derivatives

Coumarin derivatives can be synthesized from this compound through reactions such as the Pechmann condensation or related cyclization methods.[3][4] These reactions typically involve the condensation of the β-keto ester with a phenol, often under acidic conditions. The phenoxy group of the starting material can be leveraged to construct more complex coumarin structures. The resulting coumarin derivatives bear substituents that can be further modified to optimize their biological efficacy.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="this compound"]; pyrazoline [label="Pyrazolone Derivatives"]; coumarin [label="Coumarin Derivatives"];

start -> pyrazoline [label="Hydrazine Condensation"]; start -> coumarin [label="Pechmann Condensation"]; } caption: Synthetic routes from this compound.

Comparative In Vitro Efficacy

The in vitro evaluation of synthesized compounds is a cornerstone of early-stage drug discovery, providing critical data on potency and mechanism of action. Here, we compare the performance of pyrazolone and coumarin derivatives in key therapeutic areas.

Anticancer Activity: A Head-to-Head Look at Cytotoxicity

Both pyrazolone and coumarin derivatives have demonstrated significant potential as anticancer agents.[2][5][6] Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines using assays such as the MTT assay.

Pyrazolone Derivatives: Numerous studies have highlighted the potent cytotoxic activity of pyrazolone derivatives against various cancer cell lines, including those of the lung, breast, and colon.[6][7][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[7] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazolone ring and the phenyl ring inherited from the precursor are critical for anticancer potency.[1][8]

Coumarin Derivatives: Coumarins have also been extensively investigated for their anticancer properties.[4][9][[“]] They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.[11] The planar structure of the coumarin ring system allows for intercalation with DNA, and derivatives can be designed to inhibit specific enzymes involved in cancer progression, such as kinases and topoisomerases.[8]

Table 1: Comparative Anticancer Activity of Pyrazolone and Coumarin Derivatives (Representative Data)

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolone DerivativeA549 (Lung)1.22[4]
Pyrazolone DerivativeMCF-7 (Breast)1.66[4]
Coumarin DerivativeMCF-7 (Breast)< 5[8]
Coumarin DerivativeHepG2 (Liver)3.74[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and incubate for an additional 24-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 540-590 nm.[1][12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Seed Cells in 96-well Plate"]; B [label="Treat with Compounds"]; C [label="Add MTT Reagent"]; D [label="Incubate (Formazan Formation)"]; E [label="Solubilize Formazan"]; F [label="Measure Absorbance"]; G [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G; } caption: MTT assay workflow.

Antimicrobial Activity: Inhibition of Bacterial and Fungal Growth

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both pyrazolone and coumarin derivatives have shown promise in this area.[14][15]

Pyrazolone Derivatives: Pyrazolone-containing compounds have been reported to exhibit broad-spectrum antibacterial and antifungal activity.[16] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Coumarin Derivatives: Coumarins are well-known for their antimicrobial properties against a wide range of bacteria and fungi.[4][9] The presence of phenolic hydroxyl groups and carboxylic acid moieties on the coumarin ring has been associated with enhanced antimicrobial activity.

Comparative Analysis: The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While direct comparisons are scarce, the literature suggests that both classes of compounds can be potent antimicrobial agents. The choice of scaffold may be guided by the target pathogen and the desired spectrum of activity.

Table 2: Comparative Antimicrobial Activity of Pyrazolone and Coumarin Derivatives (Representative Data)

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolone-Coumarin HybridB. subtilis0.0132 (µmol/mL)[17]
Pyrazolone-Coumarin HybridA. niger0.0265 (µmol/mL)[17]
Coumarin DerivativeS. aureus3.125[11]
Coumarin DerivativeMRSA3.125[11]

Experimental Protocol: MIC and MBC Determination

The broth microdilution method is a standard technique for determining the MIC and MBC of antimicrobial agents.[18][19][20]

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[18]

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][19]

  • MBC Determination: To determine the MBC, subculture the contents of the wells that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the number of viable colonies after incubation.[18][19]

Comparative In Vivo Performance

In vivo studies are essential for evaluating the efficacy and safety of drug candidates in a whole-organism context. Here, we compare the potential in vivo applications of pyrazolone and coumarin derivatives in models of cancer and inflammation.

Anticancer Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.[5][21]

Pyrazolone and Coumarin Derivatives: Both classes of compounds have been evaluated in xenograft models and have shown the ability to inhibit tumor growth.[7] The in vivo efficacy is dependent on factors such as the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its ability to reach the tumor site in sufficient concentrations.

Comparative Considerations: The selection of a lead candidate for in vivo studies would be based on a comprehensive evaluation of its in vitro potency, selectivity, and drug-like properties. While both pyrazolone and coumarin scaffolds have produced compounds with in vivo anticancer activity, the optimal choice will be specific to the compound's overall profile.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compounds and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). The efficacy of the treatment is typically expressed as the percentage of tumor growth inhibition.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Implant Human Tumor Cells in Mice"]; B [label="Allow Tumor Growth"]; C [label="Administer Test Compounds"]; D [label="Monitor Tumor Volume"]; E [label="Endpoint Analysis (Tumor Weight, etc.)"];

A -> B -> C -> D -> E; } caption: In vivo xenograft model workflow.

Anti-inflammatory Activity in Animal Models

The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model to screen for potential anti-inflammatory drugs.[22][23][24]

Pyrazolone and Coumarin Derivatives: Both pyrazolone and coumarin derivatives have demonstrated significant anti-inflammatory activity in this model.[3][21] They often exert their effects by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and by reducing the production of inflammatory mediators.

Comparative Insights: The anti-inflammatory potential of both classes of compounds is well-established. The choice between them for further development would depend on the desired potency, selectivity (e.g., COX-2 selectivity to minimize gastrointestinal side effects), and overall safety profile.

Table 3: Comparative Anti-inflammatory Activity (Representative Data)

Compound ClassModelInhibition of Edema (%)Reference
Phenyl-pyrazoline-coumarinCarrageenan-induced paw edemaSignificant
Coumarin DerivativeCarrageenan-induced paw edema44.05
Indomethacin (Standard)Carrageenan-induced paw edema~30-40[21]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[21]

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[23]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds, most notably pyrazolones and coumarins. This guide has provided a comparative overview of their synthesis and their performance in key therapeutic areas, including cancer, microbial infections, and inflammation.

While direct, head-to-head comparative studies of different heterocyclic systems derived from this specific precursor are limited, the available evidence strongly suggests that both pyrazolone and coumarin scaffolds offer significant potential for the development of novel drugs. The choice of which scaffold to pursue will depend on the specific therapeutic target, the desired mechanism of action, and the overall drug-like properties of the synthesized compounds.

Future research should focus on the direct comparative evaluation of different compound classes synthesized from this compound to provide a clearer understanding of their relative strengths and weaknesses. Such studies will be invaluable in guiding the rational design of next-generation therapeutic agents.

References

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Safety Operating Guide

A Procedural Guide for the Proper Disposal of Ethyl 3-oxo-4-phenoxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal extends beyond the application of chemical products to ensuring their entire lifecycle, including disposal, is managed with the utmost attention to safety, regulatory compliance, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-oxo-4-phenoxybutanoate (CAS: 718-08-1), designed for researchers and drug development professionals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Essential Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This initial assessment directly informs the selection of personal protective equipment (PPE), handling procedures, and waste segregation strategies. This compound is classified as an irritant. The absence of data for other hazards does not imply their non-existence; therefore, prudent handling as a potentially hazardous substance is required.

Table 1: Chemical and Hazard Identification Summary

Property Information Source(s)
Chemical Name This compound [1]
CAS Number 718-08-1 [2]
Molecular Formula C₁₂H₁₄O₃ [1][3]
Physical State Colorless to pale yellow liquid or oil [2][3]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1][4]

| Flash Point | 113°C - 124°C |[2][3] |

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. Its high flash point indicates it is not classified as a flammable liquid under EPA and OSHA regulations, which simplifies storage but does not eliminate the need for careful handling away from ignition sources.[5][6]

Immediate Safety & Personal Protective Equipment (PPE)

Based on the hazard assessment, a stringent PPE protocol is non-negotiable to prevent exposure during all waste handling and disposal procedures.

  • Engineering Controls : All transfers and handling of this compound waste must be conducted within a certified chemical fume hood or in a well-ventilated area to mitigate the risk of respiratory irritation from vapors.[4][7]

  • Eye and Face Protection : Wear tightly fitting chemical safety goggles and a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] This is critical to prevent contact with splashes that can cause serious eye irritation.[1]

  • Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling. This is a direct countermeasure to the H315 "Causes skin irritation" hazard.[8]

  • Skin and Body Protection : A standard laboratory coat is required. For handling larger quantities or responding to a spill, consider additional protective clothing to prevent any possibility of skin contact.[8]

Waste Segregation & Collection Protocol

The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions, while correct segregation ensures safe transport and disposal. This compound is a non-halogenated organic compound .

Step-by-Step Collection Procedure
  • Characterize the Waste : Identify the waste stream as "Non-Halogenated Organic Waste." This is the most crucial step for proper segregation. It must not be mixed with halogenated solvents, strong oxidizing agents, acids, or bases.[9] Mixing incompatibles can lead to violent reactions, gas evolution, or fire.

  • Select a Compatible Container : Use a designated hazardous waste container that is made of a material compatible with the chemical (e.g., polyethylene or glass). The container must be in good condition, free from leaks, and possess a secure, screw-on cap to prevent spills and evaporation.[9][10]

  • Transfer the Waste : Carefully pour the waste this compound into the designated container, avoiding splashes. Use a funnel if necessary. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

  • Securely Seal the Container : Tightly close the container cap immediately after transferring the waste. This minimizes the release of vapors and prevents spills.

Hazardous Waste Labeling and Storage

Proper labeling and storage are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[11][12]

  • Labeling : The waste container must be clearly labeled at the moment waste is first added. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11]

    • A clear indication of the hazards (e.g., "Irritant" or the corresponding GHS pictograms).[12]

    • The date of accumulation (the date the first drop of waste was added).[11]

    • The laboratory or site-specific information, such as the Principal Investigator's name and room number.[11]

  • Storage (Satellite Accumulation Area - SAA) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator.[9][12]

    • Ensure the SAA is away from drains and incompatible materials. It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[5][10]

    • Once the container is full, it must be moved to a central accumulation area within three days for pickup by a licensed hazardous waste contractor.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical sequence for the safe and compliant disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Waste Handling & Collection cluster_final 3. Final Disposal PPE Don Personal Protective Equipment (PPE) Ventilation Work in a Chemical Fume Hood PPE->Ventilation Segregate Segregate as Non-Halogenated Organic Waste Ventilation->Segregate Collect Collect in Designated, Compatible Container Segregate->Collect Label Properly Label Waste Container (Name, Hazards, Date) Collect->Label Seal Securely Seal Container (≤90% Full) Label->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store->Pickup

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

Adherence to protocol minimizes the risk of spills, but a prepared response is a hallmark of a trustworthy safety system.

  • Personal Precautions : Evacuate non-essential personnel. Ensure adequate ventilation and wear the full PPE described in Section 2.[2]

  • Containment and Cleaning : For a small spill, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[8]

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if there is any remote concern about ignition sources.[7]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with local policy.

Regulatory Framework Overview

Disposal procedures are governed by multiple regulatory bodies, and compliance is mandatory.

  • Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450), ensure that workers are informed about chemical hazards and protected from them.[13][14]

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the actual disposal of chemical waste from "cradle to grave."[11][12] This includes the regulations for waste characterization, labeling, and disposal at permitted Treatment, Storage, and Disposal Facilities (TSDF).[15]

By following this guide, you are not only disposing of a chemical; you are participating in a system designed to protect yourself, your colleagues, and the integrity of our shared environment.

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Mastering the Safe Handling of Ethyl 3-oxo-4-phenoxybutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher dedicated to advancing drug development, a deep and practical understanding of chemical safety is not merely a regulatory hurdle; it is the bedrock of scientific integrity and reproducible results. This guide provides essential, actionable protocols for the safe handling, use, and disposal of Ethyl 3-oxo-4-phenoxybutanoate (CAS No. 16588-43-3), a key intermediate in various synthetic pathways. Our focus extends beyond simple compliance, aiming to instill a proactive safety culture by elucidating the rationale behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation

These classifications are not abstract labels; they represent tangible risks to laboratory personnel. Skin contact can lead to dermatitis, while eye exposure may cause significant, though not irreversible, damage. Inhalation of vapors or aerosols can irritate the respiratory system, leading to discomfort and potentially more severe complications with repeated exposure. A thorough understanding of these risks is the primary driver for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table summarizes the minimum required PPE for handling this compound, with a detailed explanation of the reasoning behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Butyl Rubber Gloves While nitrile gloves offer protection against a range of chemicals, butyl rubber provides superior resistance to esters and ketones.[1][2] Given the structure of this compound, butyl rubber is the more conservative and recommended choice for prolonged handling. For incidental splash contact, a double layer of nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.
Eye and Face Protection Chemical Safety Goggles and a Face Shield Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield must be worn in conjunction with goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
Respiratory Protection Use in a Certified Chemical Fume Hood Due to its potential to cause respiratory irritation, all handling of this compound that could generate vapors or aerosols must be conducted within a properly functioning chemical fume hood.
Protective Clothing Chemical-Resistant Laboratory Coat and Closed-Toed Shoes A standard cotton lab coat is not sufficient. A chemical-resistant (e.g., polyester or a poly-cotton blend) lab coat should be worn, fully buttoned, with sleeves rolled down. Closed-toed shoes are mandatory to protect against spills.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Preparation and Handling
  • Pre-Use Inspection: Before starting any work, inspect all PPE for damage. Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Work Area Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.[3]

  • Chemical Handling:

    • Always handle the compound in the smallest quantities necessary for the experiment.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container tightly sealed when not in use to minimize the release of vapors.

Spill Management

In the event of a spill, a calm and methodical response is crucial. The following workflow provides a clear action plan.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Major Spill Assess Assess the spill size and risk Alert->Assess Minor Spill PPE Don appropriate PPE (Butyl gloves, goggles, face shield, lab coat) Assess->PPE Contain Contain the spill with absorbent material (e.g., vermiculite, sand) PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect absorbed material into a labeled hazardous waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste through EHS Decontaminate->Dispose Report Report the incident to the supervisor Dispose->Report

Caption: Workflow for responding to a spill of this compound.

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including pipette tips, gloves, absorbent paper, and excess reagent, must be collected as hazardous waste.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container labeled "Hazardous Waste." The label must clearly state the full chemical name: "this compound."[4]

  • Container Management: Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the empty container can be disposed of as regular laboratory glass or plastic waste after defacing the label.

  • Final Disposal: Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a laboratory environment where scientific advancement and uncompromising safety go hand in hand.

References

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  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Eagle Protect. (n.d.). Eagle Nitrile Glove Chemical Resistance Chart. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • LLG Labware. (n.d.). LLG-Gloves Nitrile Chemical resistance. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Oregon State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Baylor University. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.